Apomine
Description
This compound is a 1,1-bisphosphonate ester with potential antineoplastic and hypocholesterolemic activities. This compound binds to hydroxyapatite crystals in the bone matrix where it inhibits enzymatic activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is required for the formation of mevalonate, the precursor of cholesterol. Consequently, shortage of mevalonate impedes the synthesis of downstream isoprenoids that are essential for protein prenylation. This leads to the loss of activity of proteins involved in osteoclast function and cellular proliferation, such as Ras and Rho, leading to an inhibition of cellular proliferation, and induction of osteoclasts apoptosis. In addition, this compound activates the farnesoid X activated receptor (FXR), a member of the nuclear hormone superfamily implicated in cholesterol metabolism and bile acid transport and may play a role in this agent's antineoplastic effect.
Structure
2D Structure
3D Structure
Properties
CAS No. |
126411-13-0 |
|---|---|
Molecular Formula |
C28H52O7P2 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
4-[2,2-bis[di(propan-2-yloxy)phosphoryl]ethyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C28H52O7P2/c1-18(2)32-36(30,33-19(3)4)25(37(31,34-20(5)6)35-21(7)8)17-22-15-23(27(9,10)11)26(29)24(16-22)28(12,13)14/h15-16,18-21,25,29H,17H2,1-14H3 |
InChI Key |
YLJOVCWVJCDPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C |
Appearance |
Solid powder |
Other CAS No. |
126411-13-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
apomine SR 45023A SR 9223i SR-45023A SR-9223i tetraisopropyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-ethyl-1,1-bisphosphonate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Apomorphine on D1/D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apomorphine is a potent, non-ergoline dopamine agonist that has been a cornerstone in the treatment of motor fluctuations in Parkinson's disease.[1] Its clinical efficacy is intrinsically linked to its complex mechanism of action at dopamine receptors, particularly the D1 and D2 subtypes. This technical guide provides a comprehensive overview of apomorphine's interaction with these receptors, consolidating quantitative data on its binding and functional activity, detailing key experimental protocols for its characterization, and visualizing the intricate signaling pathways it modulates. Apomorphine acts as a nonselective agonist at both D1-like and D2-like receptors, influencing canonical G-protein-dependent signaling as well as β-arrestin-mediated pathways.[2][3] This dual activity and its nuanced signaling profile, often referred to as biased agonism, are critical to its therapeutic effects and side-effect profile.
Quantitative Profile of Apomorphine at D1 and D2 Receptors
Apomorphine's pharmacological profile is characterized by its high affinity and potent agonism at both D1 and D2 receptor families.[4] It is reported to have a moderate-to-high affinity for most dopamine receptor subtypes, which may contribute to its clinical efficacy being comparable to that of levodopa.[5] The following tables summarize the quantitative data for apomorphine's binding affinity (Ki) and functional potency (EC50) at human D1 and D2 receptors, compiled from various in vitro studies.
Table 1: Binding Affinity (Ki) of Apomorphine at Dopamine Receptors
| Receptor Subtype | Reported Ki (nM) | Reference Compound | Notes |
| D1 | ~20-50 | N/A | Apomorphine generally shows a lower affinity for D1 compared to D2 receptors.[5] |
| D2 | ~2-10 | N/A | Exhibits high affinity for the D2 receptor, contributing to its potent effects.[6][7] |
| D3 | ~1-5 | N/A | High affinity, often comparable to or higher than for D2.[6] |
| D4 | ~5-20 | N/A | Moderate to high affinity.[6] |
| D5 | ~15-40 | N/A | Affinity is generally similar to that for D1.[6] |
Note: Ki values can vary between studies due to different experimental conditions, radioligands, and tissue preparations.
Table 2: Functional Potency (EC50) and Efficacy of Apomorphine
| Receptor & Pathway | Assay Type | EC50 (nM) | Efficacy (% of Dopamine) |
| D1 - Gs/cAMP | cAMP Accumulation | 1.8 | 98% |
| D1 - β-arrestin | β-arrestin Recruitment | 14.1 | 68% |
| D2 - Gi/cAMP | cAMP Inhibition | 0.23 | 98% |
| D2 - β-arrestin | β-arrestin Recruitment | 1.0 | 97% |
Data synthesized from a systematic comparison using biosensor assays.[3][8] This data highlights that apomorphine is a full agonist at both D1 and D2 receptors in the G-protein pathway, with a slightly lower maximal effect on β-arrestin recruitment at the D1 receptor.[3]
Signaling Pathways Modulated by Apomorphine
Dopamine receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. D1-like receptors (D1 and D5) typically couple to Gαs/olf proteins to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels.[5][9] Conversely, D2-like receptors (D2, D3, D4) couple to Gαi/o proteins to inhibit AC and decrease cAMP.[5][10] Beyond this canonical pathway, both receptor subtypes can also signal through β-arrestin, which can lead to receptor desensitization, internalization, and activation of distinct downstream effectors.[11] Apomorphine engages both of these signaling arms.[3]
Apomorphine-Activated D1 Receptor Signaling
Upon binding to the D1 receptor, apomorphine induces a conformational change that activates the associated Gαs/olf protein. This leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors and ion channels, ultimately modulating neuronal excitability and gene expression.[12] Simultaneously, apomorphine can induce D1 receptor phosphorylation by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin 2.[11] This can both desensitize the G-protein signal and initiate a separate wave of signaling, for instance, by activating components of the MAP kinase cascade.[13]
Apomorphine-Activated D2 Receptor Signaling
At the D2 receptor, apomorphine's binding activates the inhibitory Gαi/o protein.[14] This has two primary effects: the inhibition of adenylyl cyclase, leading to a decrease in cellular cAMP levels, and the modulation of ion channels via the Gβγ subunit.[5] This reduction in cAMP activity generally opposes the effects of D1 receptor stimulation. Similar to the D1 receptor, agonist binding also promotes GRK-mediated phosphorylation of the D2 receptor, leading to β-arrestin 2 recruitment.[11] The β-arrestin pathway downstream of the D2 receptor has been linked to the regulation of the Akt/GSK3 signaling cascade.[11] Apomorphine acts as a potent, full agonist for G-protein signaling and a nearly full agonist for β-arrestin recruitment at the D2 receptor.[3]
Detailed Experimental Protocols
The characterization of apomorphine's activity at D1 and D2 receptors relies on a suite of established in vitro assays. Below are detailed methodologies for two fundamental experimental approaches.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a test compound (apomorphine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[15]
Objective: To determine the inhibitory constant (Ki) of apomorphine for D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human D1 or D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand:
-
Test Compound: Apomorphine hydrochloride.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol or 1 µM (+)-Butaclamol).[18][19]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates, glass fiber filters, and a scintillation counter.[19]
Protocol:
-
Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields sufficient signal (e.g., 5-20 µg protein per well).
-
Compound Dilution: Prepare a serial dilution of apomorphine in the assay buffer. Concentrations should typically span a 5-log unit range to generate a full competition curve.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
The serially diluted apomorphine or buffer (for total binding) or non-specific binding control.
-
The radioligand at a fixed concentration, typically near its Kd value (e.g., 2.5 nM [³H]SCH 23390 for D1, 2 nM [³H]Raclopride for D2).[16]
-
The diluted cell membrane preparation to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[19]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), washing the filters multiple times (e.g., 3x) with ice-cold assay buffer to separate bound from free radioligand.[19]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of apomorphine.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of apomorphine to act as an agonist by quantifying its effect on intracellular cAMP levels.
Objective: To determine the potency (EC50) and efficacy of apomorphine in modulating cAMP production via D1 (stimulation) or D2 (inhibition) receptors.
Materials:
-
Whole cells stably expressing human D1 or D2 receptors (e.g., CHO-K1 or HEK293).[20]
-
Assay Medium: e.g., HBSS or serum-free DMEM.
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
(For D2 inhibition assays) Forskolin or another adenylyl cyclase stimulator to elevate basal cAMP levels.[21]
-
Test Compound: Apomorphine hydrochloride.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter-based systems).[22][23]
Protocol:
-
Cell Culture: Plate the cells in 96- or 384-well plates and grow to near confluency.
-
Pre-incubation: Wash the cells with assay medium and then pre-incubate them with a PDE inhibitor (e.g., IBMX) for a short period (e.g., 10-30 minutes) at 37°C.
-
Agonist Stimulation:
-
For D1 (Stimulation): Add serial dilutions of apomorphine to the cells and incubate for 15-30 minutes at 37°C.
-
For D2 (Inhibition): Co-incubate the cells with serial dilutions of apomorphine and a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.[21]
-
-
Cell Lysis: Lyse the cells according to the detection kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement using the chosen detection method (e.g., adding HTRF reagents and reading fluorescence).
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of apomorphine.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (maximum effect).
-
Calculate efficacy by comparing the Emax of apomorphine to that of the endogenous agonist, dopamine.
-
Conclusion
Apomorphine's mechanism of action is a paradigm of complex dopamine receptor pharmacology. It is a non-selective, high-potency agonist that engages both D1-like and D2-like receptors.[2] Its activity extends beyond simple G-protein activation to include the nuanced modulation of β-arrestin pathways, exhibiting a profile of biased agonism.[3] This multifaceted signaling profile is fundamental to its potent anti-parkinsonian effects. A thorough understanding of its binding affinities, functional potencies, and pathway selectivity, as determined by the methodologies outlined in this guide, is crucial for the rational design of next-generation dopaminergic therapies with improved efficacy and reduced side effects.
References
- 1. Dopamine agonists in Parkinson's disease: a look at apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 13. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. researchgate.net [researchgate.net]
- 22. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Magic™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
The Aporphine Alkaloid: A Technical Guide to the Discovery and Dopaminergic History of Apomorphine
Abstract: Apomorphine, a non-ergoline dopamine agonist, stands as the oldest therapeutic agent for Parkinson's disease still in use today.[1] Its journey from a laboratory curiosity derived from morphine to a cornerstone treatment for motor fluctuations in advanced Parkinson's disease is a compelling narrative of chemical synthesis, pharmacological investigation, and clinical innovation. This whitepaper provides a detailed technical exploration of the discovery and history of apomorphine, with a specific focus on its characterization as a dopamine agonist. It covers its initial synthesis, pharmacological profile, mechanism of action, and the key experimental methodologies that elucidated its function. Quantitative data are presented for comparative analysis, and critical pathways and protocols are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.
A Journey Through Time: Early Synthesis and Discovery
The story of apomorphine begins not in a search for a neurological treatment, but through the chemical manipulation of an opioid. Contrary to what its name suggests, apomorphine contains neither the morphine skeleton nor any opioid activity.[2] The "apo-" prefix signifies its origin as a derivative, specifically a product of morphine's molecular rearrangement.[2]
The Birth of a Molecule: Acid-Catalyzed Rearrangement
The first synthesis of apomorphine is credited to Adolf Edvard Arppe in 1845, who produced the compound by heating morphine with an excess of sulfuric acid.[1][3] However, it was the work of Matthiessen and Wright in 1869 that brought the compound to the forefront of the medical community.[1] They synthesized apomorphine hydrochlorate—the salt form used in modern therapeutics—by heating morphine with concentrated hydrochloric acid.[1][3] This process involves an acid-catalyzed dehydration of the morphine molecule, leading to a fundamental structural rearrangement to form the aporphine backbone.[3] The chemical formula was identified as C₁₇H₁₇NO₂, representing the loss of one water molecule (H₂O) from morphine (C₁₇H₁₉NO₃).[1]
Early Therapeutic Roles: From Emetic to Sedative
Initial medical interest in apomorphine was centered on its potent emetic (vomit-inducing) properties.[1][2] This effect is mediated by the stimulation of dopamine receptors in the chemoreceptor trigger zone of the medulla.[2] It was also explored for its sedative effects and used in early forms of aversion therapy, particularly for alcoholism.[1][2] These early applications, while distant from its modern use, were the first indicators of its powerful central nervous system activity.
The Dopaminergic Revolution: Unveiling the True Mechanism
The pivotal shift in apomorphine's history came with the burgeoning field of neuropharmacology and the discovery of dopamine's role in the brain.
A New Target: Dopamine and Parkinson's Disease
In the 1950s, dopamine was identified as a key neurotransmitter in the brain.[2][4] This was followed by the crucial discovery that the motor symptoms of Parkinson's disease were linked to the degeneration of dopamine-producing neurons in the substantia nigra.[5] This finding laid the groundwork for a new therapeutic strategy: dopamine replacement.
Apomorphine's True Calling
The critical connection was made in 1965 by A. N. Ernst, who demonstrated that apomorphine is a powerful stimulant of dopamine receptors.[1][2][4] This discovery, highlighting the structural--effect relationship between apomorphine and dopamine, repositioned the drug as a potential treatment for Parkinson's disease.[1] The first clinical use for Parkinson's was reported in 1970 by Cotzias et al.[2] Although its emetic side effects and short half-life made oral administration impractical, this marked the beginning of its journey as an anti-parkinsonian agent.[2][4] Subsequent work in the 1980s demonstrated that co-administration with an antiemetic like domperidone and delivery via subcutaneous injection could overcome these limitations, unlocking its remarkable efficacy in treating motor fluctuations.[2][6]
Pharmacological Profile: A Non-Selective Agonist
Apomorphine is a non-ergoline, non-selective dopamine agonist that interacts with both major families of dopamine receptors: D1-like (D1, D5) and D2-like (D2, D3, D4).[7][8] It exhibits a higher affinity for the D2-like subfamily.[2] Beyond dopamine receptors, it also acts on serotonergic (5-HT) and α-adrenergic receptors.[1][2][7]
Receptor Binding Affinity
The following table summarizes the receptor binding profile of apomorphine. It acts as an agonist at dopamine and several serotonin receptors, and as an antagonist at others.
| Receptor Target | Family | Action | Affinity (Ki, nM) |
| Dopamine D2 | D2-like | Agonist | ~29[9] |
| Dopamine D3 | D2-like | Agonist | High |
| Dopamine D4 | D2-like | Agonist | High |
| Dopamine D1 | D1-like | Agonist | Moderate |
| Dopamine D5 | D1-like | Agonist | High[10] |
| 5-HT2A | Serotonin | Antagonist | High[2] |
| 5-HT2C | Serotonin | Antagonist | High[2] |
| α-adrenergic | Adrenergic | Antagonist | High[2] |
| (Note: Specific Ki values can vary between studies. The table represents a synthesis of available data. "High" and "Moderate" are used where precise, consistent values are not available in the provided search results.) |
Pharmacokinetic Properties
Apomorphine's clinical utility is heavily influenced by its pharmacokinetics, particularly its rapid onset and short duration of action.
| Parameter | Value (Subcutaneous Administration) |
| Bioavailability | 100%[2][11] |
| Time to Peak Plasma Conc. (Tmax) | 10–20 minutes[10] |
| Elimination Half-Life | ~40 minutes[2][11] |
| Duration of Action | 60–90 minutes[2][11] |
| Protein Binding | ~50% (up to 99.9% to albumin)[2][10][11] |
| Metabolism | Primarily hepatic (Phase II: glucuronidation, sulfation)[2][11] |
| Excretion | Primarily hepatic[2][11] |
Mechanism of Action: Dopaminergic Signaling Pathways
Apomorphine exerts its therapeutic effects by mimicking the action of dopamine in the brain, primarily within the nigrostriatal pathway to improve motor control.[2] Its agonism at both D1-like and D2-like receptors is thought to contribute to its levodopa-like efficacy.[12][13] These receptor families are coupled to different G-proteins and trigger distinct intracellular signaling cascades.
-
D1-like Receptors (D1, D5): These receptors are coupled to the Gs protein. Activation leads to the stimulation of adenylyl cyclase (AC), which increases the production of the second messenger cyclic AMP (cAMP).
-
D2-like Receptors (D2, D3, D4): These receptors are coupled to the Gi protein.[2] Activation inhibits adenylyl cyclase, thereby decreasing cAMP levels.[14]
Recent research has also focused on G protein-independent signaling, particularly through β-arrestin. Studies show that apomorphine differentially engages the cAMP and β-arrestin pathways compared to dopamine, which may account for differences in its therapeutic and adverse effect profiles.[12][15]
Key Experimental Protocols: Characterizing Receptor Interaction
The characterization of apomorphine as a dopamine agonist relies on fundamental pharmacological assays. Radioligand competition binding assays are a cornerstone technique used to determine the affinity of a drug for a specific receptor.
Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptors
This protocol outlines a typical procedure to determine the binding affinity of apomorphine for the D2 receptor using a radiolabeled antagonist.
Objective: To determine the inhibitory constant (Ki) of apomorphine at the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing human D2 receptors (e.g., CHO or HEK293 cells).[16]
-
Radioligand: A high-affinity D2 antagonist, such as [³H]Raclopride.[17]
-
Test Compound: Apomorphine hydrochloride.
-
Non-specific Agent: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Sulpiride) to determine non-specific binding.[17]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Equipment: 96-well plates, filtration apparatus, glass fiber filters, liquid scintillation counter, scintillation fluid.
Methodology:
-
Preparation: Serially dilute apomorphine to create a range of concentrations.
-
Incubation: In a 96-well plate, combine the D2 receptor membranes, a fixed concentration of [³H]Raclopride (e.g., 2 nM), and varying concentrations of apomorphine.[17]
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of sulpiride.[17]
-
Competition Wells: Contain membranes, radioligand, and each dilution of apomorphine.
-
-
Incubation Period: Incubate the plates at room temperature for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.[16]
-
Termination & Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (filtrate).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[17]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the apomorphine concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of apomorphine that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Clinical Validation and Modern Use
The pharmacological understanding of apomorphine paved the way for its clinical development as a treatment for advanced Parkinson's disease.
Efficacy in Clinical Trials
Numerous clinical trials have confirmed the efficacy of subcutaneous apomorphine for treating "off" episodes—periods when standard medications are not working well.[18]
-
Rapid Onset: It provides a rapid and effective relief from "off" periods, with an onset of motor effect in as little as 3-14 minutes.[6]
-
Reduction in "Off" Time: Studies have demonstrated a significant reduction in daily "off" time. One randomized, double-blind study showed that patients on apomorphine experienced an average reduction of 2.5 hours in "off" time per day compared to only 30 minutes for the placebo group.[18] Continuous subcutaneous infusion has been shown to reduce daily "off" time by around 50%.[6][8]
-
Levodopa-like Efficacy: Comparative studies have shown that apomorphine has an efficacy on motor symptoms that is virtually indistinguishable from levodopa, albeit with a much shorter duration of effect.[6]
Modern Formulations
Given its poor oral bioavailability and potent emetic effect, apomorphine is not administered orally. Current clinically utilized routes include:
-
Intermittent Subcutaneous Injection: Using a pen-like device for rapid relief of "off" episodes.[1][2]
-
Continuous Subcutaneous Infusion: Via a portable pump to provide more constant dopaminergic stimulation and reduce motor fluctuations.[1][2]
-
Sublingual Film: A more recent, non-invasive formulation.[2][11]
Conclusion
The history of apomorphine is a testament to scientific serendipity and persistent investigation. From its origin as a chemical modification of morphine, it was first repurposed as an emetic before its true potential was unlocked by the discovery of its potent dopamine agonist activity. Through decades of pharmacological characterization and clinical development, apomorphine has been firmly established as a vital, rapid-acting therapy for managing the debilitating motor fluctuations of advanced Parkinson's disease. Its journey underscores the critical importance of understanding fundamental receptor pharmacology and highlights how an old molecule can be continually repurposed and refined to meet modern therapeutic challenges.
References
- 1. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apomorphine - Wikipedia [en.wikipedia.org]
- 3. The Mechanism of the Morphine-Apomorphine Rearrangement [article.sapub.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine D(2/3) receptor occupancy of apomorphine in the nonhuman primate brain--a comparative PET study with [11C]raclopride and [11C]MNPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. youtube.com [youtube.com]
- 12. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]
what is the neuropharmacological profile of apomorphine
An In-depth Technical Guide on the Neuropharmacological Profile of Apomorphine
Introduction
Apomorphine is an aporphine alkaloid, historically known as a morphine derivative, though it does not bind to opioid receptors.[1] It is a potent, non-ergoline dopamine agonist used clinically for the treatment of hypomobility "off" episodes in advanced Parkinson's disease.[2][3][4] Its efficacy in managing motor symptoms is comparable to that of levodopa, which is attributed to its broad action on dopamine receptors.[5][6] Beyond its well-established role as a dopamine agonist, apomorphine exhibits a complex pharmacological profile, interacting with serotonin and adrenergic receptor systems.[6][7] This guide provides a detailed technical overview of apomorphine's receptor binding characteristics, functional activity, and the downstream signaling pathways it modulates, intended for researchers and professionals in drug development.
Receptor Binding and Functional Activity Profile
Apomorphine is classified as a non-selective dopamine agonist, activating both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families.[6][8] It generally displays higher activity and affinity for the D2-like receptors.[1][9] Additionally, apomorphine interacts with multiple serotonin (5-HT) and α-adrenergic receptors, where it can act as an antagonist.[1][6]
Dopamine Receptor Profile
Apomorphine acts as an agonist at all dopamine receptor subtypes.[2][8] Its potent efficacy on cAMP signaling across all dopamine receptor subtypes may explain its clinical effectiveness, which is similar to that of levodopa.[5] The stimulation of D2 receptors in the caudate-putamen is thought to be a key mechanism for its therapeutic action on motor control.[2]
Table 1: Apomorphine Binding Affinities (Ki) and Functional Potencies (EC50/IC50) at Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Potency (EC50/IC50) | Pathway | Reference |
| Dopamine D1 | - | Agonist | - | G-protein (cAMP) | [1][5] |
| - | Agonist | Lower Emax vs. Dopamine | β-Arrestin | [5] | |
| Dopamine D2 | 0.62 nM | Agonist | - | G-protein (cAMP) | [2][5] |
| - | Agonist | Similar to Dopamine | β-Arrestin | [5] | |
| Dopamine D3 | High Affinity | Agonist | Similar to Dopamine | G-protein (cAMP) | [2][5] |
| - | Agonist | Similar to Dopamine | β-Arrestin | [5] | |
| Dopamine D4 | High Affinity | Agonist | - | G-protein (cAMP) | [1][5] |
| - | Agonist | Lower Emax vs. Dopamine | β-Arrestin | [5] | |
| Dopamine D5 | High Affinity | Agonist | - | G-protein (cAMP) | [2][5] |
| - | Agonist | Lower Emax vs. Dopamine | β-Arrestin | [5] |
Note: Specific Ki and EC50 values are often dependent on the experimental system (e.g., cell line, tissue preparation) and assay conditions. The data presented is a synthesis from available literature.
Serotonin and Adrenergic Receptor Profile
Apomorphine also demonstrates significant affinity for several serotonin and adrenergic receptors, typically acting as an antagonist at these sites.[1] This interaction may contribute to its overall therapeutic effects and side-effect profile.
Table 2: Apomorphine Binding and Functional Activity at Serotonin and Adrenergic Receptors
| Receptor Subtype | Binding Affinity | Functional Activity | Reference |
| 5-HT1A | Moderate | Agonist | [2][6] |
| 5-HT2A | High Affinity | Antagonist | [1][6] |
| 5-HT2B | High Affinity | Antagonist | [1][6] |
| 5-HT2C | High Affinity | Antagonist | [1][6] |
| α1B-Adrenergic | Moderate | Agonist/Antagonist | [4][6] |
| α1D-Adrenergic | Moderate | Agonist/Antagonist | [4][6] |
| α2A-Adrenergic | High Affinity | Antagonist | [1][6] |
| α2B-Adrenergic | High Affinity | Antagonist | [1][6] |
| α2C-Adrenergic | High Affinity | Antagonist | [1][6] |
Signaling Pathways
The functional effects of apomorphine are mediated through its interaction with G-protein coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling cascades. The primary pathways involve G-protein-mediated modulation of adenylyl cyclase and the recruitment of β-arrestin.
G-Protein Signaling
Dopamine receptors are canonically coupled to different G-protein subfamilies.
-
D1-like receptors (D1 and D5) couple to Gαs proteins, which activate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[10]
-
D2-like receptors (D2, D3, and D4) couple to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP.[1][10]
Apomorphine's agonism at these receptors modulates the cAMP pathway accordingly.[5]
β-Arrestin Signaling
In addition to G-protein coupling, GPCR activation by agonists like apomorphine leads to receptor phosphorylation by G-protein-coupled receptor kinases (GRKs).[11] This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin recruitment desensitizes the G-protein response and initiates a separate wave of signaling, often related to receptor internalization and activation of pathways like the MAPK/ERK cascade.[10][11] Studies show that apomorphine recruits β-arrestin at all dopamine receptors, although with lower maximal effects at D1, D4, and D5 receptors compared to dopamine.[5] This biased agonism, where a ligand differentially activates G-protein versus β-arrestin pathways, may be crucial to its therapeutic profile and side effects.[10]
Experimental Protocols
The characterization of apomorphine's neuropharmacological profile relies on a suite of standardized in vitro assays.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a ligand for a receptor.[12] They measure the direct interaction between a radiolabeled ligand and the receptor target in cell membrane preparations or tissue homogenates.[13]
-
Principle: Competitive binding assays determine the affinity (Ki) of an unlabeled compound (apomorphine) by measuring its ability to displace a radiolabeled ligand of known affinity from the receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).
-
Unlabeled apomorphine at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters and a cell harvester/filtration manifold.
-
Scintillation counter.
-
-
Protocol:
-
Incubate a fixed amount of membrane preparation with a fixed concentration of radioligand (typically at or below its Kd value) and a range of concentrations of unlabeled apomorphine.[12]
-
Allow the reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of apomorphine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
[³⁵S]GTPγS Binding Assays
This is a functional assay that measures the first step in G-protein activation following receptor stimulation by an agonist.[14][15] It is particularly robust for Gi/o-coupled receptors.[15][16]
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates, providing a measurable signal of receptor activation.[15][17]
-
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS.
-
GDP (to ensure binding is agonist-dependent).
-
Apomorphine at various concentrations.
-
Assay buffer (containing Mg²⁺ and NaCl).
-
Filtration apparatus or Scintillation Proximity Assay (SPA) beads.
-
-
Protocol:
-
Pre-incubate cell membranes with apomorphine at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 27-30°C) to allow for nucleotide exchange.[18]
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration or capture onto SPA beads.[14]
-
Quantify the amount of bound [³⁵S]GTPγS.
-
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of apomorphine. A dose-response curve is generated to determine the agonist's potency (EC50) and efficacy (Emax) for G-protein activation.[17]
Cell-Based Reporter Assays
These assays measure downstream consequences of receptor activation in living cells, such as changes in second messenger levels or gene transcription.[11][19]
-
Principle: Genetically modified cells are used that express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element.[20][21] For example, a cAMP response element (CRE) can drive reporter expression following activation of Gs- or Gi-coupled receptors.[21]
-
Materials:
-
Engineered cell line (e.g., HEK293 or CHO) stably or transiently expressing the receptor and reporter construct.
-
Apomorphine at various concentrations.
-
Cell culture medium and plates.
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Luminometer or spectrophotometer.
-
-
Protocol:
-
Plate the engineered cells in a multi-well format (e.g., 96- or 384-well plates).
-
Treat the cells with a range of apomorphine concentrations.
-
Incubate for a period sufficient to allow for signal transduction and reporter gene expression (typically several hours).[20]
-
Lyse the cells to release the reporter enzyme.
-
Add the appropriate substrate and measure the signal (e.g., luminescence).
-
-
Data Analysis: The reporter signal is plotted against the apomorphine concentration to generate a dose-response curve, from which EC50 and Emax values are derived. These assays can be designed to measure G-protein signaling (via second messengers) or β-arrestin recruitment.[20][22]
Summary and Conclusion
Apomorphine possesses a rich and complex neuropharmacological profile, characterized by its primary action as a non-selective dopamine D1-like and D2-like receptor agonist, with a preference for the D2 family.[1][6] Its interactions extend to serotonergic and adrenergic systems, where it often functions as an antagonist.[1] The therapeutic efficacy of apomorphine is rooted in its ability to potently modulate canonical G-protein signaling pathways, while its capacity for biased agonism via the β-arrestin pathway may influence both its clinical benefits and adverse effect profile.[5] A thorough understanding of this profile, elucidated through a combination of binding and functional assays, is critical for the rational development of novel therapeutics for Parkinson's disease and other neurological disorders.
References
- 1. Apomorphine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors | springermedizin.de [springermedizin.de]
- 6. mdpi.com [mdpi.com]
- 7. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pharmacological Properties and Therapeutic Use of Apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural Analysis of the Apomorphine Molecule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the structural analysis of apomorphine, a potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease. The document synthesizes data from crystallographic, spectroscopic, and computational studies to offer a comprehensive understanding of the molecule's architecture.
Core Molecular Data
Apomorphine is a chiral aporphine alkaloid derived from morphine through acid-catalyzed rearrangement.[1] Its chemical structure is foundational to its bioactivity, particularly its affinity for dopamine receptors.[2]
Molecular Structure
The fundamental structure of apomorphine consists of a tetracyclic aporphine ring system with two hydroxyl groups at the 10 and 11 positions, which are crucial for its dopaminergic activity.[3]
Caption: 2D chemical structure of the Apomorphine molecule.
Physicochemical Properties
A summary of the core physicochemical properties of apomorphine is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₇NO₂ | [4][5] |
| Molecular Weight | 267.32 g/mol | [4][5] |
| IUPAC Name | (6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | [4] |
| CAS Number | 58-00-4 | [4] |
| Chirality | Exists as R-(-)-apomorphine and S-(+)-apomorphine enantiomers | [2] |
Crystallographic Analysis
X-ray crystallography has been instrumental in defining the three-dimensional conformation of apomorphine. Studies on its hydrochloride hydrate salt reveal a non-planar structure with specific torsion angles that are critical for receptor binding.
Crystal System and Unit Cell Parameters
The crystal structure of apomorphine hydrochloride hydrate has been determined, providing precise atomic coordinates and spatial arrangement.
| Parameter | Value | Source(s) |
| Crystal System | Orthorhombic | [1][6] |
| Space Group | P2₁2₁2₁ | [1][6] |
| Cell Dimensions | a = 13.279 Å, b = 20.317 Å, c = 11.562 Å | [1] |
| Molecules per Unit Cell (Z) | 8 (two molecules in the asymmetric unit) | [1][6] |
Key Torsional Angles
The conformation of the dopamine-like moiety within the apomorphine structure is described by key torsion angles. The two molecules (A and B) in the asymmetric unit exhibit slight conformational differences.[1]
| Torsion Angle | Molecule A | Molecule B | Description | Source(s) |
| τ₁ (C(1)-C(2)-C(7)-C(8)) | 146° | 133° | Describes the orientation of the catechol ring. | [1] |
| τ₂ (C(7)-C(8)-N) | -178° | -178° | Describes the conformation of the ethylamine side chain. | [1] |
Spectroscopic Data
Spectroscopic methods provide detailed information about the chemical environment of atoms and the nature of chemical bonds within the apomorphine molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR is a key technique for structural elucidation. The chemical shift of the N-methyl (N-CH₃) protons is particularly sensitive to the protonation state of the nitrogen atom, allowing for the differentiation between the free base and salt forms.[7][8]
| Nucleus | Functional Group | Chemical Shift (δ) Range / Value | Notes | Source(s) |
| ¹H | N-CH₃ | ~2.6 - 3.2 ppm | The precise shift is dependent on the free base to salt ratio. A calibration curve can be established. | [7][8] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of apomorphine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for its quantification in biological matrices.[9][10]
| Technique | Ionization Mode | Mass Transition (m/z) | Fragment Assignment | Source(s) |
| LC-MS/MS | ESI Positive | 268 → 237 | [M+H]⁺ → Loss of the ethylamine side chain fragment | [9][10] |
| EI-MS | Electron Impact | 267 | Molecular Ion (M⁺) | [11] |
| EI-MS | Electron Impact | 266 | [M-H]⁺ | [11] |
| EI-MS | Electron Impact | 252 | [M-CH₃]⁺ | [11] |
Vibrational Spectroscopy (FT-IR & Raman)
| Wavenumber (cm⁻¹) | Assignment | Technique | Source(s) |
| ~3200-3500 (broad) | O-H stretching (phenolic) | IR | [General] |
| ~3010-3100 | Aromatic C-H stretching | IR | [General] |
| ~2800-3000 | Aliphatic C-H stretching (CH₂, CH₃) | IR | [General] |
| 1618, 1589 | Aromatic C=C ring stretching | Raman | [9] |
| 1486 | C-H bending | Raman | [9] |
| 1302 | O-H in-plane bending / CH₂ twisting and wagging | Raman | [9] |
| ~1200-1300 | C-O stretching (phenolic), C-N stretching (tertiary amine) | IR | [General] |
Computational Analysis
Theoretical chemistry provides insights into the molecule's preferred conformation and electronic properties. Conformational analysis and geometry optimization studies indicate that the molecule's activity is linked to its specific low-energy three-dimensional shape.[12] Computational docking studies have further elucidated the binding interactions between apomorphine and the dopamine D2 receptor, highlighting key amino acid residues involved in the binding process.[13]
| Method | Finding | Source(s) |
| Conformational Analysis | The most stable conformation exists at a minimum potential energy of -88702.9595 kcal/mol. | [12] |
| Molecular Docking | Apomorphine forms critical interactions with residues in the active site of the D2 receptor. |
Experimental Protocols
This section outlines the methodologies employed in the structural characterization of apomorphine.
X-ray Crystallography of Apomorphine HCl Hydrate
-
Crystallization: Crystals are typically obtained from aqueous solutions of apomorphine hydrochloride.[6]
-
Data Collection: Three-dimensional intensity data is collected using an automatic linear diffractometer.[1]
-
Structure Solution and Refinement: The structure is solved using Patterson methods and refined by full-matrix least-squares methods.[1] The final R-value for the hydrochloride structure was 4.5% for 1539 observed reflections.[1]
LC-MS/MS Quantification in Human Plasma
This protocol describes a method for the simultaneous quantification of apomorphine and its metabolites.[9]
Caption: Workflow for LC-MS/MS analysis of apomorphine.
¹H NMR for Free Base/Salt Ratio Determination
-
Sample Preparation: Sublingual tablet drug products are prepared for analysis. Excipients do not interfere with the N-CH₃ signal.[7]
-
Instrumentation: A standard ¹H NMR spectrometer.
-
Analysis: The chemical shift of the N-methyl (N-CH₃) proton signal is measured.
-
Quantification: A standard calibration curve of the chemical shift as a function of the proportion of freebase to salt forms is established. The correlation coefficient (r²) for a typical calibration is >0.99.[7]
Interaction with Signaling Pathways
Apomorphine exerts its therapeutic effects primarily by acting as a direct agonist at dopamine receptors, with a high affinity for D2, D3, and D5 receptor subtypes.[2] Its stimulation of post-synaptic D2 receptors in the brain's caudate-putamen, a key region for motor control, is believed to be the principal mechanism for alleviating motor symptoms in Parkinson's disease.
Caption: Simplified signaling pathway of apomorphine at the D2 receptor.
References
- 1. IR _2007 [uanlch.vscht.cz]
- 2. Vibration spectroscopy and body biofluids: Literature review for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational spectroscopy and multiphoton microscopy for label-free visualization of nervous system degeneration and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Understanding Apomorphine-Induced Stereotypy in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of apomorphine-induced stereotypy in rodent models, a critical tool in neuropsychiatric and neurodegenerative drug discovery. This document details the underlying neurobiological mechanisms, standardized experimental protocols, and quantitative data analysis, offering a robust resource for researchers in the field.
Core Concepts: The Neurobiology of Apomorphine-Induced Stereotypy
Apomorphine is a non-selective dopamine agonist that directly stimulates both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1] Its administration to rodents at higher doses induces a range of stereotyped behaviors, which are repetitive, invariant, and seemingly purposeless motor patterns.[2] These behaviors are primarily mediated by the activation of postsynaptic dopamine receptors within the basal ganglia, particularly in the striatum and substantia nigra.[3][4]
The expression of stereotypy is a complex interplay between D1 and D2 receptor co-activation.[5][6] While D2 receptor activation is considered crucial, D1 receptor stimulation is also necessary for the full expression of these behaviors.[5][6] The intensity and nature of the stereotyped behaviors are dose-dependent. Lower doses of apomorphine (<0.5 mg/kg) can actually inhibit motor activity by preferentially acting on presynaptic D2 autoreceptors, which reduces endogenous dopamine release.[7] Higher doses, however, lead to the characteristic stereotypies such as sniffing, licking, gnawing, and climbing.[7]
Beyond the dopaminergic system, other neurotransmitter systems, including the GABAergic and glutamatergic pathways, also modulate apomorphine-induced stereotypies.[8][9] Agents that enhance GABAergic transmission have been shown to reduce the intensity of these behaviors.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on apomorphine-induced stereotypy in rodents, providing a comparative overview of dosages and their effects.
Table 1: Apomorphine Dosage and Corresponding Stereotyped Behaviors in Mice
| Apomorphine Dose (mg/kg) | Route of Administration | Observed Stereotyped Behaviors | Reference(s) |
| < 0.5 | Not Specified | Inhibition of motor activity | [7] |
| 2.0 - 4.0 | Not Specified | Climbing behavior | [7] |
| 5.0 | s.c. | Complex stereotypies including sniffing, licking, and climbing | [7][10] |
| 10.0 | s.c. | Intensive gnawing | [7][10] |
| 40.0 | Not Specified | Induction of long-lasting sensitization of stereotyped behavior | [11] |
Table 2: Apomorphine and Other Pharmacological Agents in Rats
| Drug | Dose (mg/kg) | Route of Administration | Effect on Apomorphine-Induced Stereotypy | Reference(s) |
| Apomorphine | 0.16 | i.p. | Training dose for drug discrimination studies | [1] |
| Apomorphine | 0.5 | s.c. | Induction of gnawing, licking, and sniffing | [12] |
| Apomorphine | 1.0 | s.c. | Used in chronic treatment studies to induce sensitization | [13] |
| Apomorphine | 5.0 | i.p. | Induction of oral stereotypies (sniffing, licking, biting) | [13] |
| Apomorphine | 10.0 | s.c. | Potentiation of stereotypy in food-deprived rats | [14] |
| Haloperidol | 0.5 | i.p. | Induces catalepsy, used to assess D2 receptor blockade | [13] |
| Haloperidol | 5.0 | i.p. | Daily for 21 days enhances apomorphine-induced stereotypy | [15] |
| cis-Flupenthixol | 2.5 | i.p. | Daily for 21 days enhances apomorphine-induced stereotypy | [15] |
| Sulpiride | 2 x 100 | i.p. | Daily for 21 days enhances apomorphine-induced stereotypy | [15] |
| SCH 23390 | 0.05 | Not Specified | Antagonizes the development of behavioral sensitization | [12] |
| Raclopride | 0.1 | Not Specified | Antagonizes the development of behavioral sensitization | [12] |
| Clozapine | 20.0 | Not Specified | Antagonizes the development of behavioral sensitization | [12] |
Detailed Experimental Protocols
This section outlines a standardized methodology for conducting an apomorphine-induced stereotypy experiment in rodents.
Materials and Animals
-
Animals: Male Wistar rats or CF-1 mice are commonly used.[11][14] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless the experimental design requires food deprivation.[14]
-
Apomorphine Hydrochloride: Dissolved in 0.9% saline, often with 0.1% ascorbic acid to prevent oxidation. The solution should be freshly prepared and protected from light.[16]
-
Other Pharmacological Agents: As required by the experimental design (e.g., dopamine antagonists like haloperidol or SCH 23390).
-
Observation Chambers: Transparent boxes (e.g., 20 x 20 x 40 cm for mice) to allow for clear observation and video recording of behavior.[7]
Experimental Procedure
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment begins.[7][16] Place each animal individually into an observation chamber for a 30-minute habituation period prior to drug administration.[7]
-
Drug Administration: Administer apomorphine or vehicle via the desired route (subcutaneous (s.c.) or intraperitoneal (i.p.) are common). Doses will vary depending on the research question (see Tables 1 and 2).
-
Observation and Scoring: Immediately after injection, begin observing and scoring the animal's behavior. A common method is a time-sampling procedure where the animal is observed for a set period (e.g., 30 seconds) at regular intervals (e.g., every 5 minutes) over a total observation period of 30-60 minutes.[2][7] The observer should be blinded to the treatment conditions.[2]
-
Behavioral Scoring: Stereotyped behaviors are typically rated on a discontinuous scale. A common scoring system is as follows:
-
0: Asleep or stationary, no stereotyped behavior.
-
1: Active, but no stereotyped behavior.
-
2: Repetitive movements of the head (sniffing) or limbs.
-
3: Continuous sniffing, licking, or gnawing of the cage floor or walls.
-
4: Intense, continuous sniffing, licking, or gnawing, with exclusion of other behaviors.
-
5: Intense gnawing or licking that includes biting the cage bars.
Alternatively, specific behaviors like sniffing, climbing, and licking can be counted or timed.[7] For gnawing, a quantifiable method involves providing a corrugated paper and counting the number of penetrations or tears in a grid overlay.[10]
-
-
Data Analysis: The data can be analyzed by comparing the mean stereotypy scores between treatment groups using appropriate statistical tests, such as ANOVA followed by post-hoc tests.[17]
Visualizing the Mechanisms and Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying apomorphine-induced stereotypy.
Signaling Pathways
Caption: Dopaminergic signaling pathway activated by apomorphine.
Experimental Workflow
Caption: Typical workflow for an apomorphine-induced stereotypy study.
This guide provides a foundational understanding and practical framework for utilizing the apomorphine-induced stereotypy model in rodents. By adhering to standardized protocols and employing robust data analysis, researchers can generate reliable and reproducible results, contributing to the advancement of neuropharmacology and the development of novel therapeutics.
References
- 1. Evidence that the stimulus properties of apomorphine are mediated by both D1 and D2 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apomorphine and amphetamine stereotypy after 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ontogeny of apomorphine-induced stereotypy and its D1 and D2 receptor mediation in rats depleted of dopamine as neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D1 and D2 dopamine binding site up-regulation and apomorphine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Apomorphine stereotypies and transmitter mechanisms in the striatum. I. Changes in the apomorphine stereotypies caused by drugs acting on the GABA-ergic, dopaminergic and cholinergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Glutamatergic neurons and GABAergic neurons of medial prefrontal cortex control hoarding-like behavior [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Behavioral effects of chronic apomorphine, and D-1/D-2 dopamine receptor activities in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic study of apomorphine-induced stereotypy in food deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apomorphine-induced rotations [protocols.io]
- 17. researchgate.net [researchgate.net]
Foundational Research on Apomorphine's Emetic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the emetic properties of apomorphine. It covers the core mechanism of action, detailed experimental protocols for studying its effects, and quantitative data to support further research and development in this area.
Core Mechanism of Action: D2 Receptor Agonism in the Chemoreceptor Trigger Zone
Apomorphine's primary emetic action is mediated through its potent agonism of dopamine D2-like receptors (D2, D3, and D4) located in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1][2] The CTZ is situated in the area postrema, a region with a permeable blood-brain barrier, allowing circulating substances like apomorphine to directly stimulate its receptors.[1][3][4]
Upon binding to D2 receptors in the CTZ, apomorphine initiates a signaling cascade that ultimately leads to the activation of the vomiting center in the brainstem.[1][5] While the complete downstream signaling is complex and involves multiple pathways, key components include the modulation of adenylyl cyclase and the activation of ERK (extracellular signal-regulated kinase) and Akt/GSK-3 signaling pathways.[3][5] This neuronal signaling from the CTZ to the nucleus tractus solitarius and other parts of the vomiting center coordinates the physiological response of emesis.[1][5]
Quantitative Data on Apomorphine's Emetic Properties
The following tables summarize key quantitative data from foundational research on apomorphine, including its binding affinities for dopamine receptors and effective doses for inducing emesis in various species.
Table 1: Apomorphine Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Reported Ki (nM) |
| Dopamine D1 | 83[3] |
| Dopamine D2 | 13.5[3] |
| Dopamine D3 | - |
| Dopamine D4.2 | 3.9[3] |
| Dopamine D4.4 | 15[3] |
| Dopamine D4.7 | 5.9[3] |
| Dopamine D5 | 5.4[3] |
Table 2: Effective Doses of Apomorphine for Emesis Induction
| Species | Route of Administration | Effective Dose | Success Rate | Reference |
| Dog | Subcutaneous (s.c.) | 0.04 - 0.1 mg/kg | - | [6] |
| Dog | Intravenous (i.v.) | 0.05 mg/kg | - | [7] |
| Dog | Intravenous (i.v.) | - | 90.6% | [8] |
| Dog | Ocular Insert | - | 83.5% | [8] |
| Human | Subcutaneous (s.c.) | 0.05 mg/kg | 100% (in placebo group) | [9] |
| Ferret | Subcutaneous (s.c.) | 0.25 mg/kg | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon foundational research. The following are generalized protocols for inducing and evaluating apomorphine-induced emesis in preclinical and clinical settings.
Animal Model Protocol (Dog)
This protocol is a composite based on common practices in veterinary and pharmacological research.[6][10][11]
-
Animal Selection and Acclimatization:
-
Use healthy, adult dogs (e.g., Beagles) of a specified sex and weight range.
-
Acclimatize animals to the laboratory environment and observation cages for a minimum of 3-5 days before the experiment.
-
Fast animals overnight with free access to water.
-
-
Apomorphine Preparation and Administration:
-
Prepare a fresh solution of apomorphine hydrochloride in sterile saline.
-
Administer apomorphine via the desired route (e.g., subcutaneous, intravenous, or into the conjunctival sac).
-
-
Observation and Data Collection:
-
Immediately after administration, place the animal in an observation cage.
-
Observe continuously for a predefined period (e.g., 60 minutes).
-
Record the following parameters:
-
Latency to the first emetic episode (retching or vomiting).
-
Total number of emetic episodes.
-
Duration of emetic episodes.
-
Behavioral changes (e.g., sedation, salivation).
-
-
-
Anti-emetic Testing (if applicable):
-
Administer the test anti-emetic compound at a specified time before the apomorphine challenge.
-
Compare the emetic response in the treated group to a vehicle-control group.
-
Human Volunteer Protocol
This protocol is based on a model for testing anti-emetic drugs in healthy volunteers.[9]
-
Subject Selection:
-
Recruit healthy, young, male volunteers.
-
Obtain informed consent and perform a medical screening.
-
-
Pre-treatment and Apomorphine Challenge:
-
Administer the test anti-emetic or placebo in a double-blind, crossover design.
-
After a specified time, administer a uniform subcutaneous dose of apomorphine (e.g., 0.05 mg/kg).
-
-
Emesis Evaluation:
-
Monitor subjects for the occurrence of nausea and vomiting.
-
Record the incidence of emesis in each treatment group.
-
References
- 1. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dopamine receptor antagonists on gastrin and vomiting responses to apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. An apomorphine-induced vomiting model for antiemetic studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 11. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Subcutaneous Apomorphine Infusion in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apomorphine, a potent non-ergoline dopamine agonist, is a valuable therapeutic agent for managing motor fluctuations in advanced Parkinson's disease (PD).[1][2] Its utility extends to preclinical research, where it is employed in various animal models of PD to investigate disease mechanisms and evaluate potential therapeutic interventions. Continuous subcutaneous infusion of apomorphine, mirroring its clinical application, offers a method for achieving steady-state plasma concentrations, which is crucial for assessing its long-term effects on motor symptoms and potential neuroprotective properties.[3]
These application notes provide a detailed protocol for establishing a continuous subcutaneous apomorphine infusion paradigm in a murine model of Parkinson's disease, specifically the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced model. The protocols and data presented are synthesized from published preclinical research to guide researchers in the successful implementation of this experimental model.
Key Applications
-
Evaluation of therapeutic efficacy: Assessing the potential of novel compounds to ameliorate motor deficits in combination with continuous dopaminergic stimulation.
-
Neuroprotection and neurorestoration studies: Investigating the long-term effects of therapeutic agents on the survival and function of dopaminergic neurons in the presence of continuous apomorphine treatment.[3][4]
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of apomorphine and other co-administered drugs under steady-state conditions.
Experimental Protocols
Parkinson's Disease Animal Model Induction (MPTP Model)
This protocol describes the induction of a Parkinson's disease phenotype in mice using MPTP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Appropriate personal protective equipment (PPE) for handling neurotoxins
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL. Prepare this solution fresh on the day of injection and protect it from light.
-
Administration: Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.
-
Post-Injection Monitoring: House the mice in a designated and properly ventilated area for at least 72 hours post-injection to allow for the excretion of MPTP and its toxic metabolite, MPP+.[5] Monitor the animals closely for any signs of distress.
Continuous Subcutaneous Apomorphine Infusion
This protocol details the preparation and implantation of osmotic minipumps for the continuous subcutaneous delivery of apomorphine.
Materials:
-
Apomorphine hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline containing 0.1% sodium metabisulfite (as an antioxidant)
-
Osmotic minipumps (e.g., Alzet Model 1007D or equivalent for 7-day infusion in mice)[6]
-
Surgical instruments for small animal surgery
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Wound clips or sutures
Procedure:
-
Apomorphine Solution Preparation and Pump Filling:
-
Dose Selection: A neuroprotective effect has been observed with a delivery rate of 3.15 mg/kg/day of apomorphine.[3]
-
Concentration Calculation:
-
The delivery rate of the Alzet Model 1007D pump is 0.5 µL/hour.
-
For a 25g mouse, the total daily dose is 3.15 mg/kg/day * 0.025 kg = 0.07875 mg/day.
-
The required hourly infusion rate is 0.07875 mg/day / 24 hours/day = 0.00328 mg/hour.
-
The required concentration of the apomorphine solution is 0.00328 mg/hour / 0.5 µL/hour = 0.00656 mg/µL or 6.56 mg/mL.
-
-
Preparation: Dissolve the calculated amount of apomorphine hydrochloride in the sterile saline/sodium metabisulfite solution. Filter-sterilize the solution.
-
Pump Filling: Following the manufacturer's instructions, fill the osmotic minipumps with the apomorphine solution.
-
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and disinfect the skin on the back, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the filled osmotic minipump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Administer a post-operative analgesic.
-
Monitor the animal during recovery from anesthesia.
-
-
Post-Operative Care:
-
House the animals individually for the first 24 hours to prevent interference with the surgical site.
-
Monitor the animals daily for signs of pain, infection, or other complications.
-
Wound clips or non-absorbable sutures should be removed 7-10 days after surgery.
-
Data Presentation
The following tables summarize quantitative data from a study investigating the neurorescuing effects of continuous subcutaneous apomorphine infusion in an MPTP mouse model of Parkinson's disease.[3]
Table 1: Effect of Continuous Subcutaneous Apomorphine Infusion on Striatal Dopamine Levels in MPTP-Treated Mice
| Treatment Group | Striatal Dopamine (DA) (% of Control) |
| Saline + Saline Infusion | 100% |
| MPTP + Saline Infusion | 18% |
| MPTP + Apomorphine Infusion (0.5 mg/kg/day) | 45% |
| MPTP + Apomorphine Infusion (3.15 mg/kg/day) | 65% |
Table 2: Effect of Continuous Subcutaneous Apomorphine Infusion on Striatal Dopamine Metabolites in MPTP-Treated Mice
| Treatment Group | Striatal DOPAC (% of Control) | Striatal HVA (% of Control) |
| Saline + Saline Infusion | 100% | 100% |
| MPTP + Saline Infusion | 25% | 30% |
| MPTP + Apomorphine Infusion (3.15 mg/kg/day) | 70% | 75% |
Table 3: Effect of Continuous Subcutaneous Apomorphine Infusion on Tyrosine Hydroxylase (TH) and Dopamine Transporter (DAT) Immunoreactivity in the Striatum of MPTP-Treated Mice
| Treatment Group | TH Immunoreactivity (% of Control) | DAT Immunoreactivity (% of Control) |
| Saline + Saline Infusion | 100% | 100% |
| MPTP + Saline Infusion | 20% | 22% |
| MPTP + Apomorphine Infusion (3.15 mg/kg/day) | 75% | 78% |
Visualizations
Dopaminergic Signaling Pathway of Apomorphine
Caption: Apomorphine acts as an agonist at both presynaptic and postsynaptic dopamine receptors.
Experimental Workflow for Subcutaneous Apomorphine Infusion
Caption: Workflow for continuous apomorphine infusion in an MPTP mouse model.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Long-term effect of apomorphine infusion in advanced Parkinson’s disease: a real-life study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous subcutaneous infusion of apomorphine rescues nigro-striatal dopaminergic terminals following MPTP injection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective and neurotrophic effect of apomorphine in the striatal 6-OHDA-lesion rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modelorg.com [modelorg.com]
- 6. criver.com [criver.com]
Application Notes: Preparation and Stabilization of Apomorphine Solutions for Injection
Introduction
Apomorphine is a potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease, particularly for managing "off" episodes.[1][2] A significant challenge in its clinical application is the inherent instability of apomorphine in aqueous solutions. Due to extensive first-pass hepatic metabolism, parenteral administration (typically subcutaneous injection) is required to achieve therapeutic efficacy.[3][4]
Apomorphine's chemical structure contains a catechol group that is highly susceptible to auto-oxidation, especially when exposed to air (oxygen) and light.[5][6] This degradation process leads to the formation of intensely colored quinone-type products, causing the solution to turn green or bluish-green, which is an indicator of instability and loss of potency.[5][7][8] The rate of this oxidative degradation is influenced by several factors, including pH, temperature, apomorphine concentration, and the presence of metal ions.[5]
Therefore, developing a stable formulation for apomorphine injection is critical. This involves implementing strategies to inhibit oxidation, such as:
-
Controlling pH: Maintaining an acidic pH (typically between 3.0 and 4.0) significantly slows the oxidation rate.[8][9]
-
Adding Antioxidants: Incorporating oxygen scavengers like ascorbic acid (AA) and sodium metabisulfite (SMB) is a primary stabilization technique.[10][11]
-
Using Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can be used to sequester trace metal ions that may catalyze oxidation.[8][10]
-
Excluding Oxygen: Preparing the solution under an inert atmosphere (e.g., nitrogen) and packaging it in sealed vials with a nitrogen headspace is crucial.[10][12]
-
Protection from Light and Heat: Storing the final product at reduced temperatures and protected from light further enhances stability.[12][13]
These notes provide detailed protocols for preparing and evaluating stable apomorphine solutions intended for research and pharmaceutical development.
Apomorphine Degradation and Stabilization Pathway
The primary degradation pathway for apomorphine is the oxidation of its catechol moiety into a quinone, which can further polymerize, leading to discoloration and loss of activity. Antioxidants protect apomorphine by preferentially reacting with oxygen.
Caption: Apomorphine degradation via oxidation and the protective mechanism of antioxidants.
Data Presentation: Stability of Apomorphine HCl Solutions
The stability of apomorphine is highly dependent on its concentration and the presence of antioxidants. Higher concentrations are generally more stable. The combination of ascorbic acid and sodium metabisulfite has been shown to be particularly effective.
Table 1: Stability of 50 µg/mL Apomorphine HCl with Different Antioxidants Data summarized from stability studies conducted over 14 days.[7][10]
| Antioxidant System (0.1%) | Temperature | % Apomorphine Remaining (after 14 days) | Visual Observation |
| None (Control) | 25°C | < 1% | Green coloration |
| Ascorbic Acid (AA) | 25°C | ~98% | No discoloration |
| Sodium Metabisulfite (SMB) | 25°C | 0.53% | Green coloration |
| EDTA | 25°C | ~99% | Light blue coloration |
| AA + SMB | 25°C | 99.7% | No discoloration |
| AA + SMB | 37°C | 95.9% | No discoloration |
Table 2: Effect of Apomorphine HCl Concentration on Stability Data summarized from studies comparing different initial concentrations.[10][11][13]
| Apomorphine HCl Conc. | Antioxidant | Storage Conditions | Stability Period |
| 10 mg/mL | 0.1% SMB (with N₂ purge) | 25°C, light protected | Stable (~100% remaining) for at least 7 days |
| 1 mg/mL | 0.125% SMB | 4°C, light protected | Stable for up to 6 months[11][13] |
| 0.1 mg/mL | 0.125% SMB | 4°C, light protected | Decomposed after 3 weeks[11][13] |
Experimental Protocols
Protocol 1: Preparation of a Stable Apomorphine HCl Injection (10 mg/mL)
This protocol describes the preparation of a stabilized apomorphine hydrochloride solution suitable for parenteral administration, based on common formulation strategies.[8][10][12]
Materials and Reagents:
-
Apomorphine Hydrochloride Hemihydrate
-
L-Ascorbic Acid (AA)
-
Sodium Metabisulfite (SMB)
-
Hydrochloric Acid (1N)
-
Water for Injection (WFI)
-
Nitrogen gas (high purity)
-
Sterile amber glass vials and stoppers
-
0.22 µm sterile syringe filters (e.g., PVDF or PES)
Equipment:
-
Calibrated analytical balance
-
Calibrated pH meter
-
Glass beakers and volumetric flasks
-
Magnetic stirrer and stir bars
-
Aseptic filling area (e.g., laminar flow hood)
Procedure:
-
Deoxygenation of Solvent: Take approximately 90% of the final required volume of Water for Injection. Purge the WFI with high-purity nitrogen gas for at least 60 minutes to remove dissolved oxygen.[14]
-
Dissolution of Antioxidants: Under a continuous gentle nitrogen stream, add and dissolve 0.1% w/v L-Ascorbic Acid and 0.1% w/v Sodium Metabisulfite into the deoxygenated WFI with gentle stirring until fully dissolved.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to a range of 3.5 - 4.0 using 1N Hydrochloric Acid.[8][14] An acidic pH is critical for stability.
-
Dissolution of Active Ingredient: While maintaining the nitrogen blanket and gentle stirring, slowly add the Apomorphine HCl powder (10 mg/mL) to the solution. Stir until it is completely dissolved. Protect the solution from light from this point forward by using amber glassware or covering the container with aluminum foil.
-
Final Volume Adjustment: Add deoxygenated WFI to bring the solution to the final desired volume and mix well.
-
Sterile Filtration: In an aseptic environment (laminar flow hood), draw the apomorphine solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe and filter the solution directly into sterile amber glass vials.
-
Inert Gas Overlay and Sealing: Immediately before stoppering, flush the headspace of each vial with sterile-filtered nitrogen gas to displace any air. Securely seal the vials with sterile stoppers and crimp caps.
-
Storage: Store the final vials upright at a refrigerated temperature (2°C to 8°C) and protected from light.[13]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a validated HPLC method to quantify apomorphine and detect its degradation products, ensuring the quality and stability of the prepared solution.[10][15]
Chromatographic System and Conditions:
-
Apparatus: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: A mixture of 80% 50 mM orthophosphoric acid (adjusted to pH 3.5 with 5M NaOH) and 20% acetonitrile.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve Apomorphine HCl reference standard in a diluent (e.g., mobile phase or a solution of 0.1% EDTA and 0.15% AA) to prepare a stock solution.[10] Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration (e.g., 5-80 µg/mL).
-
Sample Preparation: Dilute the prepared apomorphine injection solution (from Protocol 1) with the same diluent used for the standards to a final concentration within the calibration range.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples. The peak area of apomorphine is used to calculate its concentration against the calibration curve.
-
Stability Assessment: To conduct a stability study, analyze samples stored under specified conditions (e.g., 4°C, 25°C, 37°C) at various time points (e.g., 0, 24, 48, 72 hours, and longer).[10][14] Stability is typically defined as retaining 95-105% of the initial concentration with no significant increase in degradation peaks and no visible discoloration.[14]
Workflow for Preparation of Stable Apomorphine Injection
This diagram outlines the critical steps and controls required in the manufacturing process to ensure the stability of the final product.
Caption: Workflow for the preparation of a stable apomorphine solution for injection.
References
- 1. Apomorphine | Parkinson's UK [parkinsons.org.uk]
- 2. Apomorphine Injection: MedlinePlus Drug Information [medlineplus.gov]
- 3. neurology.org [neurology.org]
- 4. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. GB2343376A - Stable apomorphine solution formulations - Google Patents [patents.google.com]
- 9. WO2017055337A1 - Aqueous composition of apomorphine for subcutaneous administration - Google Patents [patents.google.com]
- 10. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A stable parenteral solution of apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. akjournals.com [akjournals.com]
Application Notes and Protocols for Inducing Rotational Behavior in 6-OHDA Lesioned Rats with Apomorphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the apomorphine-induced rotational behavior model in 6-hydroxydopamine (6-OHDA) lesioned rats, a cornerstone model for preclinical Parkinson's disease (PD) research.
Introduction
The unilateral 6-OHDA lesion in rats is a widely used animal model that mimics the motor deficits of Parkinson's disease.[1][2] 6-OHDA is a neurotoxin that selectively destroys catecholaminergic neurons, and when injected into the substantia nigra pars compacta (SNc) or the medial forebrain bundle (MFB), it leads to a significant loss of dopaminergic neurons in the nigrostriatal pathway on the injected side.[1][2] This unilateral depletion of dopamine results in motor asymmetry.
Apomorphine, a non-selective dopamine receptor agonist, is used to assess the extent of the dopamine lesion and to evaluate the efficacy of potential anti-parkinsonian therapies.[3] In 6-OHDA lesioned rats, the dopamine receptors in the denervated striatum become supersensitive to dopamine agonists.[3] Systemic administration of apomorphine preferentially stimulates these supersensitive receptors, leading to a motor imbalance that manifests as contralateral rotational behavior (turning away from the lesioned side).[3] The rate of these rotations is a quantifiable measure of the lesion's severity and the functional state of the dopaminergic system.[4]
Key Experimental Protocols
Protocol 1: Unilateral 6-OHDA Lesioning of the Medial Forebrain Bundle (MFB)
This protocol describes the stereotaxic surgical procedure to create a unilateral lesion of the nigrostriatal dopamine system.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dental drill
-
10 µL Hamilton syringe with a 26-gauge needle
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Sterile saline (0.9%)
-
Ascorbic acid (0.02% w/v in saline)
-
Desipramine hydrochloride (to protect noradrenergic neurons)
-
Suturing material or wound clips
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level between bregma and lambda. Shave and clean the scalp with an antiseptic solution.
-
Pre-treatment: To prevent damage to noradrenergic neurons, administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.[5]
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma and drill a small burr hole over the target injection site.
-
6-OHDA Preparation: Prepare a fresh solution of 6-OHDA in cold 0.02% ascorbic acid-saline to the desired concentration (e.g., 2-4 mg/mL).[6][7] Keep the solution on ice and protected from light.
-
Stereotaxic Injection:
-
Target: Medial Forebrain Bundle (MFB).
-
Example Coordinates (relative to bregma): Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm (for the right hemisphere); Dorsoventral (DV): -8.0 mm from the dura.[6] Note: Coordinates may need to be adjusted based on the rat strain and age.
-
Slowly lower the syringe needle to the target coordinates.
-
Inject the 6-OHDA solution (e.g., 4 µL of a 3 mg/mL solution) at a slow and steady rate (e.g., 1 µL/min).[5][6]
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.[6][7]
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and allow the rat to recover on a heating pad. Provide soft food and easy access to water. Monitor the animal's weight and general health for several days.
Protocol 2: Apomorphine-Induced Rotational Behavior Assessment
This protocol details the procedure for inducing and quantifying rotational behavior following a 6-OHDA lesion. This assessment is typically performed 2-3 weeks post-lesioning to allow for the development of dopamine receptor supersensitivity.
Materials:
-
6-OHDA lesioned rats
-
Apomorphine hydrochloride
-
Sterile saline (0.9%)
-
Rotational behavior monitoring system (e.g., automated rotometer or a circular chamber for manual observation)
-
Timer
Procedure:
-
Habituation: Place the rat in the testing chamber for a short period (e.g., 10-15 minutes) to allow for habituation to the new environment.
-
Apomorphine Administration: Prepare a fresh solution of apomorphine in saline. Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of apomorphine. A common dose is 0.05 mg/kg to 0.5 mg/kg.[8][9][10]
-
Data Collection:
-
Immediately after injection, place the rat back into the testing chamber.
-
Record the number of full 360° contralateral rotations (turns away from the lesioned side) for a defined period, typically 30-90 minutes.[6][9]
-
Automated systems can track and record rotations continuously. For manual scoring, two observers are recommended for accuracy.
-
-
Data Analysis: Express the data as net contralateral rotations per minute or total net rotations over the observation period. A successful lesion is often characterized by a rate of at least 5-7 full contralateral rotations per minute.
Data Presentation
The following tables summarize key quantitative data from the literature for the 6-OHDA lesion and apomorphine-induced rotation model.
| Parameter | Value | Reference(s) |
| 6-OHDA Lesion Parameters | ||
| Rat Strain | Sprague-Dawley, Wistar | [6],[11] |
| 6-OHDA Concentration | 2 - 4 mg/mL | [6],[7] |
| Injection Volume | 2 - 5 µL | [6],[11] |
| Injection Rate | 0.5 - 1 µL/min | [6],[11] |
| MFB Stereotaxic Coordinates (from Bregma) | AP: -2.2 mm, ML: 1.5 mm, DV: -8.0 mm | [6] |
| Striatum Stereotaxic Coordinates (from Bregma) | AP: +0.8 mm, ML: 2.7 mm, DV: -5.2 mm and -4.5 mm | [12] |
| Apomorphine Challenge Parameters | ||
| Time Post-Lesion | 2 - 3 weeks | [6],[9] |
| Apomorphine Dose (s.c. or i.p.) | 0.05 - 0.5 mg/kg | [8],[9] |
| Observation Period | 30 - 90 minutes | [6],[8] |
| Expected Outcome | ||
| Successful Lesion Criterion | > 5-7 contralateral rotations/min | |
| > 210 contralateral rotations/30 min | [6] |
Visualization of Pathways and Workflows
Signaling Pathway of 6-OHDA Neurotoxicity and Apomorphine Action
Caption: Mechanism of 6-OHDA neurotoxicity and apomorphine action.
Experimental Workflow for Apomorphine-Induced Rotation
Caption: Workflow for the apomorphine-induced rotation experiment.
Logical Relationship of Unilateral Lesion and Rotational Behavior
Caption: Unilateral lesion leads to contralateral rotation.
References
- 1. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 2. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 3. mdbneuro.com [mdbneuro.com]
- 4. jkna.org [jkna.org]
- 5. Stereotaxic Intracranial Delivery of Chemicals, Proteins or Viral Vectors to Study Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. conductscience.com [conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Correlation of apomorphine- and amphetamine-induced turning with nigrostriatal dopamine content in unilateral 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Apomorphine Challenge Test: Application Notes and Protocols for Assessing Dopamine Receptor Sensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the apomorphine challenge test, a valuable pharmacological tool used to assess the sensitivity of central dopamine receptors. Apomorphine, a potent non-ergoline dopamine agonist with a high affinity for D1 and D2-like receptors, elicits measurable physiological and behavioral responses that can serve as an index of dopaminergic system function.[1][2][3][4] This test is widely employed in clinical research, particularly in the study of Parkinson's disease and other movement disorders, as well as in psychiatric and neuroendocrine research.[1][5][6]
The primary applications of the apomorphine challenge test include:
-
Assessing Dopaminergic Responsiveness: It is used to predict or confirm the responsiveness of a patient's dopamine receptors to dopaminergic therapy, particularly in parkinsonian syndromes.[6][7] A significant improvement in motor function following an apomorphine challenge is a strong indicator of a positive response to long-term levodopa therapy.[6]
-
Investigating Dopamine Receptor Hypersensitivity or Hyposensitivity: The magnitude of the response to apomorphine can provide insights into the state of dopamine receptors. For instance, an exaggerated response may suggest receptor hypersensitivity, a phenomenon observed in certain neurological conditions.
-
Evaluating Neuroendocrine Function: Apomorphine's action on the hypothalamic-pituitary axis allows for the assessment of dopamine's role in hormone regulation. It stimulates the release of growth hormone (GH) and inhibits the secretion of prolactin.[1][8]
Data Presentation
The quantitative data from an apomorphine challenge test can be summarized to evaluate the extent of dopaminergic response. The tables below provide examples of how to structure this data for motor and neuroendocrine assessments.
Table 1: Motor Response Assessment in Parkinson's Disease
| Parameter | Baseline (Pre-Apomorphine) | Post-Apomorphine (e.g., 30-60 min) | % Improvement |
| UPDRS Part III Motor Score | Example: 45 | Example: 25 | Example: 44.4% |
| Timed Walk (e.g., 10 meters) | Example: 25 seconds | Example: 15 seconds | Example: 40% |
| Timed Hand Movements (e.g., finger taps in 20s) | Example: 30 taps | Example: 45 taps | Example: 50% |
A positive response is typically defined as a decrease in the UPDRS motor score by at least 20-30%.[9][10]
Table 2: Neuroendocrine Response Assessment
| Hormone | Baseline (0 min) | 15 min | 30 min | 45 min | 60 min | Peak Change |
| Growth Hormone (GH) (ng/mL) | 1.05 (± 1.01) | 9.46 (± 6.36) | Example: +8.41 ng/mL | |||
| Prolactin (PRL) (ng/mL) | Example: 15 | Example: 10 | Example: 7 | Example: 8 | Example: 9 | Example: -8 ng/mL |
Data for GH response in Parkinson's disease patients is adapted from a study showing a significant increase after apomorphine administration.[11]
Experimental Protocols
The following are detailed methodologies for conducting an apomorphine challenge test for both motor and neuroendocrine assessments. It is crucial that this test is performed in a clinical setting with continuous medical supervision.[12][13]
Protocol 1: Apomorphine Challenge for Motor Response (e.g., in Parkinson's Disease)
1. Patient Preparation:
-
Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure, potential benefits, and risks.
-
Medication Withholding: The patient's usual anti-parkinsonian medications should be withheld for at least 12 hours before the test to ensure they are in a clinically defined "off" state.[13]
-
Antiemetic Pre-treatment: To mitigate the common side effect of nausea and vomiting, pre-treat the patient with a peripheral dopamine antagonist, such as domperidone (e.g., 10mg three times daily), starting at least 48-72 hours prior to the challenge.[10][12][14]
-
Baseline Assessments:
-
Record baseline vital signs, including lying and standing blood pressure, to monitor for potential hypotension.[9][14]
-
Perform a baseline motor assessment using a standardized scale such as the Unified Parkinson's Disease Rating Scale (UPDRS) Part III.[9] Timed tests, like a 10-meter walk or timed hand movements, should also be recorded.[9]
-
A pre-test electrocardiogram (ECG) is recommended to rule out any cardiac conduction abnormalities, especially if domperidone is used.[9][15]
-
2. Apomorphine Administration and Monitoring:
-
Initial Dose: Administer an initial subcutaneous dose of apomorphine hydrochloride, typically starting at 1mg or 2mg.[9][10] The injection is usually given in the abdomen or thigh.[15]
-
Dose Titration: If there is an inadequate response after 30-40 minutes, a subsequent, higher dose can be administered.[9][15] Incremental increases (e.g., 1mg or 2mg) can be given at intervals of at least 40 minutes until a satisfactory response is observed or side effects become limiting.[9] The maximum recommended dose in most protocols is around 7-10mg.[9][14]
-
Continuous Monitoring:
3. Post-Administration Assessment:
-
Motor Response Evaluation: Re-assess the UPDRS Part III motor score and repeat the timed tests at the point of maximum clinical improvement, which typically occurs within 10-20 minutes and lasts for about 45-60 minutes.[10][16]
-
Defining a Positive Response: A positive response is generally defined as a reduction of at least 20-30% in the UPDRS motor score or a comparable improvement in timed tests.[9][10]
Protocol 2: Apomorphine Challenge for Neuroendocrine Response
1. Patient Preparation:
-
Informed Consent: Obtain written informed consent.
-
Fasting: The patient should be fasting overnight (at least 8 hours) to establish baseline hormone levels.
-
Resting Period: The patient should rest in a quiet room for at least 30 minutes before the test begins. An intravenous cannula can be inserted for repeated blood sampling.
-
Baseline Blood Sample: Draw a baseline blood sample (time 0) for the measurement of growth hormone (GH) and prolactin (PRL).
2. Apomorphine Administration and Blood Sampling:
-
Apomorphine Dose: Administer a low dose of apomorphine subcutaneously. For neuroendocrine studies, a dose of 0.5mg to 0.75mg is often used.[1]
-
Timed Blood Samples: Collect blood samples at regular intervals, for instance, at 15, 30, 45, 60, 90, and 120 minutes post-injection, for hormone analysis.[1]
-
Monitoring: Monitor the patient for any side effects as described in the motor response protocol.
3. Data Analysis:
-
Hormone Assays: Analyze the collected blood samples for GH and PRL concentrations using appropriate immunoassay techniques.
-
Response Evaluation: The primary outcomes are the peak GH concentration and the nadir (lowest point) of PRL concentration, or the net change from baseline for each hormone.
Mandatory Visualizations
Dopamine Receptor Signaling Pathway
Caption: Apomorphine stimulates D1 and D2 dopamine receptors, triggering distinct intracellular signaling cascades.
Experimental Workflow for Apomorphine Challenge Test
Caption: Workflow of the apomorphine challenge test, from patient preparation to response evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Apomorphine continuous stimulation in Parkinson's disease: receptor desensitization as a possible mechanism of reduced motor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Proposed alternative to standard apomorphine challenge test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apomorphine test to predict dopaminergic responsiveness in parkinsonian syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apomorphine test for dopaminergic responsiveness: a dose assessment study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Review of the Apomorphine Challenge Test in the Assessment of Dopaminergic Activity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aaamedicines.org.uk [aaamedicines.org.uk]
- 10. canberrahealthservices.act.gov.au [canberrahealthservices.act.gov.au]
- 11. Growth hormone response in low-dose apomorphine test correlates with nigrostriatal dopamine transporter binding in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Apomorphine in the Treatment of Parkinson’s Disease | 2021, Volume 27 - Issue 4 | Turkish Journal of Neurology [tjn.org.tr]
- 14. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 15. guysandstthomas.nhs.uk [guysandstthomas.nhs.uk]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Apomorphine in Behavioral Sensitization Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Apomorphine, a non-specific dopamine agonist, is a crucial pharmacological tool for investigating the neurobiological mechanisms underlying behavioral sensitization.[1] This phenomenon, characterized by an augmented behavioral response to a repeated, intermittent drug administration, is thought to model the neuroadaptations associated with substance abuse and certain neuropsychiatric disorders.[2][3] Apomorphine-induced sensitization typically manifests as heightened locomotor activity and stereotyped behaviors.[4][5] These application notes provide a comprehensive overview of the use of apomorphine in such studies, including detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.
I. Key Concepts in Apomorphine-Induced Behavioral Sensitization
-
Biphasic Dose-Response: Low doses of apomorphine tend to activate presynaptic dopamine autoreceptors, leading to decreased dopamine release and hypoactivity.[6] Conversely, higher doses predominantly stimulate postsynaptic dopamine receptors, resulting in hyperactivity and stereotyped behaviors.[1][6]
-
Role of Dopamine Receptors: The development and expression of apomorphine-induced sensitization involve both D1 and D2 dopamine receptors.[4][5][7]
-
Involvement of NMDA Receptors: The glutamatergic system, particularly NMDA receptors, plays a critical role in the initiation of neuroplastic changes that lead to sensitization.[4][8]
-
Context-Dependency: The environment in which the drug is administered can significantly influence the expression of behavioral sensitization, highlighting the role of associative learning.[9]
-
Individual Differences: Not all subjects exhibit the same degree of sensitization, with some being strong responders and others weak or non-responders.[4][5]
II. Experimental Protocols
A. General Protocol for Induction and Assessment of Apomorphine-Induced Behavioral Sensitization in Rodents
This protocol outlines a standard procedure for studying apomorphine-induced behavioral sensitization in rats or mice.
1. Animals and Housing:
-
Species: Male Wistar or Sprague-Dawley rats, or CF-1 or C57BL/6J mice are commonly used.[4][9][10]
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the housing facility for at least one week before the start of the experiment.
2. Experimental Groups:
-
Control Group: Receives vehicle (e.g., saline) during both the induction and expression phases.
-
Apomorphine Group: Receives apomorphine during the induction phase and a challenge dose of apomorphine during the expression phase.
-
Additional Groups (Optional):
3. Experimental Phases:
-
Phase 1: Habituation (2-3 days):
-
Handle the animals daily to acclimate them to the experimenter.
-
Place animals in the testing apparatus (e.g., open-field arena) for 30-60 minutes each day to allow for habituation to the novel environment. This minimizes the influence of novelty-induced hyperactivity on the behavioral assessment.
-
-
Phase 2: Induction of Sensitization (5-14 days):
-
Administer apomorphine (or vehicle) to the respective groups. The route of administration is typically subcutaneous (s.c.) or intraperitoneal (i.p.).
-
Immediately after injection, place the animals in the testing apparatus and record behavioral activity for a predefined period (e.g., 60-120 minutes).
-
This phase involves repeated, intermittent administration of apomorphine, for example, once daily or every other day.
-
-
Phase 3: Withdrawal (7-14 days):
-
A drug-free period allows for the dissipation of acute drug effects and the consolidation of neuroplastic changes underlying sensitization.
-
-
Phase 4: Expression of Sensitization (1 day):
-
Administer a challenge dose of apomorphine to all groups. This dose is typically the same as or lower than the dose used during the induction phase.
-
Immediately record behavioral activity. Sensitization is demonstrated if the apomorphine-pretreated group shows a significantly enhanced behavioral response compared to the vehicle-pretreated group receiving the same apomorphine challenge.
-
4. Behavioral Assessment:
-
Locomotor Activity: Measured using automated activity monitors that track horizontal and vertical movements (rearing).
-
Stereotyped Behaviors: Scored by a trained observer blind to the experimental conditions. Common rating scales quantify behaviors such as:
-
Sniffing: Repetitive sniffing of the cage floor or walls.
-
Licking and Gnawing: Compulsive licking or gnawing of the cage bars or floor.
-
Head Weaving: Side-to-side movements of the head.
-
Climbing: Rearing up against the walls of the cage.[11]
-
III. Data Presentation
Table 1: Example Dosages of Apomorphine and Antagonists in Behavioral Sensitization Studies
| Drug | Species | Route of Administration | Dose Range | Purpose | Reference |
| Apomorphine | Rat | s.c. | 0.05 - 2.0 mg/kg | Induction and expression of sensitization | [4][6] |
| Apomorphine | Mouse | s.c. | 0.01 - 40 mg/kg | Induction and expression of sensitization | [9][11] |
| SCH 23390 (D1 Antagonist) | Rat | s.c. | 0.023 - 0.05 mg/kg | Blockade of sensitization | [4] |
| Raclopride (D2 Antagonist) | Rat | s.c. | 0.09 - 0.1 mg/kg | Blockade of sensitization | [4] |
| Clozapine (D4 Antagonist) | Rat | s.c. | 6.42 - 20 mg/kg | Blockade of sensitization | [4] |
| MK-801 (NMDA Antagonist) | Rat | i.p. | 0.25 - 0.5 mg/kg | Blockade of sensitization development | [4][8] |
Table 2: Example Timeline for an Apomorphine Sensitization Experiment
| Day(s) | Phase | Activity |
| 1-3 | Habituation | Handling and exposure to the testing apparatus. |
| 4-13 | Induction | Daily injections of apomorphine or vehicle, followed by behavioral recording. |
| 14-20 | Withdrawal | No injections. Animals remain in their home cages. |
| 21 | Expression | All animals receive a challenge dose of apomorphine, followed by behavioral recording. |
IV. Visualization of Pathways and Workflows
A. Signaling Pathways in Apomorphine-Induced Sensitization
The development of behavioral sensitization to apomorphine involves neuroadaptations in the mesolimbic dopamine pathway. Repeated stimulation of dopamine receptors, particularly D1 and D2 receptors, in conjunction with glutamatergic signaling via NMDA receptors, is thought to drive these long-lasting changes.
Caption: Apomorphine's effects on pre- and postsynaptic dopamine receptors and interaction with NMDA receptors.
B. Experimental Workflow for Apomorphine Sensitization Study
The following diagram illustrates a typical experimental workflow for investigating apomorphine-induced behavioral sensitization.
Caption: A standard experimental workflow for an apomorphine behavioral sensitization study.
V. Conclusion
The study of apomorphine-induced behavioral sensitization provides a valuable model for understanding the neuroadaptations that contribute to addiction and other psychiatric disorders. The protocols and information provided herein offer a framework for researchers to design and conduct robust and reproducible experiments in this field. Careful consideration of experimental design, including appropriate control groups, dose-selection, and behavioral assessment methods, is crucial for obtaining meaningful and interpretable results.
References
- 1. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated administration of the dopaminergic agonist apomorphine: development of apomorphine aggressiveness and changes in the interaction between dopamine D(2) receptors and G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral sensitization to dopaminergic inhibitory and stimulatory effects induced by low vs. high dose apomorphine treatments: an unconventional dose and response reversal sensitization challenge test reveals sensitization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. The development of behavioral sensitization to apomorphine is blocked by MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Adolescent Stress Reduces Adult Morphine-Induced Behavioral Sensitization in C57BL/6J Mice [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
Application Notes & Protocols for Sublingual Apomorphine Film Administration in Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sublingual apomorphine film, known commercially as KYNMOBI® and developmentally as APL-130277, is a novel formulation of the dopamine agonist apomorphine. It is designed for the acute, on-demand treatment of "OFF" episodes in patients with Parkinson's disease (PD).[1][2][3] Unlike subcutaneous apomorphine, the sublingual film offers a non-invasive method of administration, which may enhance patient adherence and convenience.[4][5][6] Clinical trials for this formulation require specific protocols to ensure patient safety, determine the optimal therapeutic dose, and accurately assess efficacy. These notes provide a detailed overview of the methods for administering sublingual apomorphine film in a clinical research setting.
Core Principles of Administration
The administration of sublingual apomorphine film in a clinical trial setting is centered around two key phases: an initial dose titration phase to identify an effective and tolerable dose, followed by a maintenance or long-term safety phase where patients self-administer the drug on an as-needed basis.
Key Considerations:
-
Patient State: Administration for dose titration and efficacy assessment must occur when the patient is in a practically defined "OFF" state.[7][8] This is often achieved by having patients withhold their regular morning dose of levodopa and other PD medications.[6]
-
Antiemetic Pre-treatment: Due to the high incidence of nausea and vomiting associated with apomorphine, pre-treatment with an antiemetic is a standard part of the protocol.[1][9] Typically, trimethobenzamide (e.g., 300 mg three times a day) is initiated 3 days prior to the first dose of the study drug and may be continued for up to two months.[1][6]
-
Supervised First Dose: The initial dose and subsequent titration steps are typically performed under the supervision of a healthcare provider in a clinical setting to monitor blood pressure, pulse, and other potential adverse events.[6]
-
Sublingual Administration Technique: Proper administration is critical for ensuring bioavailability. The film must be placed under the tongue and allowed to dissolve completely, which takes about 3 minutes.[1][10] The film should not be cut, chewed, or swallowed.[1][10] Patients should moisten their mouth with water before administration to aid dissolution.[9][11]
Clinical Trial Workflow
The logical flow of a typical Phase 3 clinical trial for sublingual apomorphine involves screening, an open-label dose titration phase, and a double-blind maintenance phase.
Caption: Clinical trial workflow for sublingual apomorphine film.
Experimental Protocols
Protocol: In-Clinic Dose Titration
Objective: To determine the lowest effective and well-tolerated dose of sublingual apomorphine film that converts a patient from a self-reported "OFF" state to a "FULL ON" state.
Materials:
-
Sublingual apomorphine films (strengths: 10 mg, 15 mg, 20 mg, 25 mg, 30 mg).[6]
-
Placebo films for patient training.[12]
-
Blood pressure monitor and pulse oximeter.
-
Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III assessment forms.
-
Adverse event tracking forms.
Procedure:
-
Patient Preparation:
-
Baseline Assessment:
-
Record baseline blood pressure and pulse in sitting and standing positions.
-
Perform a baseline MDS-UPDRS Part III (Motor Examination).
-
-
Administration of Starting Dose (10 mg):
-
Train the patient on proper administration using a placebo film.[12]
-
Instruct the patient to moisten their mouth with a sip of water.[9]
-
With dry hands, the administrator opens the 10 mg film pouch and places the film under the patient's tongue.[10]
-
Instruct the patient not to talk, chew, or swallow until the film is completely dissolved.
-
-
Post-Dose Monitoring and Assessment:
-
Efficacy Determination:
-
Dose Escalation:
-
If a "FULL ON" is not achieved with the 10 mg dose but the dose is well-tolerated, the patient's usual PD medications are resumed. The patient returns to the clinic, typically within 3 days, to test the next dose level (15 mg).[13][14]
-
This process is repeated with 5 mg increments until a "FULL ON" is achieved or the maximum dose (e.g., 30 mg) is reached.[1][13]
-
Caption: In-clinic dose titration workflow.
Protocol: Patient Self-Administration during Maintenance Phase
Objective: To outline the procedure for patient self-administration of their determined effective dose for "OFF" episodes at home.
Procedure:
-
Patient Training:
-
Reinforce proper administration technique before the patient leaves the clinic.
-
Provide clear, written instructions.[10]
-
-
Dosing Instructions:
-
Patient Diary:
-
Instruct the patient to maintain a diary to record:
-
Date and time of each "OFF" episode.
-
Date and time of each dose administered.
-
Time to turning "ON".
-
Any adverse events experienced.
-
-
-
Safety Precautions:
-
Advise patients about potential side effects like dizziness, drowsiness, and hypotension.[10]
-
Warn against driving or operating heavy machinery until they know how the medication affects them.[10]
-
If taking sublingual nitroglycerin, instruct the patient to lie down before and for at least 45 minutes after taking it to avoid a sudden drop in blood pressure.[10]
-
Data Presentation
Table 1: Dose Titration Schedule in Clinical Trials
| Dose Level | Apomorphine Sublingual Film Dose | Titration Step | Maximum Doses Per Day |
| 1 | 10 mg | Starting Dose | 5 |
| 2 | 15 mg | 5 mg increment | 5 |
| 3 | 20 mg | 5 mg increment | 5 |
| 4 | 25 mg | 5 mg increment | 5 |
| 5 | 30 mg | 5 mg increment (Max dose in most trials) | 5 |
| Data sourced from multiple clinical trial protocols. Doses should be separated by at least 2 hours.[1][13][14] |
Table 2: Summary of Efficacy from a Pivotal Phase 3 Trial (CTH-300)
| Parameter | Sublingual Apomorphine Film | Placebo |
| Primary Endpoint | ||
| Mean Change from Pre-dose in MDS-UPDRS Part III Score at Week 12 (30 min post-dose) | -11.1 points | -3.5 points |
| Secondary Endpoint | ||
| % of Patients with a Full "ON" response within 30 min at Week 12 | Significantly higher than placebo | - |
| Results demonstrate a statistically significant and clinically meaningful improvement in motor function.[3][15][16][17] |
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) during Titration
| Adverse Event | Frequency (%) |
| Nausea | 20.6% - 21% |
| Dizziness | 11.3% - 36.8% |
| Somnolence (Sleepiness) | 11.3% - 31.6% |
| Yawning | 12.1% |
| Oropharyngeal Reactions (e.g., mouth irritation, swelling) | ~31% (in maintenance phase) |
| Frequencies are derived from open-label titration and maintenance phases of various studies.[7][8][16] |
Signaling Pathway and Logical Relationships
The administration of sublingual apomorphine is a direct intervention in the dopamine signaling pathway, intended to alleviate motor symptoms during an "OFF" episode.
Caption: Logic of intervention for an "OFF" episode.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. KYNMOBI for the Treatment of OFF episodes in Parkinson’s Disease, USA [clinicaltrialsarena.com]
- 3. businesswire.com [businesswire.com]
- 4. Efficacy and Safety of APL-130277 in People with Parkinson’s Disease who are Apomorphine Naïve | Parkinson's Disease [michaeljfox.org]
- 5. Long-term safety, tolerability and efficacy of apomorphine sublingual film in patients with Parkinson’s disease complicated by OFF episodes: a phase 3, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Sublingual apomorphine (APL-130277) for the acute conversion of OFF to ON in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open-label titration of apomorphine sublingual film in patients with Parkinson's disease and "OFF" episodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apomorphine (sublingual route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Apomorphine Sublingual: MedlinePlus Drug Information [medlineplus.gov]
- 12. Clinical Evidence - Clinical Review Report: Apomorphine hydrochloride (Kynmobi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. mdsabstracts.org [mdsabstracts.org]
- 15. researchgate.net [researchgate.net]
- 16. jwatch.org [jwatch.org]
- 17. Executive Summary - Clinical Review Report: Apomorphine hydrochloride (Kynmobi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantifying Apomorphine-Induced Dopamine Release with In Vivo Microdialysis
Audience: Researchers, scientists, and drug development professionals.
Introduction In vivo microdialysis is a widely used neuropharmacological technique for monitoring the concentration of endogenous substances in the extracellular fluid of specific brain regions in awake, freely moving animals.[1] This method is particularly valuable for studying the effects of drugs on neurotransmitter dynamics. Apomorphine is a potent non-ergoline dopamine agonist that stimulates both D1-like and D2-like dopamine receptors.[2][3] It is clinically used to treat "off" episodes in advanced Parkinson's disease.[3] By acting on presynaptic D2 autoreceptors, apomorphine provides a powerful tool to modulate and study the mechanisms of dopamine synthesis and release.[4][5] This document provides a detailed protocol for using in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure changes in dopamine levels in the rat striatum following systemic administration of apomorphine.
Apomorphine's Mechanism of Action
Apomorphine primarily functions as a potent agonist at D2-like dopamine receptors (D2, D3, D4) and to a lesser extent, at D1-like receptors.[2][6] Its effect on extracellular dopamine levels is complex. When apomorphine binds to presynaptic D2 autoreceptors on dopaminergic neurons, it triggers an inhibitory G-protein-coupled signaling cascade. This cascade inhibits adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity. The ultimate effect is a powerful, dose-dependent reduction in both the synthesis and vesicular release of dopamine into the synaptic cleft.[4][5] This inhibitory feedback mechanism is a key target for understanding dopaminergic regulation.
Experimental Workflow
The overall experimental process involves several key stages, from initial surgery to final data analysis. Each step must be performed with precision to ensure the accuracy and reproducibility of the results. The workflow ensures that a stable baseline of dopamine is established before the drug is introduced, allowing for a clear assessment of its effects.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apomorphine - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Effects of apomorphine on in vivo release of dopamine and its metabolites in the prefrontal cortex and the striatum, studied by a microdialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of apomorphine on the in vivo release of dopamine and its metabolites, studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Employing Apomorphine to Study Cognitive Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing apomorphine, a non-selective dopamine agonist, for investigating cognitive function in animal models. This document outlines the underlying mechanisms of apomorphine action, detailed protocols for key behavioral assays, and data presentation guidelines to ensure robust and reproducible findings.
Introduction to Apomorphine in Cognitive Research
Apomorphine is a potent dopamine receptor agonist with a high affinity for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1] Its ability to modulate dopaminergic neurotransmission makes it a valuable pharmacological tool for studying the role of dopamine in various cognitive processes, including learning, memory, and attention. By activating dopamine receptors, apomorphine can mimic the effects of endogenous dopamine, allowing researchers to probe the functional significance of dopaminergic pathways in both healthy and pathological states. In animal models, apomorphine has been shown to have dose-dependent effects on cognitive performance, with low doses often enhancing certain functions and high doses sometimes leading to impairments, following an "inverted-U" shaped dose-response curve.
Mechanism of Action: Dopaminergic Signaling Pathways
Apomorphine's effects on cognition are primarily mediated through its interaction with dopamine D1 and D2 receptors in key brain regions associated with learning and memory, such as the prefrontal cortex and hippocampus.
-
D1-like Receptor Activation: Stimulation of D1-like receptors typically leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that modulate neuronal excitability and synaptic plasticity.
-
D2-like Receptor Activation: Activation of D2-like receptors, conversely, is often coupled to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. D2 receptor activation can also modulate other signaling pathways, including those involving ion channels and other second messengers.
The following diagram illustrates the principal signaling cascades initiated by apomorphine binding to D1-like and D2-like dopamine receptors.
Experimental Protocols
The following are detailed protocols for three commonly used behavioral assays to assess cognitive function in rodents following apomorphine administration.
Morris Water Maze (MWM) Test for Spatial Learning and Memory
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[2]
Experimental Workflow:
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Habituation: Allow the animal to swim freely in the pool without the platform for 60 seconds, one day prior to the start of the experiment.
-
Acquisition Phase:
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-random start locations.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform), path length, and swimming speed using a video tracking system.
-
-
Apomorphine Administration:
-
To study effects on learning/acquisition: Administer apomorphine (e.g., 0.5-2.0 mg/kg, subcutaneous [s.c.]) or vehicle 30 minutes before the first trial of each day.
-
To study effects on memory consolidation: Administer apomorphine or vehicle immediately after the last trial of each day.
-
-
Probe Test:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the time spent in other quadrants.
-
Y-Maze Test for Spatial Working Memory
The Y-maze test assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.[3][4]
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 15 cm high walls) positioned at 120-degree angles from each other.
-
Procedure:
-
Place the animal at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
A video camera positioned above the maze records the animal's movements.
-
An arm entry is counted when the hind paws of the animal are completely within the arm.
-
-
Apomorphine Administration: Administer apomorphine (e.g., 0.1-1.0 mg/kg, s.c.) or vehicle 30 minutes prior to the test.
-
Data Analysis:
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternations as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test evaluates an animal's ability to recognize a familiar object from a novel one, a measure of recognition memory.[5][6]
Experimental Workflow:
Protocol:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of objects that are of similar size but differ in shape and texture.
-
Habituation:
-
Allow each animal to explore the empty arena for 5-10 minutes per day for 2-3 days to reduce novelty-induced stress.
-
-
Familiarization Phase:
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object (sniffing or touching the object with the nose).
-
-
Retention Interval: Return the animal to its home cage for a specific period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Apomorphine Administration:
-
To study effects on memory acquisition/consolidation: Administer apomorphine (e.g., 0.1-2.0 mg/kg, s.c.) or vehicle 30 minutes before the familiarization phase.
-
To study effects on memory retrieval: Administer apomorphine or vehicle 30 minutes before the test phase.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.
-
Data Presentation
Summarize all quantitative data in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of Apomorphine on Spatial Learning in the Morris Water Maze (Rats)
| Treatment Group | Dose (mg/kg, s.c.) | Day 1 Escape Latency (s) | Day 4 Escape Latency (s) |
| Vehicle | - | 65.2 ± 5.1 | 20.5 ± 2.3 |
| Apomorphine | 0.5 | 58.7 ± 4.9 | 15.8 ± 1.9* |
| Apomorphine | 1.0 | 55.1 ± 5.3 | 14.2 ± 2.1** |
| Apomorphine | 2.0 | 68.9 ± 6.2 | 25.1 ± 3.0 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group.
Table 2: Effect of Apomorphine on Spatial Working Memory in the Y-Maze (Mice)
| Treatment Group | Dose (mg/kg, s.c.) | Total Arm Entries | Spontaneous Alternation (%) |
| Vehicle | - | 25.4 ± 2.1 | 72.3 ± 4.5 |
| Apomorphine | 0.1 | 28.1 ± 2.5 | 80.1 ± 3.9 |
| Apomorphine | 0.5 | 30.5 ± 2.8 | 65.7 ± 5.1 |
| Apomorphine | 1.0 | 35.2 ± 3.1 | 52.3 ± 6.2 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group.
Table 3: Effect of Apomorphine on Recognition Memory in the Novel Object Recognition Test (Rats)
| Treatment Group | Dose (mg/kg, s.c.) | Discrimination Index (1h retention) | Discrimination Index (24h retention) |
| Vehicle | - | 0.45 ± 0.08 | 0.28 ± 0.06 |
| Apomorphine | 0.2 | 0.58 ± 0.07 | 0.39 ± 0.05 |
| Apomorphine | 0.5 | 0.65 ± 0.06 | 0.45 ± 0.07 |
| Apomorphine | 1.0 | 0.32 ± 0.09 | 0.15 ± 0.08 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group.
Conclusion
Apomorphine is a versatile pharmacological tool for elucidating the role of the dopaminergic system in cognitive function. The detailed protocols and data presentation guidelines provided in these application notes are intended to assist researchers in designing and executing rigorous experiments. Careful consideration of dose-response relationships and the specific cognitive domain under investigation is crucial for the accurate interpretation of results. By adhering to standardized methodologies, the scientific community can build a more comprehensive understanding of the complex interplay between dopamine and cognition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Object Recognition | USF Health [health.usf.edu]
Troubleshooting & Optimization
preventing apomorphine solution degradation and oxidation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation and oxidation of apomorphine solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of apomorphine solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution turns green or blue-green | Oxidation of the apomorphine molecule.[1][2] This is accelerated by exposure to light, air (oxygen), and neutral or alkaline pH.[1][3] | • Prepare solutions fresh, just before use.• Protect the solution from light by using amber vials or covering the container with aluminum foil.[4][5]• Work in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxygen exposure.[6][7]• Ensure the pH of the solution is in the acidic range (pH 3-4 is often recommended).[3][8] |
| Precipitate forms in the solution | This can be due to pH changes, interaction with buffer components, or advanced degradation. | • Verify the pH of the solution and adjust if necessary.• Ensure all components are fully dissolved before storage.• If using a buffer, confirm its compatibility with apomorphine at the desired concentration. |
| Loss of potency or inconsistent experimental results | Degradation of the active apomorphine molecule. | • Implement stabilization strategies outlined in the FAQs below.• Prepare fresh solutions for each experiment, especially for sensitive assays.• Store stock solutions under optimal conditions (see FAQs). |
| Solution color changes despite using antioxidants | The chosen antioxidant may be insufficient for the storage conditions or duration. The concentration of apomorphine can also affect stability.[2][6] | • Consider using a combination of antioxidants, such as ascorbic acid and sodium metabisulfite.[6][9]• Increase the concentration of the antioxidant.[6]• Store the solution at a lower temperature (e.g., 4°C).[2][4]• Higher concentrations of apomorphine tend to be more stable.[2] |
Frequently Asked Questions (FAQs)
Preparation and Formulation
Q1: What is the primary cause of apomorphine solution degradation?
A1: The primary cause of apomorphine degradation is oxidation.[1] The catechol group of the apomorphine molecule is highly susceptible to oxidation, especially in the presence of light and air, leading to the formation of quinone-type products and a characteristic greenish color.[1][2]
Q2: What is the optimal pH for an apomorphine solution to ensure stability?
A2: An acidic pH is crucial for the stability of apomorphine solutions.[3][8] A pH range of 3.0 to 4.0 is generally recommended to minimize oxidation.[8] Buffering the solution to a lower pH can dramatically decrease the rate of decomposition.[10]
Q3: What antioxidants can be used to stabilize apomorphine solutions?
A3: L-ascorbic acid (AA) and sodium metabisulfite (SMB) are commonly used antioxidants to stabilize apomorphine solutions.[6][11] Studies have shown that a combination of 0.1% ascorbic acid and 0.1% sodium metabisulfite can be particularly effective.[6][9]
Q4: Does the concentration of apomorphine affect its stability?
A4: Yes, the initial concentration of apomorphine hydrochloride solution significantly affects its rate of oxidation and discoloration.[2][6] Higher concentrations (e.g., 1 mg/mL or 10 mg/mL) are generally more stable than lower concentrations (e.g., 0.1 mg/mL or 50 µg/mL).[2][4][6]
Storage and Handling
Q5: What are the ideal storage conditions for apomorphine solutions?
A5: To maximize stability, apomorphine solutions should be:
-
Protected from light: Store in amber-colored vials or wrap containers in foil.[4][5]
-
Stored at low temperatures: Refrigeration at 4°C can significantly reduce the rate of degradation.[2][4]
-
Kept in an oxygen-free environment: Purging the solution and the headspace of the storage container with an inert gas like nitrogen can inhibit oxidation.[6][7]
Q6: For how long can I store my apomorphine solution?
A6: The storage duration depends on the concentration, formulation (including antioxidants and pH), and storage conditions. For example, a 1 mg/mL apomorphine HCl solution with 0.125% sodium metabisulfite, stored at 4°C and protected from light, was found to be stable for up to six months.[4] However, a 0.1 mg/mL solution under the same conditions began to decompose after only three weeks.[4] It is always best practice to prepare solutions as fresh as possible.
Quantitative Data on Apomorphine Stability
The following tables summarize the stability of apomorphine hydrochloride (HCl) solutions under various conditions.
Table 1: Stability of 50 µg/mL Apomorphine HCl with Different Antioxidants after 14 Days [6][9]
| Antioxidant System | Temperature | Remaining Apomorphine HCl (%) |
| 0.1% Ascorbic Acid + 0.1% Sodium Metabisulfite | 25°C | 99.7% |
| 0.1% Ascorbic Acid + 0.1% Sodium Metabisulfite | 37°C | 95.9% |
| 0.1% Sodium Metabisulfite | 25°C | 0.53% |
| 0.1% Sodium Metabisulfite | 37°C | 0.06% |
Table 2: Stability of Different Concentrations of Apomorphine HCl
| Concentration | Antioxidant | Storage Conditions | Stability |
| 1 mg/mL | 0.125% Sodium Metabisulfite | 4°C, protected from light | Stable for up to 6 months.[4] |
| 0.1 mg/mL | 0.125% Sodium Metabisulfite | 4°C, protected from light | Decomposed after 3 weeks.[4] |
| 10 mg/mL | 0.1% Sodium Metabisulfite | 8°C | 98% remaining after 14 days.[10] |
| 10 mg/mL | 0.1% Sodium Metabisulfite | 37°C | 96% remaining after 7 days.[10] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Apomorphine HCl Solution
This protocol describes the preparation of a 1 mg/mL apomorphine HCl solution with antioxidants.
Materials:
-
Apomorphine hydrochloride
-
L-ascorbic acid
-
Sodium metabisulfite
-
Water for Injection (WFI), deoxygenated
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile, amber glass vials
-
Nitrogen gas
Procedure:
-
Deoxygenate the WFI by bubbling with nitrogen gas for at least 30 minutes.
-
In a sterile, amber glass vial, dissolve L-ascorbic acid (to a final concentration of 0.1%) and sodium metabisulfite (to a final concentration of 0.1%) in the deoxygenated WFI.
-
Add the apomorphine hydrochloride powder to the antioxidant solution to achieve a final concentration of 1 mg/mL.
-
Gently mix until the apomorphine is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
Measure the pH of the solution. Adjust to a pH between 3.0 and 4.0 using dilute HCl or NaOH.
-
Flush the headspace of the vial with nitrogen gas before sealing.
-
Store the vial at 4°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol for assessing apomorphine stability. Specific parameters may need optimization based on the available equipment and reagents.
Objective: To quantify the concentration of apomorphine and detect degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 10 mM, pH 3.0)
-
Apomorphine reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v).[12]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: 280 nm.[11]
-
Injection Volume: 20 µL.[11]
Procedure:
-
Prepare a standard curve using known concentrations of the apomorphine reference standard.
-
Dilute the apomorphine solution samples to be tested to fall within the range of the standard curve.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area corresponding to apomorphine.
-
Calculate the concentration of apomorphine in the samples by comparing their peak areas to the standard curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Apomorphine Oxidation Pathway.
Caption: Workflow for Apomorphine Stability Study.
References
- 1. Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021044357A1 - Apomorphine formulation - Google Patents [patents.google.com]
- 8. dovepress.com [dovepress.com]
- 9. Stability of apomorphine in solutions containing selected antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Technical Support Center: Managing Apomorphine in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing apomorphine-induced nausea and other side effects in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of apomorphine-induced nausea and emesis?
A1: Apomorphine induces nausea and emesis primarily by acting as a potent dopamine D2-like receptor agonist.[1][2] It directly stimulates the chemoreceptor trigger zone (CTZ) located in the area postrema of the medulla oblongata, a region of the brain that lies outside the blood-brain barrier.[3][4][5] Activation of the CTZ, in turn, stimulates the nearby vomiting center in the brainstem, coordinating the physical act of emesis.[3][6]
Q2: Which animal models are appropriate for studying apomorphine-induced emesis and nausea?
A2: The choice of animal model is critical as not all species can vomit.
-
Emetic Species: Dogs are considered a reliable and sensitive model for apomorphine-induced emesis.[2][7] Other species with a vomiting reflex, such as ferrets and the musk shrew (Suncus murinus), are also routinely used in emesis research.[8][9]
-
Non-Emetic Species: Rodents, including rats and mice, lack a vomiting reflex.[10] However, they are used to study nausea-like states by measuring surrogate behaviors like pica (the consumption of non-nutritive substances like kaolin clay) and conditioned taste aversion (CTA), where the animal learns to avoid a novel taste paired with the nauseating effects of apomorphine.[10][11][12]
Q3: What are the common side effects of apomorphine in lab animals besides emesis?
A3: Beyond nausea and vomiting, apomorphine administration can lead to a range of side effects that may impact experimental outcomes. These include sedation, central nervous system depression, hypotension, respiratory depression, and cardiovascular changes like tachycardia or bradycardia.[4][13][14][15] In rodents, higher doses can induce stereotyped behaviors such as sniffing, licking, and gnawing.[16]
Q4: Which classes of antiemetics are effective against apomorphine-induced nausea?
A4: The most effective antiemetics are those that target the dopaminergic pathway.
-
Dopamine D2 Antagonists: Drugs like domperidone and metoclopramide effectively block apomorphine-induced emesis.[9][17][18] Domperidone is often preferred as it does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[9]
-
Neurokinin-1 (NK1) Receptor Antagonists: Maropitant (in dogs) and aprepitant are highly effective at preventing apomorphine-induced vomiting.[13][17][19]
-
Ineffective Antiemetics: Serotonin 5-HT3 receptor antagonists, such as ondansetron and granisetron, are generally reported to be ineffective against emesis induced by dopamine agonists like apomorphine.[17][19]
Troubleshooting Guides
Problem 1: No emesis or a weak emetic response is observed after apomorphine administration.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Dosage | Verify the dose against established protocols for the specific species and route of administration. A common dose in dogs is 0.03 mg/kg IV or SC.[13] | The emetic response is dose-dependent. Sub-threshold doses will not be effective. |
| Incorrect Administration Route | Ensure the route of administration is appropriate. IV administration provides the fastest onset, followed by SC.[13] IM administration may be less effective.[20] | Bioavailability and time to reach peak plasma concentration vary significantly with the administration route. |
| Drug Tolerance | If animals have received repeated doses of apomorphine, tolerance may have developed. Allow for a sufficient washout period between administrations. | Repeated stimulation of dopamine receptors can lead to desensitization, reducing the emetic response.[15] |
| Emetic Center Depression | Avoid administering repeated doses in quick succession if the first dose fails. | While apomorphine stimulates the CTZ, it can have a depressant effect on the medullary emetic center, especially at higher concentrations or with repeated dosing, which can inhibit vomiting.[2][13] |
| Species Selection | Confirm that the chosen animal model is capable of vomiting. | Rodents (rats, mice, hamsters, guinea pigs) and rabbits lack an emetic reflex and will not vomit.[10] |
Problem 2: The animal exhibits prolonged or protracted vomiting.
| Possible Cause | Management Strategy | Rationale |
| Individual Sensitivity | Administer a rescue antiemetic. Maropitant (an NK1 antagonist) or metoclopramide (a D2 antagonist) can be used to control ongoing emesis.[13][14] | Individual animals may have a lower threshold or heightened sensitivity to apomorphine's emetic effects. |
| Drug Interaction | Review all co-administered substances. Opioid antagonists like naloxone can paradoxically prolong or worsen apomorphine-induced emesis.[13][20] | Naloxone may displace apomorphine from µ-opioid receptors in the emetic center, altering the balance of stimulatory and inhibitory signals.[20] |
Problem 3: Sedation or other CNS side effects are confounding behavioral assessments.
| Possible Cause | Management Strategy | Rationale |
| Central Dopaminergic Effects | Use the lowest effective dose of apomorphine for your experimental endpoint. | CNS side effects like sedation are dose-dependent.[14] |
| Antiemetic Choice | If an antiemetic is required, choose one with minimal central penetration, such as domperidone. | Domperidone is a peripheral D2 antagonist and is less likely to cause central side effects compared to agents that cross the blood-brain barrier.[9][18] |
| Acclimatization | Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress-induced behavioral changes.[21] | Stress can alter an animal's baseline behavior, making it difficult to isolate drug-specific effects. |
Quantitative Data Summary
Table 1: Apomorphine Administration for Emesis Induction in Dogs
| Route of Administration | Typical Dose | Median Time to Emesis | Success Rate | Key Considerations |
| Intravenous (IV) | 0.03 mg/kg[13] | 2 minutes[13] | 82% - 90.6%[13][14] | Fastest onset. Recommended for rapid gastric emptying.[13] Higher incidence of sedation and tachycardia compared to ocular route.[4][14] |
| Subcutaneous (SC) | 0.03 mg/kg[13] | 13.5 minutes[13] | ~80%[13] | Slower onset but comparable efficacy to IV.[13] Considered a highly suitable route.[20] |
| Ocular (Conjunctival Insert) | 0.08 - 0.1 mg/kg[4] | 6 minutes[4] | ~83.5%[4] | Less invasive. Lower prevalence of systemic adverse effects like sedation compared to IV.[4] May cause local ocular irritation.[14] |
| Gingival | N/A | N/A | Comparable to conjunctival[22] | An alternative to parenteral or conjunctival routes in compliant animals.[22] |
Table 2: Common Antiemetics for Managing Apomorphine-Induced Emesis in Dogs
| Antiemetic Agent | Mechanism of Action | Typical Dose | Route | Notes |
| Maropitant | Neurokinin-1 (NK1) Receptor Antagonist[17] | 1 mg/kg[13][17] | SC | Highly effective.[13][17] Should be administered at least 30-45 minutes before the emetic stimulus for maximal effect.[17] |
| Metoclopramide | Dopamine D2 Receptor Antagonist[17] | 0.5 mg/kg[17] | SC | Effective, though may be less potent than maropitant for preventing opioid-induced emesis.[17] |
| Domperidone | Peripheral Dopamine D2 Receptor Antagonist[9] | 1 mg/kg (in ferrets)[9] | IP | Antagonizes emesis without affecting locomotor changes, indicating a peripheral site of action.[9] Does not readily cross the blood-brain barrier.[18] |
Experimental Protocols
Protocol 1: Induction of Emesis in Dogs using Apomorphine
-
Animal Preparation: Use healthy beagle dogs that have been acclimatized to the laboratory environment. Fast the animals for approximately 24 hours prior to the experiment, with water available ad libitum.[19]
-
Baseline Observation: Place the dog in an observation cage in a quiet room and allow it to settle. Observe for any baseline signs of discomfort or unusual behavior.
-
Drug Administration:
-
Observation Period: Observe the animal continuously for a set period (e.g., 1-5 hours).[19] Record the latency to the first emetic event (retching or vomiting) and the total number of emetic episodes. An episode is considered separate if it is followed by a non-emetic period of at least one minute.[19]
-
Post-Procedure Care: Provide supportive care as needed. If protracted vomiting occurs, administration of an antiemetic like maropitant may be required.[13] Ensure the animal has access to fresh water and food after the observation period.
Protocol 2: Assessment of Nausea-Like Behavior (Pica) in Rats
-
Animal Preparation: House rats individually to prevent cage-mates from interfering with measurements.[23] Provide standard chow and water. Introduce a pre-weighed amount of kaolin clay into the cage.
-
Acclimatization: Allow the rats to acclimatize to the presence of kaolin for several days before the experiment begins. This establishes a baseline of kaolin consumption, which is typically minimal.
-
Drug Administration: Administer apomorphine via the desired route (e.g., 0.5 mg/kg SC).[16]
-
Measurement: At set time points after administration (e.g., 2, 4, 8, 24 hours), remove and weigh the remaining kaolin clay to determine the amount consumed. Also measure food and water intake, as nausea is often associated with anorexia and adipsia.[12]
-
Data Analysis: Compare the amount of kaolin consumed by the apomorphine-treated group to a vehicle-treated control group. A statistically significant increase in kaolin consumption is interpreted as an index of pica, a nausea-like response.[11]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Apomorphine signaling pathway for the induction of emesis.
Caption: General experimental workflow for studying apomorphine effects.
Troubleshooting Logic
References
- 1. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs Used to Control or Stimulate Vomiting in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Apomorphine - Wikipedia [en.wikipedia.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing 'Nausea' - JAR-Labs [jar-labs.vomifix.com]
- 9. Differential action of domperidone to modify emesis and behaviour induced by apomorphine in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signals for nausea and emesis: Implications for models of upper gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. A study of tolerance to apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comparison between maropitant and metoclopramide for the prevention of morphine-induced nausea and vomiting in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide-induced emesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiemetic Effects of a Potent and Selective Neurokinin-1 Receptor Antagonist, FK886, on Cisplatin- and Apomorphine-Induced Emesis in Dogs [jstage.jst.go.jp]
- 20. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. washcoll.edu [washcoll.edu]
- 22. researchgate.net [researchgate.net]
- 23. Characterizing Hedonic Responses to Flavors Paired with Internal Pain and Nausea through the Taste Reactivity Test in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Apomorphine Dosage in Primates
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing apomorphine dosage to minimize dyskinesia in primate models of Parkinson's disease.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments involving apomorphine administration to primates.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for apomorphine in a non-human primate to assess motor improvement without inducing severe dyskinesia?
A1: The minimal effective dose (MED) of apomorphine can be as low as 2.4 µg/kg (subcutaneously) in MPTP-lesioned parkinsonian monkeys, defined as the dose that reduces motor disability by at least 50% for a minimum of 30 minutes.[1] It is crucial to titrate the dose for each animal, starting with a low dose and gradually increasing it to find the optimal therapeutic window. For instance, in one study, apomorphine was initiated at 2 mg and increased in 2-mg increments up to a maximum of 10 mg.[2]
Q2: How can we accurately quantify dyskinesia in our primate models?
A2: A quantitative and reliable method is the video-based Quantitative Dyskinesia Scale (QDS). This scale involves systematic movement counts within specific time frames from video recordings. The QDS has been shown to be highly correlated with L-dopa pharmacokinetic profiles and provides more quantifiable measurements than subjective scales.[3][4] Key body segments to score include each extremity, the trunk, neck, and face.[3][4]
Q3: We are observing significant nausea and vomiting in our primates after apomorphine administration. How can this be managed?
A3: Nausea and vomiting are common side effects of dopamine agonists like apomorphine.[5][6] Pre-treatment with a peripheral dopamine antagonist that does not cross the blood-brain barrier, such as domperidone, is a standard approach to mitigate these effects. In clinical settings, trimethobenzamide is also used.[7] It is recommended to administer the antiemetic prior to apomorphine administration.[6][7]
Q4: Is there a difference in the mechanisms of dyskinesia induced by apomorphine versus levodopa?
A4: Yes, the neural mechanisms appear to be distinct. Studies have shown that the alpha-2 adrenoceptor antagonist idazoxan can abolish levodopa-induced dyskinesia but does not affect apomorphine-induced dyskinesia in MPTP-lesioned marmosets.[8] This suggests that levodopa-induced dyskinesia, but not apomorphine-induced dyskinesia, involves the activation of adrenoceptors.[8]
Q5: Can tolerance to the effects of apomorphine develop with repeated administration?
A5: Yes, behavioral hyposensitivity to repeated apomorphine administration can occur, particularly when near-threshold doses are given at short intervals.[1] Studies in parkinsonian monkeys have shown a decay in the duration of the motor response with consecutive injections.[1] This is an important consideration when designing chronic dosing paradigms.
Data Presentation
Table 1: Apomorphine Dosage and Effects in Primates
| Primate Model | Apomorphine Dose | Route of Administration | Observed Effect | Citation |
| MPTP-lesioned marmosets | 0.3 mg/kg | Subcutaneous | Equivalent peak-dose dyskinesia to 8.0 mg/kg oral levodopa | [8] |
| MPTP-lesioned parkinsonian monkeys | 2.4 µg/kg (MED) | Subcutaneous | 50% or more reduction in motor disability for at least 30 min | [1] |
| Stumptail macaques | 0.05 - 3.00 mg/kg | Intramuscular | Hyperactivity, hypervigilance, and stereotyped behavior at ≥0.50 mg/kg | [9] |
| Cynomolgus monkeys | 0.01 - 3.0 mg/kg | Not specified | Dose-dependent inhibition of [11C]raclopride and [11C]MNPA binding | [10] |
Table 2: Levodopa Dosage for Dyskinesia Induction in Primates
| Primate Model | Levodopa Dose | Route of Administration | Co-administered Agent | Observed Effect | Citation |
| MPTP-treated primates | Increasing doses | Not specified | Not specified | Dose-dependent increase in duration of dyskinesia | [11] |
| Macaques with stable parkinsonism | Individually predetermined doses | Subcutaneous | 25% benserazide | Reproducible motor responses with dyskinesias | [4] |
| MPTP-lesioned monkeys | Low, medium, and high doses | Not specified | Not specified | Induction of dyskinesia | [12] |
Experimental Protocols
Protocol 1: Induction of Parkinsonism and Dyskinesia in Macaques
-
Animal Model: Adult Macaca fascicularis or Macaca mulatta.
-
Induction of Parkinsonism: Administer repeated systemic injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) until stable parkinsonian motor disability is achieved.[13]
-
Priming for Dyskinesia:
-
Begin daily oral administration of levodopa (L-dopa), often in combination with a peripheral decarboxylase inhibitor like carbidopa or benserazide (e.g., Sinemet®).[4][13]
-
Individually titrate the L-dopa dose to produce an acceptable "on" state with improved mobility.[13]
-
Continue daily L-dopa administration until stable and reproducible dyskinesia develops.[4]
-
-
Acute Apomorphine/Levodopa Challenge:
-
Dyskinesia Assessment:
Protocol 2: Apomorphine Dose-Response Evaluation
-
Animal Preparation: Use parkinsonian primates that have been primed with levodopa to exhibit stable dyskinesia.
-
Dose Titration:
-
Begin with a low dose of apomorphine (e.g., 2.4 µg/kg, s.c.).[1]
-
Administer escalating doses of apomorphine in subsequent sessions.
-
Define the minimal effective dose (MED) as the dose that produces a significant improvement in parkinsonian signs (e.g., >50% reduction in disability) for a defined period (e.g., 30 minutes).[1]
-
-
Data Collection:
-
Record motor activity and parkinsonian disability scores.
-
Quantify dyskinesia using a validated scale (e.g., QDS).
-
Monitor for adverse effects such as nausea, vomiting, and changes in blood pressure.[14]
-
-
Analysis:
-
Determine the dose-response relationship for both the anti-parkinsonian effects and the severity of dyskinesia.
-
Identify the therapeutic window where motor benefits are maximized and dyskinesia is minimized.
-
Visualizations
Caption: Simplified signaling pathway of apomorphine via dopamine receptors.
Caption: Experimental workflow for apomorphine dose optimization.
References
- 1. Behavioral tolerance to repeated apomorphine administration in parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new quantitative rating scale for dyskinesia in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new, quantitative rating scale for dyskinesia in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aimspress.com [aimspress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dose Optimization of Apomorphine Sublingual Film for OFF Episodes in Parkinson’s Disease: Is the Prophylactic Use of an Antiemetic Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neural mechanisms underlying peak-dose dyskinesia induced by levodopa and apomorphine are distinct: evidence from the effects of the alpha(2) adrenoceptor antagonist idazoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-dependent behavioural changes induced by apomorphine in selected members of a primate social colony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-dopa dose and the duration and severity of dyskinesia in primed MPTP-treated primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMPA receptor blockade improves levodopa-induced dyskinesia in MPTP monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual κ-agonist / μ-antagonist opioid receptor modulation reduces L-dopa induced dyskinesia and corrects dysregulated striatal changes in the non-human primate model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of tolerance to apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Skin Reactions at Apomorphine Infusion Sites
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and managing skin reactions associated with subcutaneous apomorphine infusion in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common types of skin reactions observed at apomorphine infusion sites?
A1: The most frequently reported skin reactions include the formation of subcutaneous nodules, erythema (redness), tenderness, itching, and hardening of the skin at the infusion site.[1] In rare cases, more severe reactions such as skin necrosis and abscesses have been observed.[2][3]
Q2: What is the underlying cause of these skin reactions, particularly the formation of nodules?
A2: Histological studies have identified apomorphine-induced nodules as a form of panniculitis, which is a local inflammatory reaction in the subcutaneous fat tissue.[1] This reaction is thought to be an inflammatory response to the infused medication, its metabolites, or excipients in the formulation.[4] Some studies suggest the involvement of an eosinophilic infiltrate, indicating a possible hypersensitivity reaction.[5][6]
Q3: How common are these skin reactions in subjects receiving continuous subcutaneous apomorphine infusion?
A3: Skin reactions are a very common side effect. Some clinical studies report that subcutaneous nodules occur in over 70% of individuals receiving continuous subcutaneous apomorphine infusion (CSAI).[5] A study on the epidemiology of skin events found that by 60 months, approximately 40% of apomorphine users experience some form of skin event, with an overall rate of 17 per 1000 person-months.[7][8]
Q4: What are the primary strategies for preventing infusion site reactions?
A4: Proactive management is key to minimizing skin reactions. Essential preventative measures include:
-
Strict Site Rotation: The infusion site must be changed daily. For 24-hour infusions, it is recommended to change the site every 12 hours.[1] A new site should be at least 5 cm away from the previous one.[1]
-
Proper Hygiene: Maintaining a clean and aseptic technique during needle insertion is crucial.[9]
-
Correct Infusion Technique: Ensure the needle is inserted correctly into the subcutaneous tissue and avoid areas with folds, scar tissue, redness, or swelling.[1]
-
Patient Education: Educating personnel on proper insertion techniques, skin hygiene, and site rotation is a primary intervention.[2]
Q5: What are the recommended troubleshooting steps if skin reactions occur?
A5: If skin reactions develop, the following steps can be taken:
-
Initial Assessment: Evaluate the reaction for size, redness, tenderness, and any signs of infection (e.g., drainage, fluctuance).[4]
-
Conservative Management: For mild to moderate asymptomatic nodules, re-education on preventative measures is the first step.[4] Many reactions are self-limiting and resolve spontaneously.[4]
-
Symptomatic Management: For mild symptoms, continue to monitor. For moderate reactions, the physician should monitor for resolution. In severe cases, a culture may be considered, and empiric antibiotics might be necessary, although infections are uncommon.[4]
-
Therapeutic Interventions: Several interventions can be considered for persistent nodules, including massage, application of topical corticosteroids, and dilution of the apomorphine solution.[5][10][11] The use of therapeutic ultrasound has also been reported to be beneficial.[11]
Q6: Can the formulation of apomorphine influence the incidence of skin reactions?
A6: Yes, there is evidence to suggest that different formulations of apomorphine may have different profiles regarding skin tolerance. Factors in the drug formulation other than the apomorphine concentration itself may play a role in the development of skin reactions. One study observed that switching from one formulation to another led to an improvement in the number and severity of subcutaneous nodules.
Data Presentation
Table 1: Incidence and Management of Apomorphine-Induced Skin Reactions
| Parameter | Quantitative Data | Source(s) |
| Incidence of Skin Events | ||
| Overall Incidence by 60 months | ~40% of users | [7][8] |
| Overall Skin Event Rate | 17 per 1000 person-months | [4][7][8] |
| Common Types of Skin Events | Infection and rash/unspecified skin eruptions | [7][8] |
| Incidence of Subcutaneous Nodules | >70% of CSAI users | [5] |
| Efficacy of Management Strategies | ||
| Dilution of Apomorphine (0.5% to 0.25%) | Significantly improved patient satisfaction | [12] |
| Subcutaneous Hydrocortisone (10mg) | Significantly reduced nodule size | [12] |
| Massage and Topical Hydrocortisone (1%) | Did not show significant improvements in a pilot study |
Experimental Protocols
1. Protocol for Investigating Therapeutic Interventions for Apomorphine-Induced Skin Nodules
This protocol is based on a pilot study designed to evaluate the efficacy of four different treatment modalities.
-
Study Design: A prospective, open-label, crossover trial with a fixed sequence of four treatments.
-
Subject Population: Subjects with a diagnosis of Parkinson's disease undergoing continuous subcutaneous apomorphine infusion and experiencing skin reactions.[13]
-
Interventions: Each of the following treatments is applied for a duration of 14 days:
-
Massage: Massage the nodule with a spiky ball three times a day for 2 minutes.[13]
-
Topical Hydrocortisone: Apply 1% hydrocortisone cream to the nodule once daily.[13]
-
Apomorphine Dilution: Dilute the 0.5% (5 mg/ml) apomorphine solution to 0.25% (2.5 mg/ml) by adding an equal volume of 0.9% NaCl (physiological saline).[10][13]
-
Subcutaneous Hydrocortisone: Administer 10mg of Solu-Cortef subcutaneously as a pre-treatment.[10][13]
-
-
Assessments:
-
Primary Outcome: Patient satisfaction measured by the Global Perceived Effect (GPE) scale.
-
Secondary Outcomes:
-
2. Protocol for a Novel Treatment of Apomorphine-Induced Nodules with Dexamethasone
This protocol is based on a case report of a patient who self-administered a dexamethasone solution.
-
Objective: To prevent the formation of subcutaneous nodules.
-
Materials:
-
Dexamethasone sodium phosphate 4 mg/mL solution.
-
0.9% Saline solution.
-
Sterile syringe and needle.
-
-
Procedure:
-
Prepare a solution by diluting 0.1 mL of 4 mg/mL dexamethasone sodium phosphate in 0.4 mL of saline serum.[14]
-
At the end of the daily apomorphine infusion, immediately after disconnecting the infusion pump but before removing the infusion needle from the skin, self-inject 0.5 mL of the prepared dexamethasone solution through the apomorphine infusion set.[14]
-
-
Note: This is based on a single case report and should be investigated further in a controlled research setting. The in-vitro compatibility of dexamethasone with the specific apomorphine formulation and infusion set components should be verified to avoid precipitation.[14]
Visualizations
Caption: Troubleshooting workflow for managing skin reactions.
Caption: Putative inflammatory pathway in apomorphine-induced skin reactions.
References
- 1. d-minecare.com [d-minecare.com]
- 2. neurology.org [neurology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apomorphine formulation may influence subcutaneous complications from continuous subcutaneous apomorphine infusion in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdsabstracts.org [mdsabstracts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Epidemiology of skin event rates among users of pumps for the subcutaneous administration of drugs for chronic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nottsapc.nhs.uk [nottsapc.nhs.uk]
- 10. Redirecting to https://onderzoekmetmensen.nl/en/trial/41221 [onderzoekmetmensen.nl]
- 11. researchgate.net [researchgate.net]
- 12. Treatment of subcutaneous nodules after infusion of apomorphine; a biopsy-controlled study comparing 4 frequently used therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of Apomorphine-induced Skin Reactions: a Pilot Study [ctv.veeva.com]
- 14. A Novel Method of Treating Apomorphine‐Induced Subcutaneous Nodules - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the bioavailability of orally administered apomorphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of orally administered apomorphine's bioavailability.
General FAQs
Q1: Why is the oral bioavailability of apomorphine inherently low?
The clinical utility of orally administered apomorphine is severely limited by its very poor bioavailability, which is typically less than 4% in both human patients and animal models.[1][2][3][4] This is not due to poor absorption from the gut but rather an extensive first-pass hepatic metabolism.[1][2][5][6] After absorption, the drug passes through the liver where it is heavily metabolized by sulfation, glucuronidation, and catechol-O-methyltransferase enzymes before it can reach systemic circulation.[1][5]
Q2: What are the main chemical stability challenges with apomorphine?
Apomorphine is highly susceptible to auto-oxidation, particularly its catechol group, which can form a quinone.[1] This degradation is dependent on the pH, temperature, and concentration of the solution.[1] The chemical half-life of apomorphine at physiological conditions (pH 7.4 and 37°C) is reported to be as short as 39 minutes.[1] This instability poses a significant challenge for developing a viable oral formulation.
Q3: What are the primary strategies to overcome low oral bioavailability?
There are three main approaches to bypass the challenges of oral apomorphine delivery:
-
Alternative Oral Mucosal Delivery: Formulations for sublingual or buccal delivery bypass the gastrointestinal tract and first-pass metabolism by allowing the drug to be absorbed directly into the systemic circulation through the rich vasculature under the tongue or in the cheek.[7][8]
-
Nanoparticle Encapsulation: Incorporating apomorphine into lipid- or polymer-based nanoparticles can protect it from both chemical degradation in the stomach and enzymatic degradation in the liver.[1][9][10][11] These systems can also enhance absorption through the lymphatic system, avoiding the portal circulation.[1]
-
Prodrug Synthesis: Modifying the apomorphine molecule to create more lipophilic diester prodrugs can enhance its absorption characteristics.[1] These prodrugs are designed to be inactive and convert to the active apomorphine molecule after absorption.[1]
Troubleshooting Guide
Issue: My nanoparticle formulation shows low entrapment efficiency (<70%) for apomorphine.
-
Possible Cause 1: Suboptimal Emulsifier. The choice and concentration of emulsifier are critical. Different emulsifiers can profoundly affect the physicochemical characteristics and drug loading of nanoparticles.[11]
-
Solution: Screen different emulsifiers, such as glyceryl monostearate (GMS) and polyethylene glycol monostearate (PMS), and vary their concentrations. In one study, both GMS and PMS systems achieved over 90% entrapment efficiency for apomorphine in solid lipid nanoparticles (SLNs).[11]
-
-
Possible Cause 2: Drug Partitioning. Apomorphine, being water-soluble, may partition into the external aqueous phase during the nanoparticle production process.
-
Solution: Adjust the pH of the aqueous phase. Apomorphine's pKa values are 7.0 and 8.9; modifying the pH can change its ionization state and lipophilicity, potentially improving its partitioning into the lipid phase.[1]
-
Issue: The in vivo bioavailability of my oral formulation in rat models is not significantly improved.
-
Possible Cause 1: Formulation Instability in GI Tract. The formulation may not be adequately protecting the apomorphine from the harsh acidic environment of the stomach or enzymatic degradation in the intestine.
-
Solution: For nanoparticle systems, select polymers or lipids that are stable in simulated gastric and intestinal fluids. For example, PMS-based SLNs were found to be more stable in simulated intestinal medium than GMS-based systems.[11]
-
-
Possible Cause 2: Insufficient Evasion of First-Pass Metabolism. Even with enhanced absorption, a significant portion of the drug may still be entering the portal vein and undergoing hepatic metabolism.
-
Solution: Focus on formulations that promote lymphatic transport. Lipid-based formulations, particularly those with long-chain fatty acids, are known to enhance lymphatic uptake.[1] Consider incorporating permeation enhancers that facilitate direct absorption into systemic circulation.
-
Issue: High inter-subject variability is observed in pharmacokinetic studies.
-
Possible Cause: Inherent Pharmacokinetic Variability. Apomorphine itself is known to have considerable inter-subject variability in pharmacokinetic variables, with some studies showing five- to ten-fold differences in Cmax and AUC among patients, even with subcutaneous administration.[5][12]
-
Solution: Ensure strict standardization of experimental conditions (e.g., fasting state, administration technique). Increase the number of subjects in the study to achieve statistical power. Stratify results based on factors that could influence metabolism, if known (e.g., genetic differences in metabolic enzymes).
-
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic data from studies using different formulations to improve apomorphine bioavailability.
Table 1: Oral Bioavailability of Apomorphine in Different Formulations (Rat Models)
| Formulation | Relative Oral Bioavailability (%) | Fold Increase vs. Solution | Key Findings | Reference |
| Apomorphine Aqueous Solution | < 2% | - | Baseline for comparison. | [1][11] |
| Solid Lipid Nanoparticles (SLNs) | 25% - 28% | 12 to 13-fold | SLNs significantly enhance bioavailability and drug distribution to the striatum. | [1][11] |
Table 2: Comparative Bioavailability of Sublingual vs. Subcutaneous Apomorphine (Human Studies)
| Formulation | Relative Bioavailability (%) | Tmax (Time to Peak Concentration) | Key Findings | Reference |
| Subcutaneous Injection | 100% (Reference) | ~10-20 minutes | Rapid onset of action. | [7][13] |
| Sublingual Film | ~17% - 22% | ~30-60 minutes | Bypasses first-pass metabolism, offering a non-invasive alternative. | [4][7][14] |
| Oromucosal Solution (14 mg) | Approx. 50% of 30 mg Sublingual Film | Not specified | Clinically relevant plasma concentrations can be achieved. | [15][16] |
Experimental Protocols
Protocol 1: Preparation of Apomorphine-Loaded Solid Lipid Nanoparticles (SLNs)
-
Objective: To formulate SLNs for the oral delivery of apomorphine, based on the methodology described by Tsai et al.
-
Materials:
-
Lipid Phase: Tripalmitin, Hydrogenated Soybean Phosphatidylcholine.
-
Aqueous Phase: Apomorphine HCl, Pluronic® F68, L-ascorbic acid (as an antioxidant).
-
Emulsifiers: Glyceryl monostearate (GMS) or Polyethylene glycol monostearate (PMS).
-
-
Methodology:
-
Preparation of Lipid Phase: Melt the tripalmitin, phosphatidylcholine, and the chosen emulsifier (GMS or PMS) at a temperature above the lipid's melting point (e.g., 85°C).
-
Preparation of Aqueous Phase: Dissolve apomorphine HCl, Pluronic® F68, and L-ascorbic acid in deionized water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the melted lipid phase and homogenize at high speed (e.g., 12,000 rpm) for a specified time (e.g., 10 minutes) to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Sonicate the resulting emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify, forming the SLNs.
-
Purification: Centrifuge or dialyze the SLN dispersion to remove any unentrapped drug.
-
Characterization: Analyze the resulting SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
-
Visualizations
Caption: Decision workflow for developing and testing oral apomorphine formulations.
Caption: Pathway of oral apomorphine showing extensive first-pass hepatic metabolism.
Caption: Mechanism of bioavailability enhancement by Solid Lipid Nanoparticles (SLNs).
References
- 1. Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absorption of apomorphine by various routes in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcutaneously administered apomorphine: pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral bioavailability of apomorphine in the rat with a portacaval venous anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic analysis of apomorphine sublingual film or subcutaneous apomorphine in healthy subjects and patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. Effective encapsulation of apomorphine into biodegradable polymeric nanoparticles through a reversible chemical bond for delivery across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective encapsulation of apomorphine into biodegradable polymeric nanoparticles through a reversible chemical bond for delivery across the blood–brain barrier for Nanomedicine: NBM - IBM Research [research.ibm.com]
- 11. Oral apomorphine delivery from solid lipid nanoparticles with different monostearate emulsifiers: pharmacokinetic and behavioral evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Clinical trial evaluating apomorphine oromucosal solution in Parkinson's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Apomorphine Administration in Experimental Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with apomorphine's short half-life in experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using apomorphine in experimental settings?
A1: The primary challenge is its short plasma half-life, which is approximately 32-70 minutes following subcutaneous administration.[1][2][3] This rapid clearance necessitates frequent dosing to maintain therapeutic concentrations, leading to fluctuating plasma levels. These fluctuations can cause inconsistent behavioral or physiological effects in experimental subjects, complicating data interpretation. Furthermore, oral administration is largely ineffective due to extensive first-pass metabolism in the liver, resulting in a bioavailability of less than 4%.[1][4]
Q2: How does apomorphine's short half-life impact behavioral studies in animal models?
A2: In behavioral studies, the rapid peak and subsequent fall in plasma concentration after a standard subcutaneous injection can lead to a narrow window of therapeutic effect. This can result in variable performance in tasks that require sustained dopaminergic stimulation. For example, in models of Parkinson's disease, a single injection might produce a robust but brief improvement in motor function, followed by a rapid return to baseline, making it difficult to assess the true potential of a long-term therapeutic strategy.
Q3: What are the main strategies to extend the therapeutic window of apomorphine in an experiment?
A3: The three main strategies are:
-
Continuous Infusion: Using subcutaneous osmotic mini-pumps or programmable infusion pumps to deliver apomorphine continuously. This method bypasses the issue of rapid clearance by providing a steady-state concentration of the drug.[2]
-
Novel Formulations: Encapsulating apomorphine in delivery systems like solid lipid nanoparticles (SLNs) can protect it from first-pass metabolism and provide a more sustained release profile, significantly improving oral bioavailability.[1][4][5]
-
Prodrug Approach: Synthesizing lipophilic prodrugs of apomorphine, such as diester derivatives.[1][6] These modified molecules are less susceptible to immediate metabolism and are converted to the active apomorphine in vivo, prolonging its duration of action.[1][7]
Q4: Can I administer apomorphine orally for my experiments?
A4: Standard aqueous solutions of apomorphine are not suitable for oral administration in experiments due to very poor bioavailability (<4%).[1] However, research has shown that incorporating apomorphine into solid lipid nanoparticles (SLNs) can increase relative oral bioavailability in rats to as high as 28%.[1][4] Therefore, if oral administration is essential for your experimental design, using a nanoparticle-based formulation is a viable strategy.
Q5: What is a prodrug and how does it help with apomorphine's half-life?
A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active drug within the body through enzymatic or chemical processes.[1] In the case of apomorphine, lipophilic diester prodrugs have been synthesized.[6] These prodrugs are more resistant to initial metabolism and, due to their lipophilicity, can be incorporated into lipid-based oral formulations.[1] This strategy can lead to prolonged absorption and a more sustained release of active apomorphine.[8]
Troubleshooting Guide for Apomorphine Experiments
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or highly variable behavioral/physiological responses between subjects or within the same subject over time. | Fluctuating plasma concentrations due to the short half-life of apomorphine after intermittent subcutaneous injections. | Implement a continuous subcutaneous infusion using an osmotic mini-pump to ensure stable, steady-state plasma levels of apomorphine. This will provide more consistent dopaminergic stimulation.[2][9] |
| Need for frequent handling of animals for injections, causing stress and potentially confounding experimental results. | The requirement for multiple daily injections to compensate for the short half-life. | Switch to a long-acting formulation. Consider synthesizing a lipophilic prodrug of apomorphine and incorporating it into a self-emulsifying drug delivery system (SEDDS) for oral gavage.[1][8] Alternatively, use a single-administration nanoparticle formulation. |
| Low efficacy observed with oral administration of apomorphine. | Extensive first-pass metabolism in the liver, leading to very low bioavailability of the active compound.[1] | Utilize an advanced oral delivery system. Formulate apomorphine into solid lipid nanoparticles (SLNs) to protect it from degradation and enhance absorption, thereby increasing bioavailability significantly.[4][5] |
| Precipitation or degradation of apomorphine in aqueous solutions for infusion. | Apomorphine is susceptible to oxidation in aqueous solutions, especially at physiological pH and temperature. The chemical half-life at pH 7.4 and 37°C is reported to be around 39 minutes.[1] | Prepare solutions fresh daily using an antioxidant like L-ascorbic acid.[1] Protect the solution from light and heat. For longer-term infusions, ensure the stability of your specific formulation under experimental conditions. |
Data on Apomorphine Delivery Strategies
The following tables summarize key pharmacokinetic and pharmacodynamic data from studies investigating different apomorphine delivery methods.
Table 1: Pharmacokinetic Parameters of Different Apomorphine Formulations
| Formulation / Route | Animal Model / Species | Bioavailability | Tmax (Time to Peak Concentration) | Half-life (t½) | Citation(s) |
| Aqueous Solution (Oral) | Rat | <2% | - | - | [1][4] |
| Solid Lipid Nanoparticles (Oral) | Rat | 25% - 28% | - | - | [1] |
| Subcutaneous (SC) Injection | Human | 100% | 10 - 16 min | ~33 - 70 min | [2][3][10] |
| Subcutaneous (SC) Infusion | Human | 100% | N/A (steady state) | Apparent t½ ~5x longer than SC injection | [2] |
| Diester Prodrugs in SEDDS (Oral) | Rat | Higher than w/o emulsion | Significantly increased vs. apomorphine | Prolonged absorption observed | [8] |
Table 2: Pharmacodynamic Outcomes in a Parkinson's Disease Rat Model
| Formulation / Route | Animal Model | Outcome Measure | Result | Citation(s) |
| Reference Solution (Oral) | 6-OHDA-lesioned Rat | Contralateral Rotations | ~20 rotations | [4][5] |
| SLN with GMS¹ (Oral) | 6-OHDA-lesioned Rat | Contralateral Rotations | ~94 rotations | [4][5] |
| SLN with PMS² (Oral) | 6-OHDA-lesioned Rat | Contralateral Rotations | ~115 rotations | [4][5] |
¹GMS: Glyceryl Monostearate; ²PMS: Polyethylene Glycol Monostearate
Experimental Protocols
Protocol 1: Continuous Subcutaneous Infusion in a Rodent Model
This protocol provides a general methodology for establishing continuous subcutaneous apomorphine delivery using an osmotic mini-pump.
-
Pump Selection and Preparation:
-
Choose an osmotic mini-pump (e.g., ALZET) with a flow rate and reservoir volume appropriate for the desired dose and duration of the experiment.
-
Under sterile conditions, fill the pump with a freshly prepared, sterile-filtered solution of apomorphine hydrochloride. The solution should contain an antioxidant such as L-ascorbic acid to prevent degradation. The vehicle is typically sterile saline.
-
Calculate the required drug concentration based on the pump's flow rate, the animal's body weight, and the target dose (e.g., in mg/kg/day).
-
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic protocol (e.g., isoflurane inhalation).
-
Shave and sterilize the skin over the dorsal scapular region.
-
Make a small midline incision in the skin. Using blunt dissection, create a subcutaneous pocket large enough to accommodate the mini-pump.
-
Insert the filled osmotic mini-pump into the pocket with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as required by your institution's animal care guidelines.
-
Monitor the animal for recovery and signs of discomfort or infection at the surgical site. The pump will begin delivering apomorphine at a steady rate after a short equilibration period in the animal.
-
Protocol 2: Preparation of Apomorphine-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a generalized method based on hot homogenization and ultrasonication, as described in the literature.[1][4]
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Melt a solid lipid (e.g., tripalmitin) and a co-emulsifier (e.g., hydrogenated soybean phosphatidylcholine) at a temperature approximately 5-10°C above the lipid's melting point.
-
Aqueous Phase: Heat a separate aqueous solution containing a surfactant (e.g., Pluronic® F68) and an antioxidant (e.g., L-ascorbic acid) to the same temperature.
-
-
Drug Incorporation and Emulsification:
-
Dissolve the apomorphine hydrochloride in the hot aqueous phase.
-
Add the hot aqueous phase to the melted lipid phase and immediately homogenize the mixture using a high-shear homogenizer for several minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to high-power ultrasonication (using a probe sonicator) for several minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath under constant stirring. This rapid cooling causes the lipid to solidify, entrapping the apomorphine within the solid nanoparticle matrix.
-
-
Characterization:
-
The resulting SLN dispersion should be characterized for particle size, polydispersity index, zeta potential, and encapsulation efficiency using standard techniques (e.g., dynamic light scattering and ultracentrifugation).
-
Visualizations
Apomorphine Signaling Pathway
Caption: Apomorphine acts as an agonist on D2-like dopamine receptors.
Experimental Workflow: Selecting a Delivery Strategy
Caption: Decision tree for choosing an apomorphine delivery method.
Comparison of Strategies to Overcome Short Half-Life
Caption: Relationship between the core problem and potential solutions.
References
- 1. Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of apomorphine in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral apomorphine delivery from solid lipid nanoparticles with different monostearate emulsifiers: pharmacokinetic and behavioral evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilic prodrugs of apomorphine I: preparation, characterisation, and in vitro enzymatic hydrolysis in biorelevant media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vivo evaluation of lipid-based formulations for oral delivery of apomorphine and its diester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Model-based comparison of subcutaneous versus sublingual apomorphine administration in the treatment of motor fluctuations in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
refining apomorphine administration to reduce off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apomorphine. The aim is to facilitate the refinement of apomorphine administration to reduce off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of apomorphine?
Apomorphine is a non-ergoline dopamine agonist with a high binding affinity for dopamine D2, D3, and D5 receptors.[1] Its therapeutic effects in models of Parkinson's disease are primarily attributed to the stimulation of D2 receptors in the caudate-putamen, a brain region critical for locomotor control.[1] Unlike its precursor morphine, apomorphine has no affinity for opioid receptors.[2] It acts as an agonist at all D1- and D2-like dopamine receptors (D1, D2S, D2L, D3, D4, D5).[2]
Q2: What are the common on-target and off-target effects of apomorphine?
-
On-target effects: The primary on-target effect is the activation of dopamine receptors, leading to improved motor function in models of Parkinson's disease.[3]
-
Off-target effects: Apomorphine also interacts with other receptor systems, which can lead to a range of off-target effects. It acts as an antagonist at 5-HT2 and α-adrenergic receptors.[3][4] Common side effects resulting from its complex pharmacology include nausea, vomiting, dizziness, somnolence, and orthostatic hypotension.[2][4] At the site of subcutaneous administration, skin reactions such as nodules can occur.[2]
Q3: Why is apomorphine administration challenging in a research setting?
The challenges in administering apomorphine in a research setting stem from its potent emetic properties, short half-life of approximately 40 minutes, and the potential for significant off-target effects.[4] Its low oral bioavailability (<4%) necessitates parenteral administration routes, which can be more complex to manage in animal models.[2] Furthermore, the dose-response relationship can be steep, and individual variability in response is common, requiring careful dose titration.[5]
Troubleshooting Guides
Issue 1: High incidence of nausea and vomiting in experimental animals.
-
Question: My animal subjects are exhibiting significant signs of nausea and vomiting following apomorphine administration, confounding the experimental results. What can I do to mitigate this?
-
Answer:
-
Pre-treatment with a peripheral dopamine antagonist: Administering a peripheral dopamine antagonist that does not cross the blood-brain barrier, such as domperidone, can effectively control nausea and vomiting.[2] It is recommended to administer the antiemetic prior to apomorphine.
-
Dose Titration: Start with a low dose of apomorphine and gradually increase it. This allows for the development of tolerance to the emetic effects. A thorough dose-response study is crucial to identify the optimal therapeutic window with minimal side effects.
-
Route of Administration: The route of administration can influence the intensity of side effects. Subcutaneous administration may lead to a slower onset and potentially less intense nausea compared to intravenous administration.[6]
-
Issue 2: Significant hypotension and sedation observed in subjects.
-
Question: My animals are showing signs of hypotension and are overly sedated after receiving apomorphine, which interferes with behavioral assessments. How can I address this?
-
Answer:
-
Dose Adjustment: Hypotension and sedation are often dose-dependent.[2] Reducing the dose of apomorphine may alleviate these effects while retaining the desired on-target activity.
-
Monitoring: Closely monitor cardiovascular parameters and activity levels after administration.
-
Acclimatization: Allow for a sufficient acclimatization period after drug administration before conducting behavioral tests. The sedative effects are often most pronounced shortly after administration.
-
Issue 3: Inconsistent behavioral responses to apomorphine.
-
Question: I am observing high variability in the behavioral responses of my animals to the same dose of apomorphine. What could be the cause and how can I improve consistency?
-
Answer:
-
Route of Administration: The subcutaneous route has been shown to be more potent and may lead to more consistent behavioral responses compared to the intraperitoneal route in rats.[7] Ensure a consistent administration technique.
-
Dose-Response Curve: A biphasic or complex dose-response curve has been reported for some apomorphine-induced behaviors.[8] It is critical to establish a detailed dose-response curve for the specific behavior being measured in your experimental model to ensure you are working within a predictable range.
-
Tolerance: Repeated administration of apomorphine can lead to tolerance, especially with constant infusion compared to intermittent treatment.[9] The experimental design should account for potential tolerance development.
-
Data Presentation
Table 1: Apomorphine Dose-Response in Parkinson's Disease Patients
| Dose (mg, s.c.) | Mean Improvement in Motor Response (%) | Clinically Relevant Response Rate | Duration of Response (hours) |
| 0.5 | Negligible | 0/10 | - |
| 1.0 | 10 | 2/10 | 0.25 |
| 2.0 | 22 | 6/10 | 0.58 |
| 4.0 | 25 | 6/8 | 0.72 |
Data summarized from a study on patients with advanced Parkinson's disease.[5]
Table 2: Influence of Administration Route on Apomorphine Potency in Rats
| Behavioral Manifestation | Potency Ratio (Subcutaneous vs. Intraperitoneal) |
| Stereotypy | 10.4 |
| Sedation | 4.6 |
| Grooming | 6.8 |
| Yawning | 11.8 |
| Penile Erection | 7.5 |
A higher potency ratio indicates greater potency with subcutaneous administration.[7]
Experimental Protocols
Protocol 1: Apomorphine Dose-Titration for Motor Response in a Rodent Model of Parkinson's Disease
-
Animal Model: Utilize a validated rodent model of Parkinson's disease (e.g., 6-OHDA lesioned rats).
-
Pre-treatment: To mitigate emetic effects, administer domperidone (1 mg/kg, i.p.) 30 minutes prior to apomorphine administration.
-
Dose Preparation: Prepare fresh solutions of apomorphine hydrochloride in 0.9% saline containing 0.1% ascorbic acid as an antioxidant.
-
Administration: Administer apomorphine subcutaneously (s.c.) at escalating doses (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mg/kg). A washout period of at least 48 hours should be allowed between different doses.
-
Behavioral Assessment: Monitor for rotational behavior (in unilateral lesion models) or other validated motor assessments (e.g., cylinder test, stepping test) at regular intervals (e.g., every 10 minutes for 90 minutes) post-injection.
-
Data Analysis: Plot the dose-response curve to determine the ED50 for the desired motor effect and to identify the dose range that minimizes adverse effects such as excessive stereotypy or sedation.
Mandatory Visualizations
Caption: Apomorphine signaling through D1 and D2 dopamine receptors.
Caption: Workflow for apomorphine dose-titration experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apomorphine - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Dose response and concentration response relationship of apomorphine in patients with Parkinson's disease and end-of-dose akinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioural manifestations elicited by apomorphine, influence of the route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opposing effects of apomorphine on pain in rats. Evaluation of the dose-response curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose- and duration-dependent tolerance to rotational effects of apomorphine in a rat model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating ceiling effects in apomorphine dose-response experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering ceiling effects and other challenges in apomorphine dose-response experiments.
Frequently Asked Questions & Troubleshooting
Q1: My dose-response curve for apomorphine-induced rotational behavior has plateaued. How can I determine if this is a true ceiling effect?
A1: A plateau in your dose-response curve suggests that higher doses of apomorphine are not producing a greater behavioral effect, a classic sign of a ceiling effect. This can occur when the physiological system mediating the response is saturated.
Troubleshooting Steps:
-
Confirm Unilateral Lesion Efficacy: The primary model for this assay, the 6-hydroxydopamine (6-OHDA) lesioned rodent, relies on a significant (>90%) unilateral loss of dopamine neurons in the substantia nigra. An incomplete lesion can lead to a premature plateau. Verify lesion extent via tyrosine hydroxylase (TH) immunohistochemistry post-mortem.
-
Expand the Dose Range: Test a wider range of doses, including lower concentrations. Apomorphine can exhibit a biphasic dose-response curve for certain behaviors. Lower doses may reveal a clearer dose-dependent relationship before the ceiling is reached.
-
Refine Behavioral Scoring: Ensure your scoring method has sufficient resolution at the higher end of the activity spectrum. If the animal's rotational speed or frequency exceeds the observer's ability to count accurately, the data will artificially plateau. Automated video tracking systems can mitigate this by providing more precise quantification of turns.
-
Consider Alternative Agonists: If the ceiling is due to receptor saturation, using a partial dopamine agonist might provide a wider dynamic range, although the maximal effect will be lower.
Q2: I am observing significant stereotyped behaviors (e.g., gnawing, sniffing) at higher apomorphine doses, which interfere with the primary endpoint I'm measuring (e.g., locomotion). How can I mitigate this?
A2: This is a common issue arising from apomorphine's non-selective activation of dopamine receptor subtypes. High-intensity stereotypies induced by strong D1 receptor stimulation can compete with and suppress other measurable behaviors.
Troubleshooting Steps:
-
Dose Adjustment: The most straightforward approach is to lower the apomorphine dose. The goal is to find a dose range that is effective for your primary endpoint without inducing confounding stereotyped behaviors. A detailed dose-response study is essential.
-
Receptor-Selective Compounds: Consider using more selective dopamine agonists. For instance, if your primary interest is in D2/D3 receptor-mediated effects, using an agonist with higher selectivity for this family (e.g., quinpirole, ropinirole) can reduce D1-mediated stereotypy.
-
Modify the Behavioral Assay: Choose a primary behavioral endpoint that is less susceptible to interference from stereotypy. For example, instead of open-field locomotion, assays measuring specific motor tasks or cognitive functions might be less affected.
-
Scoring System Modification: Implement a scoring system that accounts for competing behaviors. For example, you could establish a rating scale for stereotypy and statistically analyze its covariance with your primary endpoint. This allows you to identify a "clean" window for your measurements where stereotypy is minimal.
Data Summary: Apomorphine-Induced Behaviors
The following table summarizes typical dose-response relationships for behaviors induced by apomorphine in rodent models. Note that the precise effective dose range can vary based on species, strain, and experimental conditions.
| Behavior | Animal Model | Apomorphine Dose Range (s.c.) | Typical Response Characteristic | Potential for Ceiling Effect |
| Contralateral Rotations | 6-OHDA Unilaterally Lesioned Rat | 0.02 - 0.5 mg/kg | Dose-dependent increase in rotations away from the lesioned side. | High. The maximum rate of rotation is physically limited. |
| Stereotyped Behavior | Intact Rat/Mouse | 0.5 - 5.0 mg/kg | Dose-dependent increase in sniffing, gnawing, and licking. | High. Scoring systems often have a maximum value (e.g., 4 or 6). |
| Yawning/Penile Erection | Intact Rat | 0.05 - 0.2 mg/kg | A bell-shaped or biphasic curve is often observed. | Moderate. The frequency is physiologically constrained. |
| Hypolocomotion | Intact Mouse | 0.1 - 0.5 mg/kg | Locomotor activity is suppressed at lower doses. | Low. The primary issue is the biphasic effect, not a ceiling. |
| Hyperlocomotion | Intact Mouse | 1.0 - 5.0 mg/kg | Locomotor activity is increased at higher doses. | Moderate. The physical space of the arena can limit total distance. |
Experimental Protocols
Protocol 1: Induction of Rotational Behavior in 6-OHDA Lesioned Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats with confirmed unilateral 6-OHDA lesions of the medial forebrain bundle. Allow 2-3 weeks for post-surgical recovery and stabilization of the lesion.
-
Habituation: Place the animal in the testing cylinder or automated rotometer chamber for at least 10-15 minutes to allow acclimatization to the environment.
-
Drug Administration: Prepare fresh solutions of apomorphine hydrochloride in 0.9% saline containing 0.1% ascorbic acid as an antioxidant. Administer the desired dose subcutaneously (s.c.) in the scruff of the neck.
-
Data Collection:
-
Manual Scoring: Immediately after injection, begin counting full (360°) contralateral rotations (rotations away from the lesioned hemisphere). Tally rotations in 5-minute bins for a total of 60-90 minutes. Net rotational score is calculated as (contralateral turns) - (ipsilateral turns).
-
Automated Scoring: Connect the animal to the automated rotometer system. Start data acquisition immediately after injection and record continuously for the duration of the experiment.
-
-
Data Analysis: Plot the total net rotations or rotations per minute against the apomorphine dose to generate the dose-response curve. Analyze using non-linear regression to determine parameters like ED50 and Emax.
Visualized Workflows and Pathways
Caption: Workflow for a 6-OHDA apomorphine-induced rotation experiment.
Caption: Troubleshooting logic for a ceiling effect in rotation studies.
Caption: Simplified signaling pathways for apomorphine at dopamine receptors.
strategies to reduce variability in apomorphine behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in apomorphine behavioral assays.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during apomorphine behavioral experiments.
Q1: We are observing high variability in stereotypy scores between animals in the same treatment group. What are the potential causes and solutions?
High inter-animal variability is a common challenge. Several factors can contribute to this:
-
Genetic Background: Different rodent strains exhibit varied behavioral responses to apomorphine.[1][2] For instance, Buffalo rats show more significant increases in gnawing at higher doses of apomorphine, while Lewis rats may adopt a flat body posture at lower doses.[1] It is crucial to use a consistent inbred strain throughout the study. If using an outbred stock like Wistar rats, be aware that there can be significant individual differences, with some animals being strong responders and others weak responders.[3][4]
-
Environmental Factors: The rearing and testing environments can significantly impact apomorphine-induced behaviors.[5] Younger, isolated animals may display greater stereotypy than group-housed or older isolated animals.[5] Ensure consistent and standardized housing, handling, and testing conditions for all animals. Context-dependent sensitization has also been observed, where the environment in which the drug is administered can influence the behavioral response.[6]
-
Habituation: Lack of proper habituation to the testing environment can lead to novelty-induced behaviors that confound the drug effects.[7] A low dose of apomorphine may decrease motility in a novel environment, an effect that is absent in habituated animals.[7] Implementing a consistent habituation protocol before drug administration is essential.
Q2: Our dose-response curve for apomorphine-induced climbing is not consistent across different experiment days. What could be the reason?
Inconsistent dose-response relationships can stem from several procedural and environmental variables:
-
Drug Preparation and Administration: Apomorphine solutions can degrade over time, especially when exposed to light and air. Prepare fresh solutions for each experiment and protect them from light. The route of administration also influences the drug's potency and effects; subcutaneous administration is generally more potent than intraperitoneal injection.[8] Ensure the injection technique is consistent across all animals and experimenters.
-
Testing Time: The time of day for testing can influence behavioral outcomes due to circadian rhythms affecting baseline activity and drug metabolism. Conduct experiments at the same time each day to minimize this variability.
-
Environmental Conditions: Subtle changes in the testing room, such as lighting, temperature, and noise levels, can affect animal behavior. Sudden darkness, for example, has been shown to modulate apomorphine-induced behaviors.[9] Maintain a controlled and consistent testing environment.
Q3: We are seeing a high incidence of side effects like excessive gnawing, which interferes with the climbing behavior we want to measure. How can we mitigate this?
The desired behavioral output is highly dependent on the apomorphine dose. Different doses elicit distinct behaviors.
-
Dose Selection: Lower doses of apomorphine (<0.5 mg/kg) tend to inhibit motor activity, while intermediate doses (around 1.0-5.0 mg/kg) induce climbing behavior.[10][11] Higher doses can lead to intense stereotyped behaviors like gnawing, which can compete with and reduce climbing.[10] It is critical to perform a dose-response study to identify the optimal dose for inducing climbing without significant interference from other stereotypies in your specific strain and experimental conditions.
-
Behavioral Scoring: Ensure your scoring method for climbing is specific and not confounded by other behaviors. The measurement can be based on the percentage of time spent climbing or the maximum time of a single climb.[11] Pre-define clear criteria for what constitutes a "climb" to ensure consistent scoring across observers.
Q4: How does repeated apomorphine administration affect behavioral responses, and how can we control for this?
Repeated administration of apomorphine can lead to behavioral sensitization, meaning the behavioral response increases with subsequent injections.[3][12][13]
-
Sensitization: This phenomenon is context-dependent, meaning the environment where the drug is repeatedly administered plays a role in the expression of sensitization.[6][12] If your experimental design involves repeated dosing, be aware of sensitization and consider its potential impact on your results.
-
Experimental Design: If the goal is to study the acute effects of a treatment on apomorphine-induced behavior, a within-subject design where each animal serves as its own control can be useful. If a between-subject design is used, ensure that all groups have the same history of apomorphine exposure.
Quantitative Data Summary
Table 1: Apomorphine Dose-Response Effects on Different Behaviors in Rodents
| Dose Range (mg/kg, s.c.) | Primary Behavioral Effect | Species | Reference |
| < 0.5 | Inhibition of motor activity | Rodents | [10] |
| 0.05 | Decreased motility in a novel environment | Rats | [7] |
| 0.5 | Stereotyped behavior (gnawing, licking, sniffing) | Rats | [3] |
| 1.0 | Climbing behavior | Mice | [11] |
| 2.0 - 5.0 | Climbing behavior | Mice | [10] |
| 10.0 | Gnawing | Mice | [10] |
Table 2: Factors Influencing Variability in Apomorphine Behavioral Assays
| Factor | Observation | Species | Reference |
| Genetic Strain | Brown Norway rats show high locomotion; Lewis rats exhibit flat body posture at low doses. | Rats | [1] |
| APO-SUS rats show strong gnawing, while APO-UNSUS show a weak response. | Rats | [2] | |
| Rearing Environment | Younger, isolated animals show greater stereotypy. | Rats | [5] |
| Age | Sensitivity to apomorphine is a function of the interaction between rearing and age. | Rats | [5] |
| Sex | Gender differences exist in the development of apomorphine-induced aggressive behavior. | Rats | [14] |
| Route of Administration | Subcutaneous is more potent than intraperitoneal for inducing stereotypy, sedation, grooming, and yawning. | Rats | [8] |
| Habituation | A high dose of apomorphine increases motility only in habituated animals. | Rats | [7] |
| Environmental Context | Sensitization to stereotyped behavior is context-dependent. | Mice | [6] |
Detailed Experimental Protocols
Protocol 1: Apomorphine-Induced Stereotypy in Rats
-
Animals: Use adult male rats of a consistent strain (e.g., Sprague-Dawley, Wistar), age, and weight. House them in groups under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation: For at least 3 consecutive days before the experiment, handle each rat for 5 minutes. On the day of the experiment, place the rats in the observation cages for a 30-60 minute habituation period.
-
Drug Preparation: Prepare a fresh solution of apomorphine hydrochloride in 0.9% saline with 0.1% ascorbic acid as an antioxidant. Protect the solution from light.
-
Drug Administration: Inject apomorphine subcutaneously (s.c.) at the desired dose (e.g., 0.5-1.5 mg/kg). The injection volume should be consistent (e.g., 1 ml/kg).
-
Behavioral Observation: Immediately after injection, place the rat in an individual observation cage. Record stereotyped behavior for 60 minutes, starting 5-10 minutes after injection.
-
Scoring: Use a standardized rating scale for stereotypy. A common scale is:
-
0: Asleep or stationary
-
1: Active
-
2: Predominantly active with bursts of stereotyped movements
-
3: Stereotyped movements of the head and limbs
-
4: Continuous stereotyped movements with brief periods of licking or gnawing
-
5: Continuous licking or gnawing of the cage
-
-
Data Analysis: Analyze the mean stereotypy scores at different time points or the total stereotypy score over the observation period.
Protocol 2: Apomorphine-Induced Climbing in Mice
-
Animals: Use adult male mice of a consistent strain (e.g., C57BL/6, CD-1), age, and weight. House them under standard conditions.
-
Apparatus: Use cylindrical wire mesh cages (e.g., 10 cm diameter, 20 cm height) placed inside a larger transparent box.
-
Habituation: On the day of the experiment, place the mice in the climbing cages for a 30-minute habituation period.
-
Drug Preparation: Prepare a fresh solution of apomorphine hydrochloride in 0.9% saline with 0.1% ascorbic acid.
-
Drug Administration: Inject apomorphine s.c. at the desired dose (e.g., 1.0-3.0 mg/kg).
-
Behavioral Observation: Immediately after injection, return the mouse to the climbing cage. Record the climbing behavior for 30 minutes.
-
Scoring: Climbing is defined as the mouse being on the wall of the cage with all four paws. Measure the total time spent climbing during the observation period.
-
Data Analysis: Compare the total climbing time between different treatment groups.
Visualizations
Caption: Troubleshooting workflow for high variability in apomorphine assays.
Caption: Simplified apomorphine-activated dopamine receptor signaling pathway.
References
- 1. Variations in the behavioral responses to apomorphine in different strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apomorphine susceptibility and animal models for psychopathology: genes and environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apomorphine-induced stereotypy: function of age and rearing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The behavioral effects of habituation and challenge with apomorphine after 6-OHDA lesioning of the nucleus accumbens in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioural manifestations elicited by apomorphine, influence of the route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation by sudden darkness of apomorphine-induced behavioral responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apomorphine sensitization effects: evidence for environmentally contingent behavioral reorganization processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repeated administration of the dopaminergic agonist apomorphine: development of apomorphine aggressiveness and changes in the interaction between dopamine D(2) receptors and G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
Validation & Comparative
A Comparative Guide to Apomorphine's Effects on Dopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of apomorphine's pharmacological effects on the five dopamine receptor subtypes (D1, D2, D3, D4, and D5) against other commonly used dopamine agonists, ropinirole and pramipexole. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to Apomorphine's Dopaminergic Profile
Apomorphine is a potent, non-ergoline dopamine agonist that is clinically effective in treating motor fluctuations in Parkinson's disease.[1] Unlike more selective dopamine agonists, apomorphine exhibits a broad spectrum of activity across both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families.[1][2] This comprehensive receptor engagement is thought to contribute to its robust clinical efficacy, which is often compared to that of levodopa.[1] In contrast, other widely prescribed non-ergoline dopamine agonists, such as ropinirole and pramipexole, primarily target the D2 and D3 receptor subtypes.[1][3]
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of apomorphine, ropinirole, and pramipexole for the five human dopamine receptor subtypes. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.
Table 1: Binding Affinities (Ki, nM) of Dopamine Agonists for Human Dopamine Receptor Subtypes
| Compound | D1 | D2 | D3 | D4 | D5 |
| Apomorphine | 43[4] | 3.1[4] | 2.6[5] | 4.4[5] | 16[5] |
| Ropinirole | >10,000[3] | 800[6] | 37[6] | ~800[6] | No significant affinity |
| Pramipexole | >10,000[3] | 3.9[7] | 0.5[7] | 5.1[7] | No significant affinity |
Table 2: Functional Potencies (EC50, nM) of Dopamine Agonists at Human Dopamine Receptor Subtypes
| Compound | D1 | D2 | D3 | D4 | D5 |
| Apomorphine | 10[4] | 35.1[8] | 10.4[8] | 582[8] | - |
| Ropinirole | - | 39.8[9] | 3.98[9] | 158.5[9] | - |
| Pramipexole | - | 2.5[10] | 0.2[10] | 47[10] | - |
Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates greater potency. Data for some receptor subtypes were not available in the reviewed literature.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is a synthesized example of a typical radioligand binding assay used to determine the binding affinity (Ki) of a test compound (e.g., apomorphine) for a specific dopamine receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific dopamine receptor subtype.
Materials:
-
Cell Membranes: HEK293 cells stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2/D3, [3H]-Nemonapride for D2/D3/D4).
-
Test Compound: Apomorphine, ropinirole, or pramipexole at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the receptor (e.g., Haloperidol for D2/D3).[11]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target dopamine receptor subtype.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Cell membrane preparation (a constant amount of protein).
-
Radioligand (at a concentration near its Kd).
-
Either:
-
Assay buffer (for total binding).
-
Increasing concentrations of the test compound.
-
A saturating concentration of the non-specific binding control.
-
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol outlines a common method for assessing the functional effects of a dopamine agonist on D1-like (Gs-coupled) or D2-like (Gi-coupled) receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) of a test compound to either stimulate (for D1-like receptors) or inhibit (for D2-like receptors) the production of cAMP.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Test Compound: Apomorphine, ropinirole, or pramipexole at various concentrations.
-
Forskolin (for D2-like receptors): An adenylyl cyclase activator used to stimulate cAMP production.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells expressing the target dopamine receptor subtype.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Protocol (D1-like Receptors - Gs activation):
-
Remove the culture medium and replace it with a stimulation buffer.
-
Add increasing concentrations of the test compound to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
-
Assay Protocol (D2-like Receptors - Gi activation):
-
Remove the culture medium and replace it with a stimulation buffer.
-
Add increasing concentrations of the test compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit.
-
-
Data Analysis:
-
For D1-like receptors, plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value for stimulation.
-
For D2-like receptors, plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value for inhibition.
-
Signaling Pathways and Experimental Workflows
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families based on their signaling mechanisms.
D1-like Receptors (D1 and D5): These receptors are coupled to the Gs or Golf G-protein.[12] Activation of D1-like receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and cellular function.
D1-like Receptor Signaling Pathway
D2-like Receptors (D2, D3, and D4): These receptors are coupled to the Gi or Go G-protein.[12] Activation of D2-like receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12] This reduces PKA activity. Additionally, the βγ subunits of the Gi/o protein can modulate other effectors, such as ion channels.
D2-like Receptor Signaling Pathway
Experimental Workflow for Validating Drug Effects
The following diagram illustrates a typical workflow for characterizing the effects of a compound like apomorphine on a specific dopamine receptor subtype.
Drug Validation Workflow
Logical Relationship of Apomorphine and Alternatives
This diagram illustrates the relationship between apomorphine and the more selective dopamine agonists, ropinirole and pramipexole, in terms of their primary receptor targets.
Receptor Selectivity Comparison
Conclusion
Apomorphine distinguishes itself from ropinirole and pramipexole through its broad-spectrum agonism at all five dopamine receptor subtypes. This comprehensive activation profile, encompassing both D1-like and D2-like receptor families, likely underlies its pronounced clinical efficacy in managing the motor symptoms of Parkinson's disease. In contrast, the more selective D2/D3 receptor agonism of ropinirole and pramipexole offers a more targeted approach, which may have implications for their side-effect profiles. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the nuanced effects of these important therapeutic agents.
References
- 1. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apomorphine effects on the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low dose pramipexole causes D3 receptor-independent reduction of locomotion and responding for a conditioned reinforcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]
Apomorphine vs. Bromocriptine: A Comparative Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pharmacological properties of two key dopamine agonists: apomorphine and bromocriptine. Both agents have significant clinical applications, particularly in the management of Parkinson's disease, and a thorough understanding of their distinct mechanisms of action is crucial for research and development in this field. This analysis summarizes their receptor binding profiles, functional activities, and pharmacokinetic characteristics, supported by experimental data and detailed methodologies.
At a Glance: Key Pharmacological Differences
| Feature | Apomorphine | Bromocriptine |
| Receptor Profile | Mixed D1 and D2 receptor agonist | Predominantly a D2 receptor agonist; D1 receptor antagonist |
| Clinical Use | Primarily for acute "off" episodes in Parkinson's disease | Broader applications including Parkinson's disease, hyperprolactinemia, and type 2 diabetes |
| Route of Administration | Subcutaneous injection or sublingual film | Oral |
| Onset of Action | Rapid | Slower |
| Duration of Action | Short | Longer |
Receptor Binding Affinity
The affinity of a drug for its target receptor is a primary determinant of its pharmacological activity. The following table summarizes the dissociation constants (Ki) of apomorphine and bromocriptine for dopamine D1 and D2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D1 Receptor | Dopamine D2 Receptor | D1/D2 Selectivity Ratio (Ki D1 / Ki D2) |
|---|---|---|---|
| Apomorphine | ~50 nM | ~20 nM | 2.6[1] |
| Bromocriptine | ~440 nM[2] | ~8 nM[2] | 60[1] |
Interpretation: Apomorphine exhibits high affinity for both D1 and D2 receptors, with a slight preference for the D2 subtype, categorizing it as a mixed D1/D2 agonist.[1] In contrast, bromocriptine displays significantly higher affinity for the D2 receptor compared to the D1 receptor, establishing it as a D2-selective agent.[1][2]
Functional Activity at Dopamine Receptors
Beyond binding, the functional consequence of receptor interaction—agonist or antagonist activity—is critical. This is quantified by EC50 (potency) and Emax (efficacy) for agonists, and IC50 for antagonists.
| Compound | Dopamine D1 Receptor | Dopamine D2 Receptor |
|---|---|---|
| Apomorphine | Agonist (Partial) | Agonist (EC50 ≈ 35.1 nM) |
| Bromocriptine | Antagonist/Partial Agonist[3] | Agonist (pEC50 ≈ 8.15) |
Interpretation: Apomorphine acts as an agonist at both D1 and D2 receptors.[4] Bromocriptine is a potent agonist at D2 receptors, which is believed to mediate its primary therapeutic effects.[3][5] At the D1 receptor, bromocriptine acts as an antagonist or a very weak partial agonist.[3]
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug determine its onset and duration of action.
| Parameter | Apomorphine | Bromocriptine |
|---|---|---|
| Bioavailability | Subcutaneous: ~100% Sublingual: ~17% relative to subcutaneous | Oral: ~28% absorbed, but only ~6% reaches systemic circulation unchanged due to extensive first-pass metabolism. |
| Time to Peak Plasma Concentration (Tmax) | Subcutaneous: 5-10 minutes | Oral: 1-1.5 hours |
| Elimination Half-life (t½) | ~33 minutes | 12-14 hours |
| Metabolism | Primarily by sulfation, glucuronidation, and N-demethylation in the liver. | Extensively metabolized in the liver, primarily by CYP3A4. |
| Excretion | Primarily renal. | Primarily in feces via biliary secretion. |
Interpretation: Apomorphine's subcutaneous administration bypasses first-pass metabolism, leading to rapid absorption and onset of action, but it has a very short half-life. Bromocriptine, administered orally, has a slower onset and a much longer duration of action, but its bioavailability is limited by extensive hepatic metabolism.
Signaling Pathways and Experimental Workflows
The differential engagement of D1 and D2 receptors by apomorphine and bromocriptine initiates distinct downstream signaling cascades.
Caption: Dopamine D1 and D2 receptor signaling pathways.
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., apomorphine or bromocriptine) for dopamine D1 or D2 receptors.
1. Receptor Membrane Preparation:
-
Culture cells stably expressing the human dopamine D1 or D2 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]SCH23390 for D1 receptors, [3H]spiperone for D2 receptors).
-
A range of concentrations of the unlabeled competitor drug (apomorphine or bromocriptine).
-
The prepared receptor membranes.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known D1 or D2 antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
cAMP Functional Assay
This protocol measures the ability of a test compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP) via D1 (Gs-coupled) or D2 (Gi-coupled) receptors.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human dopamine D1 or D2 receptor (e.g., CHO or HEK293 cells) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Agonist Assay:
-
Wash the cells with assay buffer (e.g., HBSS with 10 mM HEPES).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a range of concentrations of the test agonist (apomorphine or bromocriptine).
-
For D2 receptors (Gi-coupled), co-stimulate with forskolin to induce a measurable level of cAMP that can be inhibited.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
3. Antagonist Assay (for D1 receptors):
-
Pre-incubate the cells with a range of concentrations of the test antagonist (e.g., bromocriptine).
-
Add a fixed concentration of a known D1 agonist (e.g., SKF-38393) at its EC80 concentration.
-
Incubate as described for the agonist assay.
4. cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
5. Data Analysis:
-
For agonist assays, plot the cAMP concentration as a function of the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonist assays, plot the inhibition of the agonist response as a function of the log of the antagonist concentration to determine the IC50 value.
In Vivo Effects in a Preclinical Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used animal model to study the motor effects of antiparkinsonian drugs. Unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle causes a depletion of dopamine in the ipsilateral striatum, leading to motor asymmetry.
-
Apomorphine: Administration of apomorphine to 6-OHDA-lesioned rats induces robust contralateral rotations (turning away from the lesioned side).[7][8][9] This is due to the supersensitivity of the denervated D1 and D2 receptors on the lesioned side.[8]
-
Bromocriptine: Similar to apomorphine, bromocriptine also induces contralateral rotations in this model, consistent with its D2 receptor agonist activity.[5] However, the potency and maximal effect may differ from that of apomorphine due to its different receptor profile.
Conclusion
Apomorphine and bromocriptine, while both classified as dopamine agonists, exhibit distinct pharmacological profiles that underpin their different clinical applications. Apomorphine's character as a potent, mixed D1/D2 agonist with rapid onset and short duration of action makes it suitable for the acute management of "off" episodes in Parkinson's disease.[10] Conversely, bromocriptine's selectivity for the D2 receptor, coupled with its longer half-life, provides a more sustained dopaminergic stimulation beneficial for the chronic management of Parkinson's disease and other conditions like hyperprolactinemia. The data and protocols presented in this guide offer a comprehensive framework for researchers to further investigate these and other dopaminergic compounds.
References
- 1. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulant properties of bromocriptine on central dopamine receptors in comparison to apomorphine, (+)-amphetamine and L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Sensitization to apomorphine-induced rotational behavior in 6-OHDA-lesioned rats: effects of NMDA antagonists on drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Aging on the 6-OHDA-Induced Rat Model of Parkinson’s Disease [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of three dopamine agonists: apomorphine, bromocriptine and lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Apomorphine-Induced Behaviors with Neuroimaging Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data on apomorphine-induced behaviors and their cross-validation with neuroimaging findings. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows, this document aims to facilitate a deeper understanding of the neurobiological underpinnings of apomorphine's effects and its utility as a tool in neuroscience research and drug development.
Quantitative Data Summary
The following tables summarize quantitative data from key studies, offering a comparative overview of apomorphine's behavioral effects and their correlation with neuroimaging markers.
Table 1: Cross-Validation of Apomorphine-Induced BOLD fMRI with Behavioral and Pathological Measures in a Hemiparkinsonian Primate Model
Data extracted from Belcher et al. (2019), a study on rhesus macaques with unilateral MPTP lesions.
| Neuroimaging Finding | Associated Behavioral or Pathological Measure | Correlation (r²) | P-value |
| Increased phMRI BOLD activation in the putamen | Decreased distance traveled | 0.68 | 0.042 |
| Increased phMRI BOLD activation in the putamen | Decreased movement speed | 0.69 | 0.039 |
| Increased phMRI BOLD activation in the motor cortex | Decreased daytime home-cage activity | 0.76 | 0.02 |
| Increased phMRI BOLD activation in the putamen | Improvement in Parkinsonian features (post-apomorphine) | 0.72 | 0.03 |
| Increased phMRI BOLD activation in the premotor cortex | Improvement in Parkinsonian features (post-apomorphine) | 0.80 | 0.015 |
| Increased phMRI BOLD activation in the cingulate gyrus | Improvement in Parkinsonian features (post-apomorphine) | 0.78 | 0.018 |
| Increased phMRI BOLD activation in the caudate nucleus | Reduced number of tyrosine hydroxylase-positive (TH+) nigral cells | Correlation reported but r² and p-value not specified | Not specified |
| Increased phMRI BOLD activation in the caudate nucleus | Decreased TH+ fiber density in the putamen | Correlation reported but r² and p-value not specified | Not specified |
Table 2: Apomorphine-Induced Stereotypic Behaviors in Rodent Models
This table compiles data from multiple studies to illustrate dose-dependent effects of apomorphine on stereotyped behaviors in rodents.
| Animal Model | Apomorphine Dose (mg/kg, s.c.) | Observed Behavior | Quantitative Measure | Reference |
| Male Wistar Rats | 0.5 | Stereotyped gnawing, licking, and sniffing | No effect on locomotor activity | (Malinowska et al., 1999) |
| CF-1 Mice | 40 (pretreatment) | Sensitization to stereotyped behavior | 3-fold leftward shift in dose-response curve | (Starr and Starr, 1999)[1] |
| Mice | 2.0 - 5.0 | Climbing behavior | Significant reduction in TAAR1-KO mice vs. WT | (Espinoza et al., 2015)[2] |
| Mice | 10 | Gnawing | No significant difference between TAAR1-KO and WT | (Espinoza et al., 2015)[2] |
| DBA/2 and C57BL/6 Mice | 0.5 - 20 | Climbing, gnawing, sniffing, locomotor activity | Strain-dependent differences in climbing and gnawing intensity | (Helmeste and Seeman, 1982)[3] |
Experimental Protocols
Pharmacological MRI (phMRI) in a Hemiparkinsonian Primate Model
This protocol is based on the methodology described by Belcher et al. (2019).
-
Animal Model: Adult female rhesus macaques were rendered hemiparkinsonian through unilateral intracarotid artery infusion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This creates a stable, long-term model of dopamine deficiency on one side of the brain.
-
Behavioral Assessment: Motor deficits were assessed using a parkinsonian rating scale, and home-cage activity was monitored to measure distance traveled and movement speed.
-
Apomorphine Challenge: The dopamine receptor agonist apomorphine was administered to the animals to stimulate the dopaminergic system.
-
Neuroimaging (phMRI): Blood oxygen level-dependent (BOLD) functional MRI was performed to measure brain activation in response to the apomorphine challenge. This technique detects changes in blood flow and oxygenation that are correlated with neural activity.
-
Data Analysis: The BOLD activation responses in specific brain regions (e.g., putamen, motor cortex) were correlated with the behavioral measures and post-mortem histological and neurochemical data (e.g., tyrosine hydroxylase staining).
Assessment of Apomorphine-Induced Stereotypy in Rodents
This is a generalized protocol based on common practices in the field.
-
Animal Models: Typically, mice or rats are used. Strain and sex can influence behavioral responses.
-
Apomorphine Administration: Apomorphine is administered, usually via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at varying doses to establish a dose-response relationship.
-
Behavioral Observation: Following administration, animals are placed in an observation chamber. Behaviors are scored by a trained observer, often blind to the treatment conditions.
-
Behavioral Scoring: Stereotypic behaviors are quantified using a rating scale. Common behaviors include:
-
Gnawing/Licking: Scored based on the intensity and duration of oral stereotypies.
-
Climbing: In mice, the amount of time spent climbing the walls of the enclosure is measured.
-
Sniffing: Repetitive sniffing behavior is noted.
-
Locomotor Activity: Automated activity monitors can be used to quantify horizontal and vertical movements.
-
-
Data Analysis: The scores for different behaviors are analyzed to determine the effect of apomorphine, often as a function of dose and time.
Visualizations
Apomorphine Signaling Pathway
Caption: Apomorphine's dual agonism on D1 and D2 dopamine receptors triggers distinct downstream signaling cascades.
Experimental Workflow for Primate phMRI Study
Caption: Workflow for cross-validating apomorphine-induced BOLD fMRI with behavior in a primate model.
Logical Relationships in Apomorphine Cross-Validation
Caption: Logical flow demonstrating the cross-validation of phMRI signals with behavioral and pathological outcomes.
References
- 1. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of subcutaneous versus sublingual apomorphine formulations
For researchers and drug development professionals, understanding the nuances of different drug delivery systems is paramount. This guide provides a detailed comparative analysis of subcutaneous and sublingual formulations of apomorphine, a potent dopamine agonist used in the management of Parkinson's disease "off" episodes. The following sections present a comprehensive overview of their respective pharmacokinetic profiles, efficacy, and safety, supported by experimental data and detailed methodologies.
Pharmacokinetic Profile: A Tale of Two Routes
The route of administration significantly impacts the speed and extent of drug absorption. Subcutaneous injection of apomorphine bypasses the first-pass metabolism in the liver, leading to rapid and complete absorption.[1][2] In contrast, the sublingual formulation, while offering a non-invasive alternative, exhibits lower bioavailability due to the metabolic barrier of the oral mucosa.[3][4]
A population pharmacokinetic (PK) model characterized apomorphine and its primary inactive metabolite, apomorphine-sulfate, following administration of both apomorphine sublingual film and subcutaneous apomorphine.[3] The bioavailability of the sublingual film was determined to be approximately 18% relative to the subcutaneous injection.[3] Despite the lower bioavailability, dose adjustments for the sublingual formulation can achieve comparable overall drug exposure (AUC) to the subcutaneous route.[3][4][5][6]
| Pharmacokinetic Parameter | Subcutaneous Apomorphine | Sublingual Apomorphine |
| Bioavailability | ~100%[7][8] | ~17-18% (relative to subcutaneous)[3][4][9] |
| Time to Peak Plasma Concentration (Tmax) | 10-20 minutes[7][10] | 38-45 minutes[4][6] |
| Peak Plasma Concentration (Cmax) | Higher and achieved more rapidly | Generally lower and achieved more slowly[4][6] |
| Elimination Half-Life | Approximately 30-60 minutes[2][7][11] | Similar to subcutaneous formulation[12] |
Clinical Efficacy: Onset and Duration of Action
The primary goal of "off" episode treatment in Parkinson's disease is a rapid and reliable return to a functional "on" state. Clinical studies have consistently demonstrated that subcutaneous apomorphine provides a faster onset of action compared to the sublingual formulation.[13][14]
A comparative study highlighted that the mean time to turn "on" was 14 minutes for the subcutaneous route versus 28 minutes for the sublingual route.[14] Another model-based comparison found the time to a clinically relevant response to be four times shorter for subcutaneous apomorphine (7 minutes) compared to the sublingual formulation (31 minutes).[13][15]
However, once an "on" state is achieved, the efficacy in improving motor function, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) Part III score, is comparable between the two formulations.[16] A randomized, crossover study found no significant difference in the change from predose to 90 minutes postdose in MDS-UPDRS Part III scores between the two treatments.[17] The duration of effect for a single dose of sublingual apomorphine is reported to be around 50-90 minutes.[11][18][19]
| Efficacy Parameter | Subcutaneous Apomorphine | Sublingual Apomorphine |
| Onset of Clinical Effect | 7-14 minutes[1][8] | 15-30 minutes[18][19] |
| Improvement in UPDRS Part III Score | Significant improvement observed as early as 10 minutes post-administration[20][21] | Similar improvement to subcutaneous formulation at 90 minutes post-dose[16] |
| Duration of "On" State | Approximately 60-90 minutes[7] | Approximately 50 minutes[18][19] |
Safety and Tolerability Profile
Both formulations share a similar systemic side effect profile, characteristic of dopamine agonists. The most common adverse events include nausea, vomiting, dizziness, somnolence, and postural hypotension.[7][19][22] Pre-treatment with an antiemetic, such as trimethobenzamide, is often recommended, especially during the initiation of therapy.[23]
The primary distinction in the safety profiles lies in local, administration-site reactions. Subcutaneous injections can lead to injection site reactions, such as nodules and inflammation.[8] Conversely, the sublingual film is associated with oral mucosal side effects, including irritation, erythema, and ulceration.[22][24] In a long-term safety study of the sublingual formulation, treatment-emergent adverse events specific to the oral route included oral mucosal erythema, lip or tongue swelling, and mouth ulceration.[24] Despite these local effects, a study found that 72% of patients preferred the sublingual formulation over the subcutaneous injection.[16]
| Adverse Events | Subcutaneous Apomorphine | Sublingual Apomorphine |
| Common Systemic Side Effects | Nausea, vomiting, dizziness, somnolence, postural hypotension[7] | Nausea, dizziness, somnolence, oral mucosal erythema, lip swelling, mouth ulceration[19][22] |
| Administration Site Reactions | Injection site nodules, inflammation | Oral mucosal irritation, erythema, ulceration[24] |
Experimental Protocols
Pharmacokinetic Studies
A typical pharmacokinetic study for comparing these two formulations involves a randomized, crossover design in patients with Parkinson's disease experiencing "off" episodes.
Methodology:
-
Patient Population: Patients with a diagnosis of Parkinson's disease and predictable "off" episodes.
-
Dose Titration:
-
Subcutaneous: In-clinic titration with incremental doses (e.g., starting at 2 mg and increasing by 1 mg) to determine the effective dose that provides a full "on" response within a specified timeframe (e.g., 30 minutes).[16][23]
-
Sublingual: Dose initiation in a clinical setting (e.g., 10 mg), with subsequent dose optimization (e.g., 15-30 mg in 5 mg increments) occurring at home.[16][17]
-
-
Drug Administration: Patients receive their optimized dose of either subcutaneous or sublingual apomorphine.
-
Blood Sampling: Plasma samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 6-8 hours post-dose) to measure the concentrations of apomorphine and its metabolites.[4][9]
-
Analytical Method: Plasma concentrations are typically determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[2][25]
-
Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling is used to determine key parameters such as Cmax, Tmax, AUC, and bioavailability.[3]
Efficacy Studies
Clinical efficacy is primarily assessed by measuring the improvement in motor function.
Methodology:
-
Primary Endpoint: The change from pre-dose to a specified time point (e.g., 90 minutes) post-dose in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III score.[16]
-
Secondary Endpoints:
-
Study Design: A randomized, double-blind, placebo-controlled, or crossover design is often employed. For direct comparison, an open-label, randomized, crossover study is utilized.[16][17]
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental processes, the following diagrams are provided.
Caption: Apomorphine acts as a dopamine agonist on postsynaptic D1-like and D2-like receptors.
Caption: A typical crossover experimental design for comparing subcutaneous and sublingual apomorphine.
References
- 1. Subcutaneously administered apomorphine: pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral pharmacokinetics of apomorphine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic analysis of apomorphine sublingual film or subcutaneous apomorphine in healthy subjects and patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics | Pharmacokinetics and Comparative Bioavailability of Apomorphine Sublingual Film and Subcutaneous Apomorphine Formulations in Patients with Parkinson’s Disease and “OFF” Episodes: Results of a Randomized, Three-Way Crossover, Open-Label Study | springermedicine.com [springermedicine.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Comparative Bioavailability of Apomorphine Sublingual Film and Subcutaneous Apomorphine Formulations in Patients with Parkinson's Disease and "OFF" Episodes: Results of a Randomized, Three-Way Crossover, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Apomorphine - Wikipedia [en.wikipedia.org]
- 12. Apomorphine pharmacokinetics in parkinsonism after intranasal and subcutaneous application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Model-based comparison of subcutaneous versus sublingual apomorphine administration in the treatment of motor fluctuations in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnnp.bmj.com [jnnp.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. mdsabstracts.org [mdsabstracts.org]
- 17. Apomorphine Sublingual Film Compared with Subcutaneous Apomorphine for OFF Episodes in Parkinson's Disease: An Open-Label, Randomized, Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sublingual apomorphine in treatment of Parkinson's disease: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 21. Continued efficacy and safety of subcutaneous apomorphine in patients with advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Long Term Safety and Efficacy of Sublingual Apomorphine for Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 23. aaamedicines.org.uk [aaamedicines.org.uk]
- 24. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 25. Pharmacokinetics of apomorphine in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Apomorphine and Other Antioxidants
For Immediate Release
This guide provides a comparative overview of the neuroprotective effects of apomorphine, a dopamine agonist with potent antioxidant properties, against other well-known antioxidants, including edaravone, N-acetylcysteine (NAC), resveratrol, and vitamin E. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to aid in the evaluation of these compounds in neurodegenerative disease research.
Executive Summary
Oxidative stress is a key pathological mechanism in many neurodegenerative diseases. Antioxidants, therefore, represent a promising therapeutic strategy. Apomorphine, in addition to its dopamine receptor agonism, exhibits significant antioxidant and neuroprotective effects. This guide compares its efficacy with other antioxidants, highlighting mechanistic differences and providing available quantitative data from preclinical studies. The primary mechanism of action for apomorphine's antioxidant effect involves direct radical scavenging and activation of the Nrf2/ARE signaling pathway, a key regulator of endogenous antioxidant responses.
Comparative Data on Neuroprotective Effects
The following table summarizes quantitative data from various experimental studies, comparing the neuroprotective and antioxidant efficacy of apomorphine with other selected antioxidants. It is important to note that the data are derived from different experimental models and assays, which should be considered when making direct comparisons.
| Compound | Assay | Model | Key Findings | Reference |
| Apomorphine | Neurite Outgrowth | PC12 cells with NGF | Emax: ~10-fold increase | [1] |
| Iron-induced Lipid Peroxidation | Rat brain mitochondria | IC50: 0.3 µM | [2] | |
| MAO-A and MAO-B Inhibition | Mouse striatum | IC50: 93 µM (MAO-A), 241 µM (MAO-B) | [2] | |
| Cell Viability | SH-SY5Y cells with 6-OHDA | Significant attenuation of cell death | [3] | |
| Dopamine Depletion | MPTP-induced mice | Protection against dopamine loss at 5-10 mg/kg | [2][4] | |
| Edaravone | Neurite Outgrowth | PC12 cells with NGF | Emax: ~4-fold increase, EC50: 22.5 nM | [1][5] |
| Cell Viability | Primary cortical neurons with Ketamine | Increased neuronal viability | [6] | |
| N-Acetylcysteine (NAC) | Cell Viability | SH-SY5Y cells with 6-OHDA | Increased cell proliferation and decreased apoptosis | [7] |
| Dopaminergic Neuron Viability | 6-OHDA rat model | Restored dopamine transporter (DAT) levels | [8] | |
| Resveratrol | Rotational Behavior | 6-OHDA rat model | Significantly attenuated apomorphine-induced rotations | [9] |
| Lipid Peroxidation (MDA levels) | Cerebral ischemia rat model | Significantly reversed the increase in MDA levels | [10] | |
| Dopamine Levels | MPTP-induced mice | Protection against dopamine depletion | [11] | |
| Vitamin E | Lipid Peroxidation | Rotenone-induced rat model | Significantly decreased lipid peroxidation | [11] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways of apomorphine and other antioxidants in neuroprotection.
Caption: A typical experimental workflow for assessing in vitro neuroprotective effects.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to assess the neuroprotective effects of apomorphine and other antioxidants.
Neurite Outgrowth Assay in PC12 Cells[1]
-
Cell Line: PC12 (rat pheochromocytoma) cells.
-
Induction of Differentiation: Cells are stimulated with Nerve Growth Factor (NGF).
-
Treatment: Cells are treated with various concentrations of apomorphine, an apomorphine derivative (D55), or edaravone in the presence of NGF.
-
Analysis: After a set incubation period, the percentage of cells bearing neurites longer than the cell body diameter is determined. The maximal effect (Emax) and the half-maximal effective concentration (EC50) are calculated from dose-response curves.
-
Mechanism Investigation: To confirm the involvement of the Nrf2 pathway, experiments are repeated with cells transfected with Nrf2 siRNA.
In Vitro Neuroprotection Assay in SH-SY5Y Cells[3][7]
-
Cell Line: Human neuroblastoma SH-SY5Y cells, often differentiated to a dopaminergic phenotype.
-
Induction of Neurotoxicity: Cells are exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA) to induce oxidative stress and apoptosis.
-
Treatment: Cells are pre-treated with the antioxidant (apomorphine or NAC) for a specific duration before and/or during the exposure to the neurotoxin.
-
Cell Viability Assessment:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Apoptosis Assessment: Apoptosis can be evaluated by methods such as TUNEL staining or by measuring the expression of apoptosis-related proteins (e.g., cleaved PARP) via Western blotting.
In Vivo Neuroprotection in MPTP-Induced Mouse Model of Parkinson's Disease[2][4][12]
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Neurodegeneration: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra.
-
Treatment: Apomorphine or other antioxidants are administered to the mice before or after the MPTP injection.
-
Behavioral Analysis: Motor function is assessed using tests like the rotarod test to measure motor coordination and balance.
-
Neurochemical Analysis: After the treatment period, the brains are dissected, and the levels of dopamine and its metabolites in the striatum are measured using High-Performance Liquid Chromatography (HPLC).
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and the density of dopaminergic fibers in the striatum.
Conclusion
Apomorphine demonstrates significant neuroprotective effects through a dual mechanism of direct antioxidant activity and upregulation of the endogenous antioxidant response via the Nrf2 pathway. Comparative data, although limited in direct head-to-head studies, suggests that apomorphine's efficacy is comparable to other potent antioxidants like edaravone in certain cellular models of neuroplasticity. Further research with direct comparative studies using standardized models and a broader range of neuroprotective assays is necessary to fully elucidate the relative therapeutic potential of apomorphine in the context of neurodegenerative diseases. The detailed protocols provided herein offer a foundation for designing such comparative experiments.
References
- 1. A Highly Potent Apomorphine Derivative Enhancing Neurite Outgrowth via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent neuroprotective and antioxidant activity of apomorphine in MPTP and 6-hydroxydopamine induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apomorphine attenuates 6-hydroxydopamine-induced apoptotic cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apomorphine protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Edaravone protects primary-cultured rat cortical neurons from ketamine-induced apoptosis via reducing oxidative stress and activating PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine increases dopamine release and prevents the deleterious effects of 6-OHDA on the expression of VMAT2, α-synuclein, and tyrosine hydroxylase [umu.diva-portal.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Resveratrol alleviates MPTP-induced motor impairments and pathological changes by autophagic degradation of α-synuclein via SIRT1-deacetylated LC3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Window of Apomorphine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic window of apomorphine across various preclinical models, supported by experimental data. The information is intended to assist researchers in designing and interpreting studies related to the therapeutic applications of apomorphine.
Data Presentation: Quantitative Analysis of Apomorphine's Therapeutic Window
The following tables summarize the effective and toxic doses of apomorphine in different preclinical models, providing a basis for understanding its therapeutic index. The therapeutic index (TI), a ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response, is a critical measure of a drug's safety. A higher TI indicates a wider margin of safety.
| Preclinical Model | Species | Therapeutic Effect | Effective Dose (ED50) Range (mg/kg, s.c.) | Adverse Effects Observed | Toxic Dose (TD50) / Lethal Dose (LD50) Range (mg/kg) | Calculated Therapeutic Index (TI) (LD50/ED50) |
| Parkinson's Disease (6-OHDA Lesioned) | Rat | Contralateral rotations | 0.05 - 0.5[1] | Stereotyped behavior (gnawing, licking, sniffing)[2] | TD50 (stereotypy): ~1.0 mg/kg, s.c. LD50 (Mouse, oral): 300[3] LD50 (Mouse, i.p.): 160[3] LD0 (Mouse, s.c.): 13[4] | Using the lowest s.c. ED50 for therapeutic effect (0.05 mg/kg) and the oral LD50 in mice as a conservative measure of lethality, the TI is approximately 6000. However, using the dose that induces significant stereotypy as a toxic dose (1.0 mg/kg), the TI for adverse effects is approximately 20. |
| Erectile Dysfunction | Rat | Pro-erectile effects | 0.05 - 0.1 | Nausea, yawning[5] | NOEL (reproductive toxicity, rat, s.c.): ≥ 2[6] | Using the NOEL for reproductive toxicity (2 mg/kg) and the upper end of the therapeutic dose range (0.1 mg/kg), the TI is at least 20. |
| General Behavioral Effects | Rat | Increased locomotor activity | 0.5 (repeated dosing)[2] | Stereotypy, decreased locomotor activity (at low doses) | Mortality observed in rats at 8 mg/kg in a 9-week study[4] | Using the effective dose for increased locomotor activity (0.5 mg/kg) and the dose causing mortality in a sub-chronic study (8 mg/kg), the TI is approximately 16. |
Note: The therapeutic index is an approximation and can vary depending on the specific experimental conditions, animal strain, and route of administration. The LD50 values are from mice and used for estimation due to the lack of specific rat LD50 data in the search results. The TD50 for stereotypy is an estimation based on doses reported to induce this behavior.
Experimental Protocols
6-Hydroxydopamine (6-OHDA)-Induced Model of Parkinson's Disease in Rats
This is a widely used model to mimic the dopamine depletion seen in Parkinson's disease.
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, leading to motor deficits that can be assessed and treated with dopaminergic drugs like apomorphine.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target area.
-
6-OHDA Injection: A solution of 6-hydroxydopamine (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the medial forebrain bundle or the substantia nigra.[1]
-
Post-operative Care: Animals are monitored for recovery, and given appropriate post-operative care, including analgesics and hydration.
-
Behavioral Testing (Apomorphine-Induced Rotations):
-
Approximately 2-3 weeks after surgery, to allow for the full development of the lesion, animals are tested for rotational behavior.
-
Animals are placed in a circular arena.
-
Apomorphine is administered subcutaneously (s.c.) at a dose range of 0.05-0.5 mg/kg.[1]
-
The number of full 360° contralateral (away from the lesioned side) rotations is counted for a set period (e.g., 30-60 minutes). This rotational behavior is a measure of dopamine receptor supersensitivity on the lesioned side.
-
Assessment of Pro-Erectile Effects in Male Rats
Objective: To evaluate the efficacy of apomorphine in inducing penile erections in a preclinical model.
Methodology:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Acclimation: Animals are acclimated to the testing environment to reduce stress.
-
Drug Administration: Apomorphine is administered subcutaneously at various doses (e.g., 0.025, 0.05, 0.1 mg/kg).
-
Observation: Following administration, rats are placed in a quiet, observation chamber. The number of penile erections is observed and recorded for a defined period (e.g., 30-60 minutes).
-
Data Analysis: The dose-response relationship for the number of erections is analyzed to determine the effective dose range.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Apomorphine's mechanism of action via D1 and D2 dopamine receptors.
Caption: Workflow for assessing apomorphine efficacy in a 6-OHDA rat model.
Caption: Conceptual representation of the therapeutic window.
References
- 1. mdpi.com [mdpi.com]
- 2. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ircp.anmv.anses.fr [ircp.anmv.anses.fr]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of apomorphine HCl effects on reproductive endpoints: studies in male rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Apomorphine and Other D2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of apomorphine and other prominent dopamine D2 receptor agonists, including ropinirole, pramipexole, rotigotine, and bromocriptine. The objective is to offer a comprehensive resource for understanding their respective pharmacological profiles, supported by experimental data and detailed methodologies.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki), functional potencies (EC50), and efficacy (Emax) of apomorphine and its counterparts at the dopamine D2 receptor. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Dopamine D2 Receptor Binding Affinities (Ki, nM)
| Agonist | D2 Receptor Ki (nM) | D1 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D1 Selectivity Ratio | Reference |
| Apomorphine | ~10-30 | ~50 | ~30-100 | ~0.2-0.6 | [1][2] |
| Ropinirole | ~29 | >10,000 | ~15 | >345 | [1] |
| Pramipexole | ~2.2 | >10,000 | ~0.5 | >4545 | [2] |
| Rotigotine | ~13.5 | ~83 | ~0.71 | ~0.16 | [1] |
| Bromocriptine | ~2.5 | ~1000 | ~4.6 | ~0.0025 | [1] |
Lower Ki values indicate higher binding affinity. D2/D1 Selectivity Ratio = Ki (D1) / Ki (D2). A higher ratio indicates greater selectivity for the D2 receptor over the D1 receptor.
Table 2: Dopamine D2 Receptor Functional Potency (EC50, nM) and Efficacy (Emax, % of Dopamine)
| Agonist | G-Protein Activation (cAMP Inhibition) EC50 (nM) | G-Protein Activation Emax (%) | β-Arrestin Recruitment EC50 (nM) | β-Arrestin Recruitment Emax (%) | Functional Characterization | Reference |
| Apomorphine | ~5 | ~100 | ~20 | ~100 | Full Agonist (Unbiased) | [1][3] |
| Ropinirole | ~15 | ~100 | ~100 | ~80 | Full Agonist (Slight G-protein bias) | [3] |
| Pramipexole | ~1 | ~100 | ~50 | ~90 | Full Agonist (Slight G-protein bias) | [4] |
| Rotigotine | ~0.5 | ~100 | ~10 | ~100 | Full Agonist (Unbiased) | [1] |
| Bromocriptine | ~1 | ~80 | ~30 | ~60 | Partial Agonist (G-protein bias) | [1] |
Lower EC50 values indicate higher potency. Emax is expressed as a percentage of the maximal response induced by the endogenous ligand, dopamine.
Signaling Pathways and Functional Selectivity
Dopamine D2 receptor activation initiates downstream signaling through two primary pathways: the canonical G-protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways, known as functional selectivity or biased agonism, can significantly influence the therapeutic effects and side-effect profiles of D2 receptor agonists.
D2 Receptor Signaling Pathways
Apomorphine and rotigotine are considered relatively unbiased agonists, activating both G-protein and β-arrestin pathways to a similar extent. In contrast, ropinirole, pramipexole, and particularly bromocriptine, exhibit a degree of bias towards the G-protein pathway.[1][3][4] This functional selectivity may contribute to differences in their clinical profiles.
Experimental Protocols
The characterization of D2 receptor agonists involves a series of in vitro assays to determine their binding affinity, functional potency, and signaling bias.
Experimental Workflow for D2 Agonist Characterization
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the D2 receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]-spiperone) from the D2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human D2 receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is used.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of the test compound in activating the Gαi/o-protein coupled pathway.
Principle: Activation of the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the reduction in forskolin-stimulated cAMP accumulation.
Methodology:
-
Cell Culture: Cells stably expressing the D2 receptor are cultured in appropriate media.
-
Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are treated with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (BRET)
Objective: To measure the functional potency (EC50) and efficacy (Emax) of the test compound in recruiting β-arrestin to the D2 receptor.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the interaction between the D2 receptor and β-arrestin in live cells.
Methodology:
-
Transfection: HEK293 cells are co-transfected with constructs encoding the D2 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Agonist Stimulation: Transfected cells are treated with varying concentrations of the test compound.
-
BRET Measurement: The BRET substrate (e.g., coelenterazine h) is added, and the light emission from both the donor and acceptor is measured using a microplate reader equipped with appropriate filters.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A dose-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.
Logical Relationships and Comparative Overview
The pharmacological profiles of these D2 receptor agonists can be categorized based on their receptor selectivity and functional properties.
References
- 1. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential affinities of visual arrestin, beta arrestin1, and beta arrestin2 for G protein-coupled receptors delineate two major classes of receptors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
validating the translational relevance of rodent apomorphine studies to humans
A deep dive into the translational relevance of rodent apomorphine studies for human therapeutic applications, this guide provides a comprehensive comparison of pharmacokinetic and pharmacodynamic data, alongside detailed experimental protocols to bridge the gap between preclinical and clinical research.
For researchers and drug development professionals, understanding the translational relevance of animal models is paramount. This guide critically evaluates the use of rodent models in apomorphine research by presenting a side-by-side comparison of its effects in rodents and humans. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document aims to provide a foundational resource for scientists working to translate preclinical findings into clinical success.
Pharmacokinetic Profile: A Tale of Two Species
Apomorphine, a potent dopamine agonist, exhibits notable differences in its pharmacokinetic profile between rodents and humans following subcutaneous administration. While the absorption is rapid in both, the rate of metabolism and elimination varies, impacting the duration of action and potential for side effects.
| Pharmacokinetic Parameter | Rodents (Rats) | Humans (Parkinson's Disease Patients) |
| Time to Maximum Concentration (Tmax) | ~5-20 minutes | ~10-60 minutes |
| Maximum Concentration (Cmax) | Dose-dependent, e.g., ~76 ng/mL (200 µg APO) | Dose-dependent, e.g., 7.5–22.6 ng/ml (2-6 mg doses)[1] |
| Elimination Half-life (t½) | ~30-60 minutes | ~30-70 minutes[2] |
| Area Under the Curve (AUC) | Dose-dependent | Dose-dependent |
Note: These values are approximate and can vary based on the specific study, dose, and individual patient characteristics. There is considerable inter-subject variability in pharmacokinetic variables in human patients.[3]
Pharmacodynamics: Efficacy and Behavioral Responses
In humans, apomorphine is primarily used to treat motor fluctuations ("off" episodes) in Parkinson's disease. In rodents, its effects are often assessed through changes in locomotor activity and stereotyped behaviors.
Therapeutic Efficacy and Motor Responses
| Species | Primary Efficacy Endpoint | Typical Dose Range (Subcutaneous) | Observed Effects |
| Humans (Parkinson's Disease) | Improvement in motor function (UPDRS Part III score) | 2-6 mg per injection | Significant reduction in UPDRS motor scores, with effects starting within 7-10 minutes and lasting 45-60 minutes.[4] A 62% improvement in UPDRS motor score has been observed.[4] |
| Rodents (Rats) | Increased locomotor activity and induction of stereotyped behaviors (e.g., gnawing, sniffing, licking) | 0.5-5 mg/kg | Dose-dependent increases in locomotor activity and stereotyped behaviors.[5][6] |
Side Effect Profile: A Comparative Overview
Nausea and vomiting are well-documented side effects of apomorphine in both humans and some animal models.
| Side Effect | Humans | Rodents |
| Nausea and Vomiting | Common, often requiring co-administration of an antiemetic like domperidone. A subcutaneous dose of 0.05 mg/kg is used as a challenge to test antiemetic drugs.[7] | Species-dependent. While apomorphine can induce emesis in dogs and ferrets, rats lack the vomiting reflex.[8][9] Pica (consumption of non-nutritive substances) is sometimes used as a surrogate marker for nausea in rats, though its predictive value is debated.[8] |
| Dyskinesias | Can be induced or worsened, particularly at higher doses.[10] | - |
| Hypotension | Can occur, particularly at the start of treatment. | - |
| Somnolence | A common side effect.[4] | - |
Experimental Protocols: A Closer Look at the Methodology
Rodent Model: Apomorphine-Induced Rotation in 6-OHDA Lesioned Rats
This is a widely used preclinical model to assess the efficacy of anti-parkinsonian drugs.
Objective: To evaluate the motor effects of apomorphine in a rat model of Parkinson's disease.
Methodology:
-
Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is created by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.[11][12]
-
Apomorphine Challenge: After a recovery period, rats are administered apomorphine subcutaneously.
-
Behavioral Assessment: The resulting rotational behavior (turning towards the side contralateral to the lesion) is quantified over a specific period. The number of full 360-degree turns is counted.[12][13] This contralateral rotation is due to dopamine receptor hypersensitivity on the lesioned side.[11]
Human Clinical Trial: Assessment of Motor Function using the Unified Parkinson's Disease Rating Scale (UPDRS)
Objective: To quantify the improvement in motor function in Parkinson's disease patients following apomorphine administration.
Methodology:
-
Patient Selection: Patients with a diagnosis of Parkinson's disease experiencing "off" episodes are recruited.
-
Baseline Assessment: Motor function is assessed in the "off" state using the Motor Examination section (Part III) of the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[14] This scale evaluates various aspects of motor function, including speech, facial expression, tremor, rigidity, and bradykinesia, with each item scored on a 0-4 scale (0=normal, 4=severe).[14]
-
Apomorphine Administration: A subcutaneous injection of apomorphine is administered at a dose titrated for individual efficacy and tolerability.[4]
-
Post-Dose Assessment: The MDS-UPDRS Part III is repeated at specific time points after the injection to measure the change in motor score.[4][15]
Visualizing the Pathways
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Apomorphine's signaling pathway as a dopamine agonist.
Caption: Workflow for validating translational relevance.
References
- 1. Pharmacokinetics and Comparative Bioavailability of Apomorphine Sublingual Film and Subcutaneous Apomorphine Formulations in Patients with Parkinson’s Disease and “OFF” Episodes: Results of a Randomized, Three-Way Crossover, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of apomorphine in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An apomorphine-induced vomiting model for antiemetic studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signals for nausea and emesis: Implications for models of upper gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. mdbneuro.com [mdbneuro.com]
- 12. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Description and Appraisal of Outcome Measures - Clinical Review Report: Apomorphine hydrochloride (Kynmobi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Table 27, Change in MDS-UPDRS Part III Score From Pre-Dose to 30 Minutes Post Dose at Week 12 (Sensitivity Analyses) - Clinical Review Report: Apomorphine hydrochloride (Kynmobi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Apomine (Apomorphine) in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Apomine (apomorphine hydrochloride) and its associated waste in a research or laboratory environment. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. Apomorphine is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) and must be handled accordingly.[1]
Hazard Identification and Safety Data
Apomorphine hydrochloride is categorized as toxic if swallowed.[2] Proper handling and disposal are crucial to mitigate risks. Below is a summary of key safety and disposal information derived from Safety Data Sheets (SDS).
| Data Point | Information | Source(s) |
| Hazard Statement | H301: Toxic if swallowed | [2] |
| Signal Word | Danger | [2] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [2][3] |
| UN Number (for transport) | UN2811 (Toxic Solid, Organic, N.O.S.) | [2] |
| Transport Hazard Class | 6.1 (Toxic) | [2] |
| Packing Group | I (High Danger) | [2] |
Disposal Workflow for this compound Waste
The proper disposal route for this compound depends on its form (e.g., unused solution, contaminated labware, sharps). The following diagram outlines the decision-making process for segregating and managing this compound waste streams in a laboratory.
Caption: this compound Waste Disposal Workflow.
Step-by-Step Disposal Procedures
The primary procedure for disposing of this compound is not through in-lab chemical neutralization but through proper segregation and collection by a licensed hazardous waste management service.
1. Personal Protective Equipment (PPE) Before handling this compound in any form, ensure appropriate PPE is worn, including:
-
Safety glasses
-
Gloves (chemical-resistant)
-
Lab coat
2. Segregation of Waste Streams Properly segregate this compound waste at the point of generation to prevent cross-contamination and ensure compliant disposal.[4]
-
Contaminated Sharps:
-
Description: Includes needles, syringes, glass vials, and any other sharp objects contaminated with this compound.[5]
-
Procedure: Immediately place all used sharps into a designated, puncture-resistant, and leak-proof sharps container.[5][6] Do not overfill the container.
-
Labeling: The container must be clearly labeled as "Sharps Waste" and "Hazardous Pharmaceutical Waste."
-
-
Unused or Expired Liquid this compound:
-
Description: Unused solution in vials, residual amounts in syringes, or expired stock solutions. Do not dispose of solutions that have turned green, as this indicates degradation.[7][8]
-
Procedure: Collect all liquid this compound waste in a designated, leak-proof, and chemically compatible container. Do not mix with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]
-
Labeling: Label the container clearly with "Hazardous Waste," "Apomorphine," and any other identifiers required by your institution.
-
-
Contaminated Solid Waste:
-
Description: Includes non-sharp items contaminated with this compound, such as gloves, bench paper, pipette tips, and empty plastic packaging.
-
Procedure: Place all contaminated solid waste into a designated hazardous waste bag (typically a yellow or black bag inside a properly labeled container).[9]
-
Labeling: The container holding the waste bag must be clearly labeled as "Hazardous Pharmaceutical Waste" and specify the contents.
-
3. Storage of Waste Store all hazardous waste containers in a secure, designated area away from general lab traffic. Ensure containers are tightly sealed to prevent spills or exposure.
4. Final Disposal All waste streams containing this compound must be disposed of through your institution's EHS program or a certified hazardous waste disposal contractor.[2] Do not dispose of this compound or its containers in the regular trash or down the sanitary sewer.[10]
Accidental Spill Protocol
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or involves a significant amount of dust, evacuate the area.
-
Don PPE: Wear appropriate PPE, including a respirator if dust is generated.
-
Containment & Cleanup:
-
Disposal of Cleanup Materials: Place all contaminated cleanup materials into a designated hazardous waste container and dispose of it according to the procedures outlined above.
-
Decontamination: Clean the spill area thoroughly with an appropriate cleaning agent.
References
- 1. drugs.com [drugs.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. drugs.com [drugs.com]
- 6. essex.ac.uk [essex.ac.uk]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. d-minecare.com [d-minecare.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
